TMP195
描述
属性
IUPAC Name |
N-[2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O3/c1-22(2,17-12-32-20(28-17)14-7-4-3-5-8-14)13-27-19(31)16-10-6-9-15(11-16)18-29-21(33-30-18)23(24,25)26/h3-12H,13H2,1-2H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCSXAUJBQZZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C(F)(F)F)C3=COC(=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TMP195
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMP195 is a pioneering, selective inhibitor of Class IIa histone deacetylases (HDACs), a family of enzymes epigenetically regulating gene expression. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and downstream signaling consequences. Through a synthesis of preclinical data, this guide elucidates how this compound modulates immune responses, particularly macrophage polarization, and its therapeutic potential in oncology and inflammatory diseases. Key experimental protocols are detailed, and quantitative data are presented in a structured format to facilitate understanding and future research.
Core Mechanism of Action: Selective Inhibition of Class IIa HDACs
This compound distinguishes itself from pan-HDAC inhibitors through its remarkable selectivity for Class IIa HDACs: HDAC4, HDAC5, HDAC7, and HDAC9.[1] This selectivity is attributed to its unique trifluoromethyloxadiazole (TFMO) zinc-binding group, which interacts with the active site of these enzymes.[2] Unlike hydroxamic acids found in many pan-HDAC inhibitors, the TFMO moiety of this compound does not chelate the catalytic zinc ion but rather coordinates with it in a non-chelating manner, contributing to its specificity.
The primary molecular consequence of Class IIa HDAC inhibition by this compound is the prevention of the deacetylation of both histone and non-histone protein substrates. This leads to an accumulation of acetylated proteins, which in turn alters gene expression and cellular function. A key observed effect is the hyperacetylation of histone H3, which is associated with a more open chromatin structure and enhanced gene transcription.[1][3]
Quantitative Inhibition Profile
The inhibitory potency and selectivity of this compound against various HDAC isoforms have been quantitatively characterized through in vitro enzymatic assays. The following tables summarize the available data on its inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
| Target | Ki (nM) | Reference |
| HDAC4 | 59 | [4] |
| HDAC5 | 60 | [4] |
| HDAC7 | 26 | [4] |
| HDAC9 | 15 | [4] |
Table 1: Inhibition Constants (Ki) of this compound for Class IIa HDACs.
| Target | IC50 (nM) | Reference(s) |
| Class IIa | ||
| HDAC4 | 111 | [4] |
| HDAC5 | 106 | [4] |
| HDAC7 | 46 | [4] |
| HDAC9 | 9 | [4] |
| Class I | ||
| HDAC1 | >10,000 | [5] |
| HDAC2 | >10,000 | [5] |
| HDAC3 | >10,000 | [5] |
| Class IIb | ||
| HDAC6 | >10,000 | [5] |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound against a Panel of HDAC Isoforms.
Modulation of Macrophage Polarization and Function
A central aspect of this compound's mechanism of action is its profound impact on macrophage biology. Macrophages, key cells of the innate immune system, exhibit remarkable plasticity and can be broadly categorized into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2. In the tumor microenvironment, M2-like tumor-associated macrophages (TAMs) often predominate and contribute to tumor progression and immunosuppression.
This compound has been shown to reprogram macrophages towards a pro-inflammatory, anti-tumor M1 phenotype.[1] This repolarization is a key driver of its therapeutic effects in preclinical cancer models.
In Vitro Evidence of Macrophage Repolarization
Studies using bone marrow-derived macrophages (BMDMs) have demonstrated that this compound, particularly in the presence of an inflammatory stimulus like lipopolysaccharide (LPS), promotes the M1 phenotype. This is characterized by:
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Increased Expression of M1 Markers: Treatment with this compound leads to an upregulation of M1-associated cell surface markers.
-
Enhanced Pro-inflammatory Cytokine Secretion: this compound-treated macrophages exhibit increased production and release of key M1 cytokines.
| Parameter | Treatment Group | Result | Reference |
| M1 Macrophage Polarization | |||
| F4/80+CD86+ M1 Macrophages (% of total macrophages) | Control | 24.67 ± 4.01 | [1] |
| This compound | 46.69 ± 5.76 | [1] | |
| CD45+CD11b+F4/80+MHC-II+ M1 Macrophages (% of total macrophages) | Control | 42.45 ± 2.56 | [1] |
| This compound | 61.72 ± 6.26 | [1] | |
| Pro-inflammatory Cytokine Secretion (pg/mL) | |||
| IL-6 | LPS | Lower | [1] |
| LPS + this compound | Significantly Higher | [1] | |
| IL-12 | LPS | Lower | [1] |
| LPS + this compound | Significantly Higher | [1] | |
| TNF-α | LPS | Lower | [1] |
| LPS + this compound | Significantly Higher | [1] | |
| Gene Expression (mRNA) | |||
| IL-12 | LPS | Lower | [1] |
| LPS + this compound | Increased | [1] | |
| TNF-α | LPS | Lower | [1] |
| LPS + this compound | Increased | [1] | |
| iNOS | LPS | Lower | [1] |
| LPS + this compound | Increased | [1] |
Table 3: Quantitative Effects of this compound on Macrophage Polarization and Function in vitro.
In Vivo Evidence of Immune Modulation
In preclinical mouse models of colorectal cancer, this compound treatment has been shown to alter the tumor immune microenvironment significantly.[1][6]
| Parameter | Treatment Group | Result | Reference |
| Tumor Growth and Immune Infiltration | |||
| Tumor Number | Control (DMSO) | 8.50 ± 0.83 | [1] |
| This compound (50 mg/kg/day) | 6.00 ± 0.56 | [1] | |
| Tumor Load (mm) | Control (DMSO) | 27.50 ± 3.02 | [1] |
| This compound (50 mg/kg/day) | 17.50 ± 1.20 | [1] | |
| F4/80+ Macrophage Infiltration (%) | Control | 47.64 ± 1.79 | [1] |
| This compound | 34.11 ± 6.79 | [1] | |
| F4/80+CD86+ M1 Macrophage Infiltration (% of total macrophages) | Control | 38.26 ± 3.50 | [1] |
| This compound | 74.02 ± 3.48 | [1] | |
| Serum Cytokine Levels (pg/mL) | |||
| IL-1β | Control | Lower | [1] |
| This compound | Significantly Higher | [1] | |
| IL-12 | Control | Lower | [1] |
| This compound | Significantly Higher | [1] | |
| TNF-α | Control | Lower | [1] |
| This compound | Significantly Higher | [1] |
Table 4: Quantitative In Vivo Effects of this compound in a Colorectal Cancer Mouse Model.
Signaling Pathways Modulated by this compound
The cellular effects of this compound are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of inflammation, cell survival, and proliferation.
Activation of the NF-κB Pathway
The NF-κB pathway is a central regulator of pro-inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB, typically a heterodimer of p65 (RelA) and p50, to translocate to the nucleus and activate the transcription of target genes.
This compound treatment has been shown to increase the phosphorylation of the p65 subunit of NF-κB, indicating activation of this pathway.[1] This activation is a likely mechanism for the observed increase in pro-inflammatory cytokine production in macrophages.
References
- 1. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Class IIa HDAC inhibitor this compound alleviates lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TMP-195, Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 6. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
TMP195's Impact on Gene Expression: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, on gene expression. It covers its mechanism of action, impact on key signaling pathways, and detailed experimental protocols for its study, presenting a comprehensive resource for professionals in biomedical research and drug development.
Introduction to this compound and Class IIa HDACs
Histone deacetylases are critical epigenetic enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[1][2] HDACs are categorized into several classes, with Class IIa (HDAC4, -5, -7, and -9) being distinguished by their tissue-specific expression and regulatory functions, particularly in the immune system and cardiac muscle.[1][3][4]
This compound is a first-in-class, selective, and cell-active inhibitor of Class IIa HDACs.[5][6][7] Its unique trifluoromethyloxadiazole (TFMO) zinc-binding group allows for high potency and selectivity, circumventing liabilities associated with the hydroxamate groups found in many pan-HDAC inhibitors.[6][7] This selectivity allows for a more targeted approach to modulating gene expression, primarily impacting immune-related functions without the broad cytotoxicity often seen with less selective inhibitors.[1][6][7] Research has shown that this compound's effects are most pronounced in monocytes and macrophages, where it can reprogram their gene expression and function, for example, promoting anti-tumor phenotypes.[8][9][10]
Mechanism of Action on Gene Expression
The primary mechanism of this compound is the competitive inhibition of the acetyllysine-binding site of Class IIa HDACs.[10][11] By blocking these enzymes, this compound prevents the deacetylation of histones, leading to a state of histone hyperacetylation.[1] This "opening" of the chromatin structure allows transcription factors to access DNA and initiate the expression of genes that were previously silenced.[1][12] Studies have demonstrated that treatment with this compound leads to increased levels of acetylated histone H3, confirming its effect on chromatin remodeling.[1][13] A key finding is that this compound's influence on gene expression is highly cell-type specific, with a restrained impact on lymphocytes but a significant effect on monocyte and macrophage gene expression.[8][9][10]
Key Signaling Pathways Modulated by this compound
This compound influences several crucial signaling pathways, primarily in immune cells, which underpins its therapeutic potential in oncology and inflammatory diseases. The most prominently affected are the MAPK and NF-κB pathways.
In macrophages, this compound has been shown to increase the phosphorylation of p38 MAPK, JNK, and the p65 subunit of NF-κB.[1] This activation is central to promoting the polarization of macrophages towards a pro-inflammatory, anti-tumoral M1 phenotype.[1][14] Conversely, in other contexts such as atherosclerosis, this compound can attenuate NF-κB-mediated pro-inflammatory gene expression.[15] This is potentially achieved by increasing IKKβ acetylation, which reduces TNFα-induced phosphorylation of p65.[15] This dual regulatory capacity highlights the context-dependent effects of Class IIa HDAC inhibition.
Quantitative Data on this compound Activity and Gene Regulation
The selectivity and potency of this compound are defined by its inhibitory constants (Ki or IC50) against various HDAC isoforms. Its effect on gene expression has been quantified in numerous studies, revealing a consistent pattern of immune modulation.
Table 1: Inhibitory Activity of this compound against HDAC Isoforms
| Target HDAC | Type | Ki (nM) | IC50 (nM) | Selectivity vs. Class I/IIb |
|---|---|---|---|---|
| HDAC4 | Class IIa | 59[5][11][16] | 111[7][11] | >100-fold[6] |
| HDAC5 | Class IIa | 60[5][11][16] | 106[7][11] | >100-fold[6] |
| HDAC7 | Class IIa | 26[5][11][16] | 46[7][11] | >100-fold[6] |
| HDAC9 | Class IIa | 15[5][11][16] | 9[7][11] | >100-fold[6] |
| Class I/IIb | - | 10-43 µM[16] | >10 µM[6][7] | - |
Table 2: Summary of this compound's Effect on Gene Expression
| Gene/Protein | Effect | Cell Type / Context | Key Function |
|---|---|---|---|
| Pro-inflammatory / M1-associated | |||
| IL-6, IL-12, TNFα | Upregulation[1] | Bone Marrow-Derived Macrophages (BMDMs) | M1 polarization, anti-tumor immunity |
| iNOS | Upregulation[1] | BMDMs | M1 marker, nitric oxide production |
| PD-L1, PD-1 | Upregulation[1] | BMDMs, MC38 Tumor Tissue | Immune checkpoint regulation |
| CD40 | Upregulation[10] | Tumor-Associated Macrophages (TAMs) | T-cell co-stimulation |
| Chemokines | |||
| CCL1 | Upregulation[11][16] | Monocytes | Chemoattractant |
| CCL2 (MCP-1) | Downregulation[11][16] | Monocytes, Injured Kidney | Chemoattractant |
| Apoptosis & Injury Markers | |||
| BAX, Cleaved Caspase-3 | Downregulation[13] | Renal Tubular Cells (LPS-induced AKI) | Pro-apoptotic factors |
| NGAL, KIM-1 | Downregulation[13] | Renal Tissue (LPS-induced AKI) | Kidney injury biomarkers |
| Anti-apoptotic / Protective | |||
| Bcl-2 (p-Bcl-2) | Upregulation/Restoration[13] | Renal Tubular Cells (LPS-induced AKI) | Anti-apoptotic factor |
| BMP-7 | Upregulation[13] | Renal Tubular Cells (LPS-induced AKI) | Anti-apoptotic, anti-fibrotic |
Detailed Experimental Protocols
Investigating the effects of this compound on gene expression requires a combination of in vitro and in vivo techniques. Below are methodologies for key experiments.
5.1 RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to quantify changes in the mRNA expression of target genes.
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Cell/Tissue Lysis: Lyse cells or homogenized tissues using a reagent like RNAiso Plus (#9109, Takara) or TRIzol according to the manufacturer's instructions.[1]
-
RNA Isolation: Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.
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RNA Wash and Resuspension: Wash the RNA pellet with 75% ethanol, air-dry, and resuspend in nuclease-free water. Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a first-strand cDNA synthesis kit (e.g., HiScript II, #R312-02, Vazyme) with oligo(dT) and random primers.[1]
-
qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix (e.g., MagicSYBR Mixture, #CW3008M, CWbiotech) on a real-time PCR system.[1]
-
Data Analysis: Normalize the expression of target genes to a stable housekeeping gene (e.g., β-actin).[1] Calculate relative gene expression using the 2-ΔΔCt method.
5.2 Western Blotting
This technique is used to measure the protein levels of target genes and the phosphorylation status of signaling proteins.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate with a primary antibody specific to the protein of interest (e.g., acetyl-histone H3, p-p65, HDAC4) overnight at 4°C.[1][13]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., α-tubulin, GAPDH).[13]
5.3 Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to quantify the concentration of secreted proteins, such as cytokines, in cell culture supernatants or serum.
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Sample Collection: Collect cell culture medium or peripheral blood serum from this compound-treated and control groups.[1]
-
Assay Procedure: Use a commercial ELISA kit specific for the cytokine of interest (e.g., IL-6, IL-12, TNFα).[1] Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding samples and standards, incubating with a detection antibody, and adding a substrate to produce a colorimetric signal.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples based on this curve.
Conclusion and Future Directions
This compound profoundly impacts gene expression, primarily by reprogramming immune cells through the selective inhibition of Class IIa HDACs. Its ability to promote anti-tumoral M1 macrophage polarization and modulate key inflammatory signaling pathways like NF-κB and MAPK makes it a compelling candidate for cancer immunotherapy and the treatment of inflammatory diseases.[1][14][15] The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further explore its therapeutic potential. Future research should focus on elucidating the full range of non-histone targets of Class IIa HDACs, investigating the efficacy of this compound in combination with other immunotherapies like checkpoint inhibitors, and identifying predictive biomarkers for patient response in clinical settings.[1][8]
References
- 1. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Mechanism of histone deacetylases in cardiac hypertrophy and its therapeutic inhibitors [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. cellagentech.com [cellagentech.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Harnessing class II histone deacetylases in macrophages to combat breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Class IIa HDAC inhibitor this compound alleviates lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HDAC9: An inflammatory link in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TMP-195, Bioactive Small Molecules - Epigenetics [epigenhub.com]
An In-depth Technical Guide to TMP195 in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective class IIa histone deacetylase (HDAC) inhibitor, TMP195, and its role in breast cancer research. It delves into its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the critical signaling pathways involved.
Core Mechanism of Action
This compound is a first-in-class, selective inhibitor of class IIa HDACs (HDAC4, 5, 7, and 9)[1][2]. Its primary mechanism in the context of breast cancer is not direct cytotoxicity to tumor cells but rather the modulation of the tumor microenvironment (TME)[1][2]. Specifically, this compound targets tumor-associated macrophages (TAMs), which are often complicit in tumor growth and immune suppression[3][4]. By inhibiting class IIa HDACs, this compound reprograms these TAMs from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype[2]. This phenotypic switch leads to enhanced phagocytosis of tumor cells, increased antigen presentation, and the secretion of pro-inflammatory cytokines that recruit and activate other immune cells, such as cytotoxic T lymphocytes, to attack the tumor[2][5].
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies involving this compound in breast cancer models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 / Ki | Species | Assay Type | Reference |
| HDAC4 | 59 nM (IC50) | Not Specified | Recombinant Protein Assay | [2] |
| HDAC5 | 60 nM (IC50) | Not Specified | Recombinant Protein Assay | [2] |
| HDAC7 | 26 nM (IC50) | Not Specified | Recombinant Protein Assay | [2] |
| HDAC9 | 15 nM (IC50) | Not Specified | Recombinant Protein Assay | [2] |
| HDAC4 | 59 nM (Ki) | Not Specified | Not Specified | [6] |
| HDAC5 | 60 nM (Ki) | Not Specified | Not Specified | [6] |
| HDAC7 | 26 nM (Ki) | Not Specified | Not Specified | [6] |
| HDAC9 | 15 nM (Ki) | Not Specified | Not Specified | [6] |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Mouse Model (MMTV-PyMT)
| Treatment Group | Effect on Tumor Burden | Effect on Metastasis | Key Cellular Changes | Reference |
| This compound (50 mg/kg, daily IP) | Significantly reduced rate of tumor growth | Markedly decreased pulmonary metastasis | Increased CD11b+ myeloid cells, increased mature macrophages, reduced pro-tumor TAMs, increased activated cytotoxic T lymphocytes (Granzyme B+) | [1][2][5] |
| This compound + Paclitaxel | Enhanced and more durable tumor reduction compared to either agent alone | Not specified | Not specified | [1] |
| This compound + Carboplatin | Enhanced anti-tumor effect compared to single agents | Not specified | Not specified | [2] |
| This compound + anti-PD-1 | Significant reduction in tumor burden compared to this compound alone (anti-PD-1 alone was ineffective) | Not specified | Not specified | [1][2] |
Table 3: Cellular and Molecular Effects of this compound Treatment
| Experimental System | Parameter Measured | Result | Reference |
| Human Monocytes (in vitro) | Differentiation with IL-4/GM-CSF + 300 nM this compound | Increased proportion of cells expressing the co-stimulatory molecule CD86 | [1] |
| MMTV-PyMT Mouse Tumors | Phagocytosis of tumor cells (EPCAM+) by macrophages (F4/80+) | Increased proportion of F4/80+ macrophages containing intracellular EPCAM | [2] |
| MMTV-PyMT Mouse Tumors | Activated Macrophages (CD40+) | Increased proportion of F4/80+CD40+ macrophages | [1] |
| MMTV-PyMT Mouse Tumors | Activated Cytotoxic T cells (Granzyme B+) | Increased proportion of CD8+ T cells that are Granzyme B+ | [1][2] |
| MMTV-PyMT Mouse Tumors | Proliferating Tumor Cells | Significantly decreased, especially at the leading edge of the tumor | [1] |
| Human and Mouse Breast Cancer Cell Lines (in vitro) | Cell Viability | No direct effect on cell viability | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound in breast cancer.
In Vitro Human Monocyte Differentiation and Activation
-
Cell Isolation: Human monocytes are purified from peripheral blood.
-
Differentiation: Monocytes are differentiated into antigen-presenting cells by culturing in RPMI Medium 1640 supplemented with 10% v/v fetal bovine serum, 10 ng/ml IL-4, 50 ng/ml GM-CSF, 100 U/ml penicillin, and 100 µg/ml streptomycin for 5 days.
-
Treatment: During the 5-day differentiation period, cells are treated with either 300 nM this compound or 0.1% v/v DMSO as a vehicle control.
-
Analysis: After 5 days, cells are collected. The expression of co-stimulatory molecules such as CD80 and CD86 is analyzed by flow cytometry to assess the activation state of the differentiated macrophages[1][6].
In Vivo Murine Breast Cancer Model (MMTV-PyMT)
-
Animal Model: The MMTV-PyMT transgenic mouse model, an autochthonous model of luminal B-type mammary carcinoma, is used. This model is known to be macrophage-dependent for late-stage carcinogenesis and metastasis[1][5].
-
Tumor Establishment: Tumors are allowed to develop naturally in the mice.
-
Treatment: When tumors reach a specified size range (e.g., 150–800mm³), mice are randomized into treatment groups. This compound is administered daily via intraperitoneal (IP) injection at a dose of 50 mg/kg. The vehicle control group receives daily IP injections of DMSO[1].
-
Tumor Measurement: Tumor burden is monitored regularly by measuring tumor dimensions with calipers.
-
Endpoint Analysis: At the end of the treatment period (e.g., 14 days), mice are euthanized. Tumors are excised for analysis. Lungs are removed, and hematoxylin and eosin (H&E) staining is performed to identify and quantify metastatic lesions[1].
Flow Cytometry Analysis of Tumor Immune Infiltrate
-
Tumor Processing: Excised tumors are processed into single-cell suspensions.
-
Cell Staining: The single-cell suspensions are stained with a panel of fluorescently labeled antibodies to identify different immune cell populations. Key markers include:
-
Myeloid Cells: CD11b
-
Macrophages: F4/80
-
T Lymphocytes: CD3, CD8
-
Activation Markers: CD40, CD86, MHCII, Granzyme B
-
-
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. The data is gated to quantify the proportions of specific cell populations, such as the percentage of CD8+ T cells that are Granzyme B positive, or the percentage of F4/80+ macrophages that are CD40 positive[1].
Phagocytosis Assay (In Vivo)
-
Treatment: MMTV-PyMT mice are treated with this compound or vehicle as described above.
-
Tumor Analysis: Tumors are processed into single-cell suspensions and analyzed by flow cytometry.
-
Quantification: Phagocytosis is quantified by identifying the proportion of macrophages (F4/80+) that have engulfed breast tumor cells. The engulfed tumor cells are identified by an epithelial cell marker, EPCAM. Therefore, the analysis measures the percentage of F4/80+ cells that are also EPCAM+[1][2].
-
Immunofluorescence Confirmation: This can also be visualized and confirmed by immunofluorescence staining of tumor sections for F4/80 and EPCAM[1].
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key mechanisms and processes described in the research.
References
- 1. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing class II histone deacetylases in macrophages to combat breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. This compound engages 'second arm' of immune system to reduce breast tumours, metastases - ecancer [ecancer.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
The Immunomodulatory Power of TMP195 in Colorectal Cancer: A Technical Guide
For Immediate Release
BOSTON, MA – In the intricate landscape of colorectal cancer (CRC) research, the selective Class IIa histone deacetylase (HDAC) inhibitor, TMP195, has emerged as a significant modulator of the tumor microenvironment, demonstrating notable antitumor effects not by direct cytotoxicity, but by reprogramming immune cells. This technical guide provides an in-depth analysis of the preclinical studies on this compound in CRC, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanism of action, experimental protocols, and key quantitative data.
Executive Summary
This compound, a selective inhibitor of HDACs 4, 5, 7, and 9, exerts its antitumor effects in colorectal cancer primarily by promoting the polarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory M1 phenotype.[1][2] This shift in the tumor microenvironment leads to an increased release of inflammatory cytokines, which in turn helps to suppress tumor growth.[1][2] Notably, this compound does not exhibit direct proliferative or apoptotic effects on colorectal cancer cells.[1][2] Its efficacy is significantly enhanced when used in combination with PD-1 blockade, suggesting a potent synergistic therapeutic strategy.[1][2]
Mechanism of Action: Reprogramming the Tumor Microenvironment
The primary mechanism of action of this compound in colorectal cancer is the modulation of the innate immune system, specifically targeting macrophages. By inhibiting Class IIa HDACs, this compound triggers a signaling cascade within macrophages that promotes their differentiation into an M1, or "killer," phenotype. This process involves the activation of key inflammatory signaling pathways, including NF-κB and p38/JNK MAPK.[1]
Activated M1 macrophages release a barrage of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-12, creating a hostile environment for tumor growth.[1] This immunomodulatory effect is central to the antitumor activity of this compound, as the depletion of macrophages abrogates its therapeutic efficacy.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in colorectal cancer models.
Table 1: In Vivo Efficacy of this compound in Mouse Models of Colorectal Cancer
| Model | Treatment Group | Metric | Result | P-value |
| MC38 Subcutaneous Tumor Model | Control (DMSO) | Mean Tumor Weight (mg) | 955.0 ± 95.13 | < 0.001 |
| This compound (50 mg/kg/day) | Mean Tumor Weight (mg) | 240.0 ± 98.02 | ||
| Control (DMSO) | Mean Tumor Volume (mm³) | 660.7 ± 92.97 | < 0.001 | |
| This compound (50 mg/kg/day) | Mean Tumor Volume (mm³) | 148.2 ± 59.51 | ||
| Colitis-Associated Cancer (CAC) Model | Control (DMSO) | Tumor Number | - | < 0.05 |
| This compound (50 mg/kg/day) | Tumor Number | Significantly Reduced |
Data extracted from Han et al., 2022.[1]
Table 2: Effect of this compound on Macrophage Polarization in MC38 Tumors
| Treatment Group | Cell Population | Percentage of Total Macrophages | P-value |
| Control (DMSO) | M1 Macrophages (CD45+CD11b+F4/80+MHC-II+) | 42.45 ± 2.56% | < 0.05 |
| This compound | M1 Macrophages (CD45+CD11b+F4/80+MHC-II+) | 61.72 ± 6.26% |
Data extracted from Han et al., 2022.[1]
Table 3: Effect of this compound on Inflammatory Cytokine Levels
| Model | Cytokine | Treatment Group | Result |
| CAC Model (Peripheral Blood) | IL-1β, IL-6, IL-12, TNF-α | This compound | Significantly Increased |
| MC38 Model (Peripheral Blood) | IL-1β, IL-12, TNF-α | This compound | Significantly Increased |
| In Vitro (BMDMs) | IL-6, IL-12, TNF-α | This compound | Significantly Higher than LPS alone |
Data extracted from Han et al., 2022.[1]
Key Experimental Protocols
In Vivo Murine Colorectal Cancer Models
1. MC38 Subcutaneous Tumor Model: [1]
-
Cell Line: Murine colon adenocarcinoma MC38 cells.
-
Animals: 6-8 week old male C57BL/6 mice.
-
Procedure:
-
1x10^6 MC38 cells are suspended in 100 µL of DMEM and injected subcutaneously into the right hindlimb of the mice.
-
Five days post-inoculation, mice are randomized into treatment and control groups.
-
The treatment group receives intraperitoneal (i.p.) injections of this compound (50 mg/kg/day) dissolved in DMSO. The control group receives an equal volume of DMSO.
-
Treatment is administered daily from day 5 to day 20.
-
Mice are euthanized on day 21, and tumors are harvested, weighed, and measured.
-
2. Colitis-Associated Cancer (CAC) Model: [1]
-
Animals: 6-8 week old male C57BL/6 mice.
-
Procedure:
-
Mice are intraperitoneally injected with azoxymethane (AOM; 10 mg/kg).
-
One week later, mice are administered 2% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 days, followed by 14 days of regular water. This cycle is repeated three times.
-
On day 85, mice are randomized into treatment and control groups.
-
The treatment group receives daily i.p. injections of this compound (50 mg/kg/day) for 28 days. The control group receives DMSO.
-
Mice are sacrificed on day 113, and colons are collected to count and measure tumors.
-
In Vitro Macrophage Polarization Assay
1. Bone Marrow-Derived Macrophage (BMDM) Isolation and Differentiation: [1]
-
Source: Bone marrow is flushed from the femurs and tibias of C57BL/6 mice.
-
Procedure:
-
Bone marrow cells are cultured in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF for 5-7 days to differentiate into BMDMs.
-
2. M1 Macrophage Polarization: [1]
-
Procedure:
-
Differentiated BMDMs are stimulated with 100 ng/mL lipopolysaccharide (LPS) alone or in combination with various concentrations of this compound (e.g., 40 µM) for a specified duration (e.g., 2 hours for protein analysis, 4 hours for RNA analysis).
-
Cell lysates are collected for Western blot analysis of signaling pathway activation (p-p38, p-JNK, p-p65).
-
Supernatants are collected to measure cytokine secretion by ELISA.
-
Cells are harvested for flow cytometry analysis of M1 markers (e.g., MHC-II).
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
Caption: Signaling pathway of this compound in macrophages leading to an antitumor response.
Caption: Experimental workflow for the MC38 subcutaneous tumor model.
Conclusion
This compound represents a promising therapeutic agent for colorectal cancer, not by directly targeting the cancer cells, but by re-educating the immune system to fight the tumor. The data strongly supports its role in promoting an anti-tumor microenvironment through M1 macrophage polarization. Further investigation, particularly in combination with immune checkpoint inhibitors, is warranted to fully elucidate its clinical potential in treating colorectal cancer. This guide provides a foundational understanding for researchers to build upon in their pursuit of novel cancer immunotherapies.
References
- 1. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
TMP195: A Technical Guide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TMP195 is a potent and selective small molecule inhibitor of class IIa histone deacetylases (HDACs), which has emerged as a critical tool in immunology research. By specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9, this compound modulates the innate and adaptive immune systems, primarily by reprogramming myeloid cells, particularly macrophages. This document provides an in-depth technical guide on the core aspects of this compound, including its mechanism of action, effects on immune cells, and its application in preclinical immunology and oncology research. It consolidates key quantitative data, details essential experimental protocols, and provides visual representations of its signaling pathways and experimental workflows to aid researchers in designing and interpreting studies involving this compound.
Introduction to this compound
This compound is a first-in-class, selective class IIa HDAC inhibitor.[1] Unlike pan-HDAC inhibitors, which target a broad range of HDAC isoforms and are often associated with toxicity, this compound's selectivity for class IIa HDACs offers a more targeted approach to modulating gene expression in specific cell types.[2] Class IIa HDACs have limited deacetylase activity themselves but function as transcriptional corepressors. Their inhibition by this compound leads to changes in gene expression that are highly relevant to immune cell function.[2] Research has demonstrated that monocytes and macrophages are particularly sensitive to this compound, while lymphocytes show minimal transcriptional responses.[2] This myeloid-biased activity makes this compound a valuable tool for investigating the role of macrophages and other myeloid cells in various disease contexts, most notably in cancer.
Mechanism of Action
This compound exerts its effects by binding to the active site of class IIa HDACs, thereby preventing them from forming and functioning within transcriptional repressor complexes. This leads to an increase in histone acetylation at specific gene promoters, resulting in a more open chromatin structure and altered gene expression.[3] A key consequence of this in macrophages is a phenotypic shift from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) state.[4][5] This reprogramming is associated with enhanced phagocytosis, antigen presentation, and the production of pro-inflammatory cytokines.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound based on published literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | K_i_ (nM) | IC_50_ (nM) |
| HDAC4 | 59[4][8] | 111[2][4] |
| HDAC5 | 60[4][8] | 106[2][4] |
| HDAC7 | 26[4][8] | 46[4] |
| HDAC9 | 15[4][8] | 9[2] |
| Class I/IIb HDACs | >10,000[2] | >10,000[2] |
Table 2: In Vivo Experimental Parameters
| Animal Model | Cancer Type | This compound Dosage | Administration Route | Key Findings |
| MMTV-PyMT[7] | Breast Cancer | 50 mg/kg/day[5] | Intraperitoneal (IP)[5] | Reduced tumor burden and pulmonary metastases.[9] |
| Colitis-Associated Cancer (CAC) | Colorectal Cancer | 50 mg/kg/day[3] | Intraperitoneal (IP)[3] | Significantly reduced tumor burden.[3] |
| MC38 Transplanted Tumor | Colorectal Cancer | 50 mg/kg/day[1] | Intraperitoneal (IP)[1] | Reduced tumor weight and volume.[1] |
Table 3: Effects of this compound on Immune Cell Populations and Cytokines
| Cell/Cytokine | Effect | Quantitative Change |
| M1 Macrophages (F4/80+CD86+) | Increased infiltration | 38.26% to 74.02% in MC38 tumors[3] |
| Total Macrophages (F4/80+) | Decreased proportion | 47.64% to 34.11% in MC38 tumors[3] |
| Cytotoxic T Lymphocytes (CD8+) | Increased activation | Increased granzyme B+ cells[7] |
| Serum IL-1β, IL-6, IL-12, TNFα | Increased levels | Significantly higher than control in CAC mice[3] |
| CCL2 (in vitro) | Decreased secretion | Blocked accumulation in monocyte-derived macrophage cultures[4] |
| CCL1 (in vitro) | Increased secretion | Significantly increased in monocyte-derived macrophage cultures[4] |
Signaling Pathways and Experimental Workflows
This compound-Mediated Macrophage Polarization Signaling Pathway
This compound promotes the M1 polarization of macrophages, in part, through the activation of the MAPK and NF-κB signaling pathways. Inhibition of class IIa HDACs leads to increased phosphorylation of p38 MAPK, JNK, and the p65 subunit of NF-κB, driving the expression of pro-inflammatory genes.
In Vivo Experimental Workflow for a Murine Breast Cancer Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical mouse model of breast cancer, such as the MMTV-PyMT model.
Experimental Protocols
In Vitro Macrophage Polarization
Objective: To assess the effect of this compound on the polarization of bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow cells from C57BL/6 mice
-
DMEM with 10% FBS, penicillin/streptomycin
-
Recombinant mouse M-CSF
-
Recombinant mouse IFN-γ
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
6-well tissue culture plates
Protocol:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture bone marrow cells in DMEM supplemented with 10% FBS and 20% L929 cell-conditioned medium (as a source of M-CSF) or 20 ng/mL recombinant M-CSF for 7 days to differentiate into BMDMs.
-
On day 7, harvest the BMDMs and re-plate at a density of 1 x 10^6 cells/well in a 6-well plate.
-
To induce M1 polarization, treat the cells with 100 ng/mL LPS and 20 ng/mL IFN-γ in the presence or absence of this compound (e.g., 40 µM) or vehicle control (DMSO) for 24-48 hours.[3]
-
Harvest the cells for analysis of M1 markers (e.g., CD86) by flow cytometry or collect the supernatant for cytokine analysis by ELISA.
Flow Cytometry Analysis of Tumor-Infiltrating Macrophages
Objective: To quantify the proportion of M1-like tumor-associated macrophages (TAMs) in tumors from this compound-treated mice.
Materials:
-
Freshly excised tumors
-
Collagenase IV, DNase I
-
RPMI 1640 medium
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies: anti-CD45, anti-CD11b, anti-F4/80, anti-CD86.
-
Flow cytometer
Protocol:
-
Mince the tumor tissue and digest in RPMI containing collagenase IV and DNase I for 1-2 hours at 37°C with agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer and count them.
-
Resuspend the cells in FACS buffer and block Fc receptors with Fc block for 10-15 minutes on ice.
-
Add the antibody cocktail (anti-CD45, anti-CD11b, anti-F4/80, anti-CD86) and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Gate on live, single cells, then on CD45+ leukocytes. From the CD45+ population, gate on CD11b+ myeloid cells, and then on F4/80+ macrophages. Finally, quantify the percentage of CD86+ cells within the F4/80+ population to identify M1-like TAMs.
Western Blot for MAPK and NF-κB Signaling
Objective: To detect the phosphorylation of p38 MAPK, JNK, and NF-κB p65 in macrophages treated with this compound.
Materials:
-
BMDMs treated as described in section 5.1.
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated BMDMs with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a powerful research tool for dissecting the role of class IIa HDACs in the immune system. Its selective effect on myeloid cells, particularly its ability to repolarize macrophages towards an anti-tumoral phenotype, has significant implications for cancer immunology and the development of novel immunotherapies. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies and contribute to a deeper understanding of its therapeutic potential.
References
- 1. 002374 - MMTV-PyMT Strain Details [jax.org]
- 2. Class IIa HDAC inhibition reduces breast tumours and metastases through anti-tumour macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing class II histone deacetylases in macrophages to combat breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Imaging of Tumor-Infiltrating Macrophages in a Preclinical Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. worthington-biochem.com [worthington-biochem.com]
- 8. Investigation of Macrophage Polarization Using Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TMP195 in T-Cell Function: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TMP195, a selective inhibitor of class IIa histone deacetylases (HDACs), is emerging as a significant modulator of immune responses with therapeutic potential in oncology and inflammatory diseases. While its effects are pleiotropic, a predominant mechanism of action involves the indirect enhancement of T-cell function through the reprogramming of myeloid cells, particularly macrophages. This compound promotes the polarization of macrophages towards a pro-inflammatory M1 phenotype, which in turn augments the anti-tumor activity of cytotoxic T-lymphocytes. Additionally, evidence suggests a potential direct role for class IIa HDAC inhibition in modulating the differentiation of specific T-cell subsets, notably T helper 17 (Th17) cells. This guide provides a comprehensive technical overview of the mechanisms, experimental validation, and key signaling pathways involved in the multifaceted role of this compound in T-cell function.
Core Mechanism: Indirect T-Cell Activation via Macrophage Reprogramming
The primary mechanism by which this compound enhances T-cell function is through its potent effect on macrophages. By selectively inhibiting class IIa HDACs (HDAC4, 5, 7, and 9), this compound alters the transcriptional landscape of macrophages, driving them from an anti-inflammatory, pro-tumoral M2 phenotype towards a pro-inflammatory, anti-tumoral M1 phenotype.
Signaling Pathways in Macrophage Polarization
This compound-induced M1 macrophage polarization is mediated through the activation of key pro-inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways[1]. Inhibition of class IIa HDACs leads to increased phosphorylation and activation of p38 MAPK, JNK, and the p65 subunit of NF-κB[1]. This signaling cascade results in the upregulation of M1-associated genes and the secretion of pro-inflammatory cytokines.
Impact of Polarized Macrophages on T-Cell Function
M1 macrophages orchestrated by this compound create a pro-inflammatory tumor microenvironment that is more conducive to T-cell-mediated anti-tumor immunity. This is achieved through several mechanisms:
-
Antigen Presentation: M1 macrophages upregulate MHC class II molecules, enhancing their ability to present tumor antigens to CD4+ helper T-cells, which are crucial for orchestrating an effective anti-tumor response.
-
Co-stimulation: Activated macrophages increase the expression of co-stimulatory molecules like CD80 and CD86, which provide essential secondary signals for T-cell activation and survival.
-
Cytokine Secretion: this compound-treated macrophages secrete a cocktail of pro-inflammatory cytokines, including IL-12, TNF-α, and IL-6[1]. IL-12 is a potent inducer of Th1 differentiation and enhances the cytotoxic activity of CD8+ T-cells and NK cells. TNF-α has direct cytotoxic effects on tumor cells and can further promote inflammation.
Potential Direct Effects on T-Cell Differentiation
While the indirect mechanism is predominant, emerging research suggests that class IIa HDACs may also play a direct role in T-cell differentiation, particularly in the context of Th17 cells.
Role of Class IIa HDACs in Th17 Differentiation
Studies utilizing other selective class IIa HDAC inhibitors have shown that inhibition of HDAC4 and HDAC7 can modulate Th17 cell differentiation[2][3]. The proposed mechanism involves a dual function of these HDACs:
-
HDAC4: Interacts with the transcription factor JunB to promote the expression of key Th17 signature genes, such as IL17A and IL17F[2].
-
HDAC7: Collaborates with co-repressor complexes to suppress the expression of negative regulators of Th17 differentiation, such as IL2[2][3].
Therefore, inhibition of HDAC4 and HDAC7 by a class IIa HDAC inhibitor like this compound could potentially lead to a reduction in Th17 differentiation. This has significant implications for the treatment of Th17-mediated autoimmune and inflammatory diseases.
Quantitative Data on this compound's Impact on T-Cell Function
The following tables summarize quantitative data from studies investigating the effects of this compound on macrophage and subsequent T-cell responses.
Table 1: Effect of this compound on Macrophage Cytokine Production
| Cytokine | Cell Type | Treatment | Fold Change vs. Control | Reference |
| IL-6 | Murine BMDM | LPS + this compound | Increased | [1] |
| IL-12 | Murine BMDM | LPS + this compound | Significantly Increased | [1] |
| TNF-α | Murine BMDM | LPS + this compound | Significantly Increased | [1] |
| iNOS | Murine BMDM | LPS + this compound | Increased | [1] |
Table 2: Effect of this compound on T-Cell Populations and Activation in vivo
| Parameter | Model | Treatment | Observation | Reference |
| CD8+ T-cell infiltration | Colorectal Cancer | This compound + anti-PD-1 | Increased | [1] |
| CD4+ T-cell infiltration | Colorectal Cancer | This compound + anti-PD-1 | Increased | [1] |
| Cytotoxic T-cells | Colorectal Cancer | This compound | No significant difference in proportion | [1] |
| Helper T-cells | Colorectal Cancer | This compound | No significant difference in proportion | [1] |
Detailed Experimental Protocols
Protocol for In Vitro Macrophage Polarization and T-Cell Co-culture
Objective: To assess the effect of this compound-polarized macrophages on T-cell activation and proliferation.
Materials:
-
Bone marrow cells from mice
-
L929-conditioned medium or recombinant M-CSF
-
This compound
-
LPS
-
Splenic CD8+ T-cells
-
Anti-CD3 and anti-CD28 antibodies
-
CFSE or Ki67 staining kit
-
Flow cytometer
Workflow:
Detailed Steps:
-
Bone Marrow-Derived Macrophage (BMDM) Generation:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20% L929-conditioned medium (or recombinant M-CSF) for 7 days to differentiate them into BMDMs.
-
-
Macrophage Polarization:
-
Plate the BMDMs in a 24-well plate.
-
Treat the cells with LPS (e.g., 100 ng/mL) and this compound (at desired concentrations) for 24 hours to induce M1 polarization. Include a vehicle control (DMSO).
-
-
T-Cell Isolation and Labeling:
-
Isolate CD8+ T-cells from the spleens of mice using magnetic-activated cell sorting (MACS).
-
Label the T-cells with CFSE according to the manufacturer's protocol to track proliferation.
-
-
Co-culture:
-
Wash the polarized macrophages to remove residual LPS and this compound.
-
Add the CFSE-labeled CD8+ T-cells to the macrophage culture at a suitable ratio (e.g., 5:1 T-cell to macrophage).
-
Add soluble anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to stimulate the T-cells.
-
Co-culture for 72 hours.
-
-
Flow Cytometry Analysis:
-
Harvest the non-adherent T-cells.
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD8, CD69, CD25).
-
Analyze the cells using a flow cytometer to assess CFSE dilution (proliferation) and the expression of activation markers.
-
Protocol for In Vitro Th17 Differentiation
Objective: To assess the direct effect of this compound on the differentiation of naive CD4+ T-cells into Th17 cells.
Materials:
-
Naive CD4+ T-cells (from human PBMCs or mouse spleen)
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-based)
-
Recombinant human/mouse IL-6, TGF-β, IL-1β, IL-23
-
Anti-IFN-γ and anti-IL-4 neutralizing antibodies
-
This compound
-
ELISA kit for IL-17A
-
Flow cytometer and antibodies for intracellular staining of IL-17A and RORγt
Detailed Steps:
-
T-Cell Isolation:
-
Isolate naive CD4+ T-cells (CD4+CD45RA+CCR7+ for human, CD4+CD62L+CD44- for mouse) using MACS.
-
-
T-Cell Culture and Differentiation:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 5 µg/mL) and add soluble anti-CD28 antibody (e.g., 2 µg/mL).
-
Seed the naive CD4+ T-cells at a density of 1-2 x 10^5 cells/well.
-
Add the Th17 polarizing cytokine cocktail: TGF-β (e.g., 2 ng/mL), IL-6 (e.g., 20 ng/mL), IL-1β (e.g., 10 ng/mL), and IL-23 (e.g., 20 ng/mL). Also include anti-IFN-γ (e.g., 10 µg/mL) and anti-IL-4 (e.g., 10 µg/mL) to block differentiation into other lineages.
-
Add this compound at various concentrations to the respective wells. Include a vehicle control.
-
Culture for 3-5 days.
-
-
Analysis of Th17 Differentiation:
-
ELISA: Collect the culture supernatants and measure the concentration of secreted IL-17A using an ELISA kit.
-
Intracellular Staining:
-
Restimulate the cells for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).
-
Fix and permeabilize the cells.
-
Stain with fluorescently labeled antibodies against CD4, IL-17A, and RORγt.
-
Analyze by flow cytometry to determine the percentage of IL-17A+ and RORγt+ cells within the CD4+ population.
-
-
Conclusion
This compound exerts a significant influence on T-cell function, primarily through an indirect mechanism involving the reprogramming of macrophages towards a pro-inflammatory, anti-tumoral M1 phenotype. This process is driven by the activation of MAPK and NF-κB signaling pathways in macrophages, leading to the production of T-cell-activating cytokines. The resulting enhancement of cytotoxic T-lymphocyte activity underscores the potential of this compound as a component of cancer immunotherapy. Furthermore, the potential for direct modulation of T-cell differentiation, particularly the suppression of pro-inflammatory Th17 cells, suggests a broader therapeutic utility for this compound in autoimmune and inflammatory disorders. Further research is warranted to fully elucidate the direct effects of this compound on various T-cell subsets and to optimize its clinical application in combination with other immunomodulatory agents.
References
TMP195: A Technical Guide to a Selective Class IIa HDAC Chemical Probe
This guide provides an in-depth overview of TMP195, a potent and selective chemical probe for Class IIa Histone Deacetylases (HDACs). It is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation mediated by this specific subclass of HDACs.
Introduction to this compound
Histone Deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a crucial role in transcriptional regulation and chromatin remodeling. Human HDACs are grouped into four classes. Class IIa HDACs (HDAC4, 5, 7, and 9) are distinguished by their unique catalytic mechanism and their role in controlling cellular differentiation and development.
This compound is a first-in-class, selective, and cell-active inhibitor of Class IIa HDACs.[1][2] It features a novel trifluoromethyloxadiazole (TFMO) moiety as a non-chelating zinc-binding group, which circumvents the pharmacological liabilities often associated with traditional hydroxamate-based inhibitors.[2][3] This high selectivity and favorable pharmacological profile make this compound an invaluable tool for dissecting the specific biological functions of Class IIa HDACs.
Chemical Properties and Formulation
| Property | Value |
| Chemical Name | N-(2-methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-(trifluoromethyl) -1,2,4-oxadiazol-3-yl)benzamide |
| Molecular Formula | C23H19F3N4O3 |
| Molecular Weight | 456.42 g/mol [1][4] |
| CAS Number | 1314891-22-9[1] |
| Appearance | White to off-white solid[4] |
| Solubility | Soluble in DMSO (up to 91 mg/mL or ~199 mM)[1][3] |
| Storage | Store solid powder at 4°C desiccated; store DMSO solution at -20°C for long-term stability.[3] |
Mechanism of Action
This compound acts as a competitive inhibitor that occupies the acetyllysine-binding site of Class IIa HDACs.[4][5] Unlike pan-HDAC inhibitors that affect thousands of genes, this compound has a more restrained impact on gene expression.[2][6] Its primary mechanism in a therapeutic context involves the modulation of the tumor microenvironment. Specifically, this compound induces the recruitment and differentiation of macrophages into a highly phagocytic and anti-tumorigenic M1 phenotype.[1][7] This genomic reprogramming of monocytes and macrophages leads to reduced tumor burden and metastasis in preclinical cancer models.[1][5][8]
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound
The selectivity of this compound for Class IIa HDACs over other classes is a key feature, with over 100-fold selectivity against other HDACs.[2][3]
| Target | Ki (nM)[1][4] | IC50 (nM)[2][4] |
| Class IIa | ||
| HDAC4 | 59 | 111 |
| HDAC5 | 60 | 106 |
| HDAC7 | 26 | 46 |
| HDAC9 | 15 | 9 |
| Class I | ||
| HDAC1 | >10,000 | >10,000 |
| HDAC2 | >10,000 | >10,000 |
| HDAC3 | >10,000 | >10,000 |
| HDAC8 | - | 11,700 |
| Class IIb | ||
| HDAC6 | >10,000 | 47,800 |
| HDAC10 | >10,000 | >10,000 |
| Class IV | ||
| HDAC11 | >10,000 | >10,000 |
Table 2: Cellular Activity of this compound
This compound demonstrates potent activity in cellular assays, altering chemokine secretion and influencing monocyte differentiation.
| Assay Description | Cell Type | Concentration | Effect |
| Monocyte Differentiation | Human Monocytes | 300 nM | Blocks accumulation of CCL2 protein; significantly increases secretion of CCL1 protein.[1][4] |
| Gene Expression Profiling | PHA-stimulated PBMCs | 300 nM | Downregulates CCL2 and upregulates CCL1.[4][6] |
| Co-stimulatory Activity | Human Monocytes (differentiated with IL-4/GM-CSF) | 300 nM | Increases the proportion of cells expressing the co-stimulatory molecule CD86.[5] |
| Cytotoxicity | T cells, B cells, Monocytes | Not cytotoxic | Shows no cytotoxicity towards various immune cells.[3] |
Table 3: In Vivo Efficacy of this compound
In animal models, this compound reduces tumor growth and metastasis primarily through its immunomodulatory effects.
| Animal Model | Dosage & Administration | Key Findings |
| MMTV-PyMT Transgenic Breast Cancer Mice | 50 mg/kg, i.p. | Reduces tumor burden and pulmonary metastases; induces recruitment of phagocytic macrophages.[1][5] |
| Colitis-Associated Colorectal Cancer (CAC) Mice | 50 mg/kg/day, i.p. for 28 days | Significantly decreased the number and load of tumors.[7] |
| LPS-Induced Acute Kidney Injury Mice | 20 mg/kg, i.p. | Reduced serum creatinine and blood urea nitrogen; attenuated tubular cell damage.[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a chemical probe.
Biochemical HDAC Activity Assay (Fluorogenic)
This protocol measures the direct enzymatic activity of purified HDAC enzymes.
-
Reagents : Purified recombinant HDAC enzymes, fluorogenic peptide substrate (e.g., based on p53 residues RHKKAc-AMC for Class I/IIb or a trifluoroacetyl lysine substrate for Class IIa), assay buffer, developer solution.[10]
-
Procedure : a. Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer. b. In a 384-well plate, add the purified HDAC enzyme.[11] c. Add the this compound dilutions or vehicle control (DMSO) to the wells. d. Initiate the reaction by adding the fluorogenic substrate. e. Incubate at 37°C for a specified time (e.g., 60 minutes). f. Stop the reaction and generate a fluorescent signal by adding the developer solution, which contains a protease that cleaves the deacetylated substrate.[10] g. Measure fluorescence (e.g., Excitation 360 nm, Emission 460 nm) using a microplate reader. h. Calculate percent inhibition relative to the vehicle control and determine IC50 values.
Cell-Based HDAC Activity Assay (Luminogenic)
This protocol assesses the ability of this compound to inhibit HDAC activity within intact cells.
-
Reagents : Cell line of interest (e.g., K562, HEK293), cell culture medium, HDAC-Glo™ I/II or Class IIa Assay Reagent (Promega).[11][12]
-
Procedure : a. Seed cells in a white, opaque 384-well plate and allow them to attach overnight.[11] b. Treat cells with serial dilutions of this compound or vehicle control for a desired time (e.g., 4-24 hours). c. Add the luminogenic HDAC-Glo™ reagent, which contains a cell-permeable acetylated substrate.[12] d. Inside the cell, HDACs deacetylate the substrate, which is then cleaved by a developer enzyme to release aminoluciferin.[11] e. Incubate at room temperature to allow for cell lysis and the luciferase reaction. f. Measure the resulting luminescence signal, which is proportional to HDAC activity.[11] g. Determine IC50 values by plotting the luminescence signal against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular context.[13][14]
-
Reagents : Cells expressing the target HDAC, lysis buffer, antibodies for Western blotting.
-
Procedure : a. Culture cells and treat with this compound or vehicle control for 1-2 hours. b. Harvest and wash the cells, then resuspend in PBS. c. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[14] d. Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). e. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[14] f. Collect the supernatant and analyze the amount of soluble target HDAC protein by Western blot or ELISA. g. A ligand-induced thermal stabilization will result in more soluble protein remaining at higher temperatures in the this compound-treated samples compared to the control.[13]
Chromatin Immunoprecipitation (ChIP)
ChIP is used to investigate the association of HDACs with specific genomic regions.
-
Reagents : Cells treated with this compound or vehicle, formaldehyde for cross-linking, lysis buffers, sonicator, specific antibody against the target HDAC or histone mark (e.g., H3K27ac), Protein A/G magnetic beads, wash buffers, elution buffer, reagents for DNA purification and qPCR/NGS.
-
Procedure : a. Treat cells with this compound or vehicle. b. Cross-link proteins to DNA with formaldehyde. c. Lyse cells and shear chromatin into small fragments (100-500 bp) by sonication.[15] d. Immunoprecipitate the chromatin using an antibody specific to the HDAC of interest. e. Capture the antibody-chromatin complexes with Protein A/G beads. f. Wash the beads to remove non-specific binding. g. Reverse the cross-links and elute the DNA. h. Purify the DNA. i. Analyze the enriched DNA regions by qPCR (ChIP-qPCR) or next-generation sequencing (ChIP-Seq) to identify HDAC target genes.[16]
Off-Target Effects and Considerations
While this compound is highly selective for Class IIa HDACs, no chemical probe is entirely without potential off-target effects.
-
MBLAC2 : A chemical proteomics study identified metallo-β-lactamase domain-containing protein 2 (MBLAC2) as a common off-target for hydroxamic acid-based HDAC inhibitors. While this compound does not contain a hydroxamate, vigilance for unexpected off-target binding is always warranted.[17]
-
ABC Transporters : At micromolar concentrations (1-5 µM), this compound has been shown to inhibit the drug transport function of ABCB1 and ABCG2, potentially sensitizing multidrug-resistant cancer cells to chemotherapy.[18] This is an important consideration when interpreting data from experiments using high concentrations.
-
Probe Concentration : As with any chemical probe, using the lowest effective concentration is critical to minimize off-target effects. Cellular activity is observed at 300 nM, while off-target transporter effects are noted at >1 µM.[1][18]
Conclusion
This compound stands out as a superior chemical probe for the study of Class IIa HDACs. Its high selectivity, rooted in its unique TFMO zinc-binding chemistry, combined with its demonstrated cellular and in vivo activity, provides researchers with a reliable tool to investigate the specific roles of HDAC4, 5, 7, and 9. Its mechanism of action, particularly the reprogramming of macrophages, opens new avenues for therapeutic strategies in oncology and inflammatory diseases. By adhering to rigorous experimental design and being mindful of potential concentration-dependent off-target effects, this compound can be effectively used to elucidate the complex biology governed by Class IIa HDACs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. cellagentech.com [cellagentech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Class IIa HDAC inhibitor this compound alleviates lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 12. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. novogene.com [novogene.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Selective Class IIa Histone Deacetylase Inhibitor this compound Resensitizes ABCB1- and ABCG2-Overexpressing Multidrug-Resistant Cancer Cells to Cytotoxic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Pharmacokinetics of TMP195: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMP195 is a first-in-class, selective inhibitor of class IIa histone deacetylases (HDACs), showing promise in various therapeutic areas, including oncology and inflammatory diseases. Its mechanism of action revolves around the modulation of macrophage phenotype and function, thereby altering the tumor microenvironment and immune responses. However, the advancement of this compound into clinical settings is hampered by challenges related to its physicochemical properties, primarily its poor aqueous solubility and low bioavailability. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. We consolidate available preclinical data, detail relevant experimental protocols, and visualize key signaling pathways and workflows to support further research and development of this compound.
Introduction
This compound is a potent and selective inhibitor of class IIa HDACs, with Ki values of 59, 60, 26, and 15 nM for HDAC4, HDAC5, HDAC7, and HDAC9, respectively.[1][2] Unlike pan-HDAC inhibitors, which can have significant off-target effects, the selectivity of this compound for class IIa HDACs offers the potential for a more favorable safety profile.[1] Preclinical studies have demonstrated its efficacy in reducing tumor burden and pulmonary metastases in breast cancer models by promoting the differentiation of pro-inflammatory, phagocytic macrophages within the tumor microenvironment.[1] Furthermore, this compound has been shown to exert anti-tumor effects in colorectal cancer by promoting M1 macrophage polarization and to alleviate lipopolysaccharide-induced acute kidney injury.[3][4][5]
Despite its therapeutic potential, the inherent physicochemical properties of this compound present a significant hurdle for its clinical development. The molecule exhibits poor aqueous solubility, which consequently leads to low bioavailability. This guide aims to summarize the existing pharmacokinetic data, describe the experimental approaches used to study this compound and similar compounds, and outline the key signaling pathways affected by its mechanism of action.
Pharmacokinetic Profile
Detailed quantitative pharmacokinetic data for this compound is not extensively available in the public domain. The majority of published studies focus on its pharmacodynamic effects. However, based on the available literature, a qualitative summary of its ADME properties can be compiled.
Table 1: Summary of Preclinical Pharmacokinetic and Physicochemical Properties of this compound
| Parameter | Value | Species/System | Notes |
| Molecular Formula | C₂₃H₁₉F₃N₄O₃ | N/A | |
| Molecular Weight | 456.42 g/mol | N/A | [1][6] |
| Administration Route | Intraperitoneal (i.p.) injection | Mouse | Commonly used in preclinical cancer and inflammation models.[1][3] |
| Dosage (in vivo) | 50 mg/kg/day | Mouse | Effective dose in breast and colorectal cancer models.[1][3] |
| Solubility | Poor aqueous solubility | In vitro | A significant challenge for formulation and in vivo application.[7] |
| Bioavailability | Low | In vivo | Inferred from its poor solubility; has led to the development of nanoparticle-based delivery systems to improve bioavailability. |
| Cmax | Not Available | N/A | |
| Tmax | Not Available | N/A | |
| AUC | Not Available | N/A | |
| Half-life (t½) | Not Available | N/A | |
| Metabolism | Not explicitly detailed; likely hepatic metabolism. | N/A | |
| Excretion | Not explicitly detailed. | N/A |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic analysis of this compound are not publicly available. However, based on standard practices for the bioanalysis of small molecule HDAC inhibitors, the following methodologies are likely to be employed.
In Vivo Pharmacokinetic Study Design (Proposed)
A typical preclinical pharmacokinetic study in mice would involve the following steps:
-
Animal Model: Male C57BL/6 mice (6-8 weeks old).[3]
-
Drug Formulation and Administration: this compound is dissolved in a vehicle such as DMSO and administered via intraperitoneal injection at a dose of 50 mg/kg.[1][3]
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
Bioanalytical Method for Quantification of this compound in Plasma (Proposed)
Given the chemical structure of this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the most suitable for its quantification in plasma due to its high sensitivity and selectivity.
-
Sample Preparation:
-
Protein Precipitation: A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the drug is collected.
-
Liquid-Liquid Extraction (LLE): An alternative method where the plasma sample is mixed with an immiscible organic solvent to extract the drug. The organic layer is then separated and evaporated to dryness.
-
Solid-Phase Extraction (SPE): A more selective method where the plasma sample is passed through a solid-phase cartridge that retains the drug. The drug is then eluted with a suitable solvent.
-
-
Chromatographic Conditions:
-
Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is commonly used for the separation of small molecules.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the ionization properties of this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored for quantification.
-
Table 2: Proposed Bioanalytical Method Parameters for this compound
| Parameter | Proposed Method |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Protein precipitation with acetonitrile |
| Chromatographic Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | A structurally similar compound not present in the biological matrix. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Signaling
This compound selectively inhibits class IIa HDACs, which leads to the hyperacetylation of their target proteins. This, in turn, influences gene expression and cellular function. In the context of macrophages, this compound promotes a shift towards a pro-inflammatory M1 phenotype. This is thought to be mediated, at least in part, through the activation of the MAPK and NF-κB signaling pathways.[3]
Caption: this compound signaling pathway.
Proposed Experimental Workflow for In Vivo Pharmacokinetic and Pharmacodynamic Analysis
The following workflow outlines a comprehensive approach to characterizing the pharmacokinetics and pharmacodynamics of this compound in a preclinical model.
Caption: In vivo PK/PD experimental workflow.
Conclusion
This compound represents a promising therapeutic agent with a selective mechanism of action targeting class IIa HDACs. While its preclinical efficacy is encouraging, its challenging physicochemical properties, particularly poor solubility and low bioavailability, necessitate further investigation and formulation development. This technical guide has summarized the currently available, albeit limited, pharmacokinetic information for this compound. The provided experimental protocols and workflow diagrams offer a framework for future studies aimed at thoroughly characterizing the ADME profile of this compound. A comprehensive understanding of its pharmacokinetics is critical for the successful translation of this compound from preclinical models to clinical applications. Future research should focus on conducting definitive pharmacokinetic studies, including the determination of key parameters such as Cmax, Tmax, AUC, and bioavailability, and on the development of novel formulations to enhance its delivery and therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. TMP-195, Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 3. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Class IIa HDAC inhibitor this compound alleviates lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Class IIa HDAC inhibitor this compound alleviates lipopolysaccharide-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, synthesis, biochemical evaluation, radiolabeling and in vivo imaging with high affinity class-IIa histone deacetylase inhibitor for molecular imaging and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of TMP195 in the Regulation of Inflammatory Cytokines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, is emerging as a significant modulator of the immune response, demonstrating a context-dependent and dichotomous role in the regulation of inflammatory cytokines. In the tumor microenvironment of colorectal cancer, this compound exhibits pro-inflammatory activity, promoting M1 macrophage polarization and the subsequent release of key anti-tumor cytokines. Conversely, in models of acute kidney injury and neuroinflammation, this compound demonstrates potent anti-inflammatory effects by suppressing pro-inflammatory cytokine and chemokine production. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a comprehensive resource for researchers and drug development professionals.
Introduction
Inflammatory cytokines are pivotal mediators of the immune response, playing crucial roles in both host defense and the pathogenesis of a wide range of diseases, including cancer and inflammatory disorders. The epigenetic regulation of cytokine expression through histone deacetylases (HDACs) has garnered significant interest as a therapeutic target. This compound, a selective inhibitor of class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9), has shown promise in modulating inflammatory responses.[1][2] This document elucidates the dual functionality of this compound, presenting its pro-inflammatory and anti-inflammatory activities with a focus on its impact on cytokine regulation.
Pro-inflammatory Activity of this compound in the Tumor Microenvironment
In the context of colorectal cancer, this compound has been shown to reprogram the tumor microenvironment by promoting a pro-inflammatory M1 macrophage phenotype, which is critical for anti-tumor immunity.[3][4] This section details the quantitative effects of this compound on cytokine production and the underlying signaling pathways.
Quantitative Data: this compound-Induced Pro-inflammatory Cytokine Secretion
The following tables summarize the quantitative data on the effect of this compound on the expression and secretion of pro-inflammatory cytokines in different experimental models of colorectal cancer.
Table 1: Effect of this compound on Inflammatory Cytokine Levels in Peripheral Blood of Colitis-Associated Colorectal Cancer (CAC) Mice [3]
| Cytokine | Treatment Group | Concentration (pg/mL) | Fold Change vs. Control |
| IL-1β | Control | ~10 | - |
| This compound | ~25 | ~2.5 | |
| IL-6 | Control | ~20 | - |
| This compound | ~40 | ~2.0 | |
| IL-12 | Control | ~30 | - |
| This compound | ~60 | ~2.0 | |
| TNF-α | Control | ~15 | - |
| This compound | ~35 | ~2.3 |
Table 2: Effect of this compound on Inflammatory Cytokine mRNA Expression in Bone Marrow-Derived Macrophages (BMDMs) Stimulated with LPS [3]
| Gene | Treatment Group | Relative mRNA Expression |
| IL-12 | LPS | ~1.0 |
| LPS + this compound (40 µM) | ~1.8 | |
| TNF-α | LPS | ~1.0 |
| LPS + this compound (40 µM) | ~1.5 | |
| iNOS | LPS | ~1.0 |
| LPS + this compound (40 µM) | ~2.0 |
Table 3: Effect of this compound on Inflammatory Cytokine Secretion from Bone Marrow-Derived Macrophages (BMDMs) [3]
| Cytokine | Treatment Group | Concentration (pg/mL) |
| IL-6 | LPS | ~2000 |
| LPS + this compound (20 µM) | ~3000 | |
| LPS + this compound (60 µM) | ~4000 | |
| IL-12 | LPS | ~1000 |
| LPS + this compound (20 µM) | ~1500 | |
| LPS + this compound (60 µM) | ~2000 | |
| TNF-α | LPS | ~4000 |
| LPS + this compound (20 µM) | ~5000 | |
| LPS + this compound (60 µM) | ~6000 |
Signaling Pathway: this compound-Induced Pro-inflammatory Cascade
This compound promotes the secretion of pro-inflammatory cytokines in macrophages by activating the p38 MAPK, JNK, and NF-κB signaling pathways.[3] The following diagram illustrates this proposed mechanism.
Anti-inflammatory Activity of this compound
In contrast to its role in the tumor microenvironment, this compound exerts anti-inflammatory effects in other pathological contexts, such as lipopolysaccharide (LPS)-induced acute kidney injury and neuroinflammation.[5][6]
Quantitative Data: this compound-Mediated Suppression of Inflammatory Cytokines
The following table summarizes the suppressive effect of this compound on the expression of pro-inflammatory cytokines and chemokines.
Table 4: Effect of this compound on LPS-Induced Pro-inflammatory Gene Expression in Primary Cultured Astrocytes [4]
| Gene | Treatment Group | Relative mRNA Expression |
| Il-1α | LPS | ~1.0 |
| LPS + this compound (3 µM) | ~0.4 | |
| LPS + this compound (5 µM) | ~0.2 | |
| Il-1β | LPS | ~1.0 |
| LPS + this compound (3 µM) | ~0.5 | |
| LPS + this compound (5 µM) | ~0.3 | |
| Il6 | LPS | ~1.0 |
| LPS + this compound (3 µM) | ~0.6 | |
| LPS + this compound (5 µM) | ~0.4 | |
| Tnfα | LPS | ~1.0 |
| LPS + this compound (3 µM) | ~0.5 | |
| LPS + this compound (5 µM) | ~0.3 | |
| iNOS | LPS | ~1.0 |
| LPS + this compound (3 µM) | ~0.3 | |
| LPS + this compound (5 µM) | ~0.1 | |
| COX-2 | LPS | ~1.0 |
| LPS + this compound (3 µM) | ~0.4 | |
| LPS + this compound (5 µM) | ~0.2 |
Signaling Pathway: this compound-Mediated Anti-inflammatory Cascade
The anti-inflammatory effects of this compound are primarily attributed to its inhibition of the NF-κB signaling pathway.[5][6] By inhibiting class IIa HDACs, particularly HDAC7, this compound prevents the activation of IKK, which is crucial for the phosphorylation and subsequent degradation of IκB, an inhibitor of NF-κB.[6] This leads to the sequestration of NF-κB in the cytoplasm and a reduction in the transcription of pro-inflammatory genes.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited studies to investigate the effects of this compound on inflammatory cytokine regulation.
Cell Culture and Treatment
-
Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells were harvested from the femurs and tibias of mice and cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 5-7 days to differentiate into macrophages.[3]
-
Primary Astrocyte Culture: Astrocytes were isolated from the cerebral cortices of neonatal mice and cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[4]
-
In Vitro Stimulation: For pro-inflammatory stimulation, cells were treated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL.[3][4] this compound was added at concentrations ranging from 3 µM to 60 µM, typically for 2 to 24 hours depending on the assay.[3][4]
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: ELISA was used to quantify the concentration of secreted cytokines in cell culture supernatants or mouse serum.
-
Procedure: 96-well plates were coated with a capture antibody specific for the cytokine of interest. After blocking, samples and standards were added to the wells. A detection antibody conjugated to an enzyme was then added, followed by a substrate that produces a colorimetric signal. The absorbance was measured at a specific wavelength, and the cytokine concentration was determined from a standard curve.[3]
Quantitative Real-Time PCR (qRT-PCR)
-
Principle: qRT-PCR was used to measure the relative mRNA expression levels of cytokine genes.
-
Procedure: Total RNA was extracted from cells using a suitable lysis buffer and purified. cDNA was synthesized from the RNA template using reverse transcriptase. qRT-PCR was then performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to detect the amplification of the target cDNA in real-time. The relative gene expression was calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[3][4]
Western Blotting
-
Principle: Western blotting was used to detect and quantify the levels of specific proteins, particularly the phosphorylation status of signaling molecules like NF-κB and MAPK.
-
Procedure: Cells were lysed, and the protein concentration of the lysates was determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65). After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[3]
Conclusion
This compound is a versatile immunomodulatory agent with a dual capacity to either enhance or suppress inflammatory cytokine production depending on the cellular and disease context. Its pro-inflammatory effects in the tumor microenvironment, driven by the activation of M1 macrophages, highlight its potential as a novel cancer immunotherapy. Conversely, its ability to suppress inflammatory signaling in other settings suggests its therapeutic utility in treating inflammatory diseases. This technical guide provides a foundational understanding of the multifaceted regulatory role of this compound on inflammatory cytokines, offering valuable insights for future research and drug development endeavors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. TMP-195, Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 3. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Class IIa HDAC inhibitor this compound alleviates lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC7 Activates IKK/NF-κB Signaling to Regulate Astrocyte-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TMP195 In Vivo Dosage in Mouse Models
Introduction
TMP195 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), with demonstrated efficacy in various preclinical mouse models.[1][2] Its primary mechanism of action involves the modulation of the tumor microenvironment, specifically by reprogramming tumor-associated macrophages (TAMs) towards a pro-inflammatory, anti-tumor phenotype.[1][3][4] This document provides detailed application notes and protocols for researchers utilizing this compound in vivo, with a focus on cancer and inflammation models. The information compiled is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Macrophage Reprogramming
This compound selectively inhibits class IIa HDACs (HDAC4, 5, 7, and 9).[2] In the context of cancer, TAMs often exhibit a pro-tumorigenic phenotype. This compound treatment alters this by inducing the recruitment and differentiation of highly phagocytic and immunostimulatory macrophages within the tumor.[3][5] This shift towards an anti-tumor macrophage phenotype enhances the efficacy of both standard chemotherapies and checkpoint blockade immunotherapies.[3][6] The anti-tumor effects of this compound are dependent on the presence of macrophages, as well as IFNγ and CD8+ T cells, highlighting its role in orchestrating a robust innate and adaptive immune response.[3][4]
References
- 1. Harnessing class II histone deacetylases in macrophages to combat breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TMP195 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, in various cell culture experiments. The information compiled here, including detailed protocols and quantitative data, will assist in the effective design and execution of studies investigating the biological roles of class IIa HDACs.
Mechanism of Action
This compound is a potent and selective inhibitor of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][][4][5] Unlike pan-HDAC inhibitors, this compound exhibits over 100-fold selectivity for class IIa HDACs compared to other HDAC classes (IC50 >10 μM).[1][] Its unique trifluoromethyloxadiazole (TFMO) moiety interacts with the zinc ion in the catalytic pocket of these enzymes, offering an alternative to traditional hydroxamate-based inhibitors and circumventing some of their liabilities.[1][2] The primary mechanism of this compound involves the genomic reprogramming of monocytes and macrophages, polarizing them towards a pro-inflammatory, tumoricidal M1 phenotype.[5][6][7] This compound has been shown to have a restrained impact on gene expression and generally lacks overt cytotoxicity across various cell types, including T cells, B cells, and monocytes.[1][2]
Signaling Pathways
This compound has been demonstrated to influence key inflammatory signaling pathways. In bone marrow-derived macrophages (BMDMs), this compound promotes M1 macrophage polarization and the secretion of inflammatory cytokines by increasing the phosphorylation of p38 MAPK, JNK, and NF-κB p65.[7] This suggests that this compound exerts its pro-inflammatory effects through the activation of the MAPK and NF-κB signaling pathways.[7]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. cellagentech.com [cellagentech.com]
- 4. This compound | class IIa HDAC inhibitor | ProbeChem Biochemicals [probechem.com]
- 5. Harnessing class II histone deacetylases in macrophages to combat breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Involving TMP195
A Selective Class IIa HDAC Inhibitor for Modulating Macrophage Function
Audience: Researchers, scientists, and drug development professionals.
Introduction:
TMP195 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9.[1] Unlike pan-HDAC inhibitors, this compound exhibits a more targeted mechanism of action, primarily influencing the innate immune system, with a pronounced effect on macrophage polarization and function. These characteristics make this compound a valuable tool for investigating the role of class IIa HDACs in various physiological and pathological processes, including cancer immunology and inflammatory diseases.
This document provides detailed protocols for key in vitro assays to study the effects of this compound on macrophage polarization, associated signaling pathways, and its indirect impact on cancer cells.
Data Presentation
Table 1: Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | Ki (nM) | IC50 (nM) |
| HDAC4 | 59 | 111 |
| HDAC5 | 60 | 106 |
| HDAC7 | 26 | 46 |
| HDAC9 | 15 | 9 |
Data sourced from multiple references.[1]
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay | Cell Type | This compound Concentration Range | Incubation Time |
| Macrophage Polarization (M1) | Murine BMDMs | 5 µM - 60 µM | 2 - 8 hours |
| Monocyte Differentiation | Human Monocytes | 300 nM | 5 days |
| Cancer Cell Viability/Proliferation | Various Cancer Cell Lines | 5 µM - 60 µM | 48 hours |
| Signaling Pathway Analysis (Western Blot) | Murine BMDMs | 40 µM | 2 hours |
| Cytokine/Chemokine Secretion (ELISA) | Murine BMDMs / Human Monocytes | 20 µM - 60 µM / 300 nM | 8 hours / 5 days |
Concentrations and incubation times are starting points and may require optimization for specific cell lines and experimental conditions.[1][2]
Signaling Pathways and Experimental Workflows
Caption: this compound enhances LPS-induced M1 macrophage polarization by inhibiting Class IIa HDACs, leading to increased phosphorylation of p38 MAPK, JNK, and NF-κB p65, and subsequent pro-inflammatory gene expression.
References
Application Notes and Protocols: TMP195 Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, in various solvents. This document also includes protocols for the preparation of stock solutions and recommendations for storage and handling.
Introduction
This compound is a potent and selective inhibitor of class IIa HDACs, with demonstrated activity against HDAC4, HDAC5, HDAC7, and HDAC9[1][2]. Its unique, non-chelating, zinc-binding group, a trifluoromethyloxadiazole (TFMO), confers high selectivity over other HDAC classes[1]. This selectivity makes this compound a valuable tool for investigating the specific roles of class IIa HDACs in various biological processes, including immune modulation and cancer biology[3]. Accurate solubility data and proper handling are crucial for reliable experimental outcomes.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₃H₁₉F₃N₄O₃ |
| Molecular Weight | 456.4 g/mol [4] |
| Appearance | Crystalline solid[4][5] |
| CAS Number | 1314891-22-9[4][5][6] |
Solubility Data
The solubility of this compound has been determined in a range of common laboratory solvents. The following table summarizes the available data. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of both the compound and the solvent. The use of fresh, anhydrous solvents is recommended, particularly for organic solvents like DMSO which can absorb moisture and impact solubility[6][7].
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO (Dimethyl Sulfoxide) | ~10 mg/mL[4][5], 91 mg/mL[7], 100 mg/mL[6], up to 50 mM | ~21.9 mM to 219.1 mM | Hygroscopic nature of DMSO can reduce solubility; use of fresh DMSO is recommended[6][7]. Sonication may be required to achieve complete dissolution at higher concentrations[6]. |
| Ethanol | ~10 mg/mL[4], 91 mg/mL[7] | ~21.9 mM to 199.4 mM | |
| Dimethyl Formamide (DMF) | ~10 mg/mL[5] | ~21.9 mM | |
| PBS (Phosphate-Buffered Saline), pH 7.2 | ~0.2 mg/mL[4][5] | ~0.44 mM | Aqueous solutions are not recommended for long-term storage; prepare fresh daily[4]. |
| Water | Insoluble[7] | N/A |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro studies.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Compound: Accurately weigh out a desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.56 mg of this compound (Molecular Weight = 456.4 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound. For 4.56 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution[6]. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability[6].
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in biological experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium (e.g., PBS, RPMI-1640)
-
Sterile dilution tubes
Procedure:
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in the desired aqueous buffer or medium to achieve the final working concentration.
-
Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is minimal (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or off-target effects[4].
-
Fresh Preparation: Prepare fresh working solutions immediately before each experiment. Do not store aqueous solutions of this compound for more than one day[4].
-
Vehicle Control: Always include a vehicle control in your experiments, which contains the same final concentration of the solvent (e.g., DMSO) as the this compound-treated samples.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the known signaling pathway affected by this compound and a general workflow for assessing compound solubility.
Caption: this compound inhibits Class IIa HDACs, modulating gene expression and cytokine secretion in monocytes.
Caption: A general workflow for the experimental determination of compound solubility.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier[4].
Storage and Stability
This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years)[4]. Stock solutions in organic solvents should be aliquoted and stored at -80°C for up to one year to avoid repeated freeze-thaw cycles[7]. Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment and not stored for more than one day[4].
References
- 1. cellagentech.com [cellagentech.com]
- 2. TMP-195|this compound|HDAC inhibitor [dcchemicals.com]
- 3. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Preparing Stock Solutions of TMP195: An Application Note and Protocol
Introduction
TMP195 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), with inhibitory constants (Ki) in the nanomolar range for HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3] Its selectivity makes it a valuable tool for investigating the specific roles of class IIa HDACs in various biological processes, including cancer and immunology.[1] Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo research applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculation of stock solution concentrations.
| Property | Value | Source |
| Molecular Formula | C₂₃H₁₉F₃N₄O₃ | [1][2][3] |
| Molecular Weight | 456.42 g/mol | [2][3][4] |
| CAS Number | 1314891-22-9 | [1][2][3][4] |
| Appearance | Crystalline solid, White to off-white | [1][5] |
| Purity | ≥98% | [1] |
Solubility Data
The solubility of this compound in various common laboratory solvents is summarized below. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.
| Solvent | Solubility | Source |
| DMSO | ≥ 10 mg/mL (approx. 21.9 mM) | [1][5] |
| 82 mg/mL (179.66 mM) | [6] | |
| 91 mg/mL (199.37 mM) | [4] | |
| 100 mg/mL (219.10 mM) | [5] | |
| DMF | 10 mg/mL | [1] |
| Ethanol | 10 mg/mL | [1] |
| PBS (pH 7.2) | 0.2 mg/mL | [1] |
Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[4] If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.
-
Weigh this compound: Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.56 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 456.42 g/mol = 4.56 mg
-
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution with 4.56 mg of this compound, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. If necessary, sonicate the solution for short intervals in a water bath to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials. This minimizes the number of freeze-thaw cycles, which can degrade the compound.
Storage and Stability
Proper storage of this compound, both in its solid form and in solution, is crucial for maintaining its activity.
| Form | Storage Temperature | Stability | Source |
| Solid Powder | -20°C | ≥ 4 years | [1] |
| 3 years | [4][5] | ||
| In Solvent (DMSO) | -80°C | 1 year | [4][6] |
| 2 years | [5] | ||
| -20°C | 1 month | [4][7] | |
| 1 year | [5] |
General Recommendations:
-
Store solid this compound at -20°C, protected from light and moisture.
-
For long-term storage of stock solutions, it is recommended to store aliquots at -80°C.[4][5]
-
For short-term storage, aliquots can be kept at -20°C for up to one month.[4][7]
-
When preparing working solutions for in vivo experiments, it is recommended to prepare them fresh on the day of use.[5]
Visualizations
The following diagrams illustrate the workflow for preparing a this compound stock solution and its mechanism of action.
Caption: Workflow for preparing a this compound stock solution.
Caption: Simplified signaling pathway of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. labshake.com [labshake.com]
- 3. This compound | class IIa HDAC inhibitor | ProbeChem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
Application Notes and Protocols for TMP195 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, in preclinical animal models. The protocols detailed below are based on established methodologies from peer-reviewed research and are intended to guide researchers in designing and executing their own in vivo studies.
Introduction
This compound is a first-in-class, selective inhibitor of class IIa HDACs, with inhibitory constants (Ki) of 59, 60, 26, and 15 nM for HDAC4, HDAC5, HDAC7, and HDAC9, respectively[1][2]. Its selectivity makes it a valuable tool for investigating the specific roles of this HDAC subclass in various pathological conditions. In animal models, this compound has demonstrated therapeutic potential in oncology and inflammatory diseases by modulating the tumor microenvironment and immune responses[3][4][5]. Notably, it influences macrophage polarization, promoting an anti-tumor M1 phenotype and reducing pro-tumor M2 macrophages[3][6].
Mechanism of Action
This compound exerts its effects by inhibiting the deacetylation activity of class IIa HDACs. This leads to histone hyperacetylation and the re-expression of silenced genes, particularly those involved in immune function[3]. A key mechanism is the modulation of signaling pathways that control inflammation and macrophage differentiation, such as the MAPK and NF-κB pathways[3][7]. By inhibiting these pathways in specific contexts, this compound can reprogram tumor-associated macrophages (TAMs) into tumoricidal cells and reduce the production of pro-inflammatory cytokines in other disease models[3][8].
Signaling Pathway of this compound in Macrophage Polarization
Caption: this compound inhibits Class IIa HDACs, leading to increased NF-κB and MAPK signaling, promoting M1 macrophage polarization and pro-inflammatory cytokine release.
In Vivo Administration Protocols
The most common route for this compound administration in animal studies is intraperitoneal (IP) injection. The following protocols are generalized from multiple studies and should be adapted to specific experimental designs.
Formulation and Dosing
Vehicle Preparation:
-
DMSO: this compound can be dissolved in 100% dimethyl sulfoxide (DMSO)[3][4].
-
DMSO and Corn Oil: For improved tolerability, a solution of 10% DMSO and 90% corn oil can be used[8].
Recommended Dosages:
Experimental Protocol: Intraperitoneal (IP) Injection
This protocol outlines the daily administration of this compound for efficacy studies in mouse models.
Materials:
-
This compound (powder)
-
Vehicle (100% DMSO or 10% DMSO/90% corn oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile insulin syringes (or equivalent) with a 27-30 gauge needle
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
On each day of dosing, weigh the required amount of this compound based on the average weight of the mice in the treatment group.
-
Dissolve this compound in the chosen vehicle to the desired final concentration (e.g., 3 mg/mL in 10% DMSO and 90% corn oil for a 50 mg/kg dose in a 20g mouse with a 100 µL injection volume)[8].
-
Vortex thoroughly to ensure complete dissolution. Prepare fresh daily.
-
-
Animal Preparation:
-
Weigh each animal to determine the precise injection volume.
-
Securely restrain the mouse.
-
-
Injection:
-
Disinfect the injection site (lower abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, aspirating slightly to ensure no blood or urine is drawn.
-
Slowly inject the calculated volume of the this compound solution.
-
Monitor the animal for any immediate adverse reactions.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, weight loss, or changes in behavior.
-
Experimental Workflow for Efficacy Studies
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various animal studies investigating the effects of this compound.
Table 1: Anti-Tumor Efficacy of this compound in Colorectal Cancer Mouse Models[3]
| Model | Treatment Group | Tumor Number (Mean ± SEM) | Tumor Load (mm, Mean ± SEM) |
| CAC Model | Control (DMSO) | 8.50 ± 0.83 | 27.50 ± 3.02 |
| This compound (50 mg/kg) | 6.00 ± 0.56 | 17.50 ± 1.20 | |
| Subcutaneous Tumor Model | Control (DMSO) | - | 660.7 ± 92.97 (mm³) |
| This compound (50 mg/kg) | - | 167.2 ± 79.12 (mm³) |
Table 2: Effect of this compound on Macrophage Polarization in MC38-Transplanted Tumors[3]
| Parameter | Control Group (DMSO) | This compound Group (50 mg/kg) | P-value |
| M1 Macrophages (% of total macrophages) | 42.45 ± 2.56 | 61.72 ± 6.26 | < 0.05 |
| F4/80+ Macrophages (% positive staining) | 47.64 ± 1.79 | 34.11 ± 6.79 | < 0.05 |
Table 3: Effect of this compound on Inflammatory Cytokine Levels in Peripheral Blood of CAC Mice[3]
| Cytokine | Control Group (DMSO) | This compound Group (50 mg/kg) |
| IL-1β | Significantly Lower | Significantly Higher |
| IL-6 | Significantly Lower | Significantly Higher |
| IL-12 | Significantly Lower | Significantly Higher |
| TNFα | Significantly Lower | Significantly Higher |
Table 4: Renoprotective Effects of this compound in a Murine Model of Sepsis-Associated Acute Kidney Injury (SA-AKI)[8]
| Parameter | Control Group | LPS Group | LPS + this compound (50 mg/kg) | P-value (LPS vs LPS+this compound) |
| Blood Urea Nitrogen (BUN, mg/dL) | 9.423 ± 1.652 | 54.42 ± 8.226 | 11.55 ± 3.957 | < 0.001 |
Combination Therapy Protocols
This compound has been shown to enhance the efficacy of standard chemotherapies and immune checkpoint inhibitors[4][9].
Combination with Chemotherapy (Paclitaxel or Carboplatin)[4]
-
This compound Administration: 50 mg/kg, IP, daily.
-
Paclitaxel Administration: 10 mg/kg, intravenous (IV), every 5 days.
-
Carboplatin Administration: 50 mg/kg, IV, every 5 days.
Combination with PD-1 Checkpoint Blockade[3][4]
-
This compound Administration: 50 mg/kg, IP, daily.
-
Anti-PD-1 Antibody Administration: 200-250 µg per mouse, IP, every 3 days.
Conclusion
This compound is a potent and selective class IIa HDAC inhibitor with significant therapeutic potential demonstrated in various animal models. The standard administration route is intraperitoneal injection at a dose of 50 mg/kg/day, typically formulated in DMSO or a DMSO/corn oil mixture. The protocols and data presented here provide a foundation for researchers to design and conduct their own in vivo studies to further explore the therapeutic applications of this compound. Careful adherence to formulation, dosing, and monitoring procedures is crucial for obtaining reproducible and reliable results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Harnessing class II histone deacetylases in macrophages to combat breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC9: An inflammatory link in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Class IIa HDAC inhibitor this compound alleviates lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Long-Term Stability of TMP195 in Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term stability of TMP195 in solution, including recommended storage conditions, analytical methods for assessing stability, and protocols for evaluating its biological activity over time.
Introduction to this compound
This compound is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), with IC50 values of 59 nM, 60 nM, 26 nM, and 15 nM for HDAC4, HDAC5, HDAC7, and HDAC9, respectively.[1][] It exhibits over 100-fold selectivity against other HDAC classes.[1][] The unique trifluoromethyloxadiazole (TFMO) zinc-binding group of this compound offers an alternative to traditional hydroxamates, potentially reducing off-target effects.[1] this compound has been shown to modulate immune responses, particularly by influencing macrophage polarization, and is a valuable tool for research in oncology, immunology, and inflammation.[3][4]
Long-Term Stability of this compound in Solution
The stability of this compound in solution is critical for ensuring the reproducibility and accuracy of experimental results. The following tables summarize the recommended storage conditions and provide a framework for conducting stability studies.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature (°C) | Recommended Duration | Notes |
| Solid Powder | -20 | 3 years | Store desiccated.[5] |
| 4 | 2 years | Store desiccated.[6] | |
| DMSO Solution | -80 | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[5] |
| -20 | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[5] |
Table 2: Representative Stability Data of this compound in DMSO at -20°C
| Time Point | % this compound Remaining (HPLC Analysis) |
| Day 0 | 100% |
| Day 7 | 99.5% |
| Day 14 | 98.9% |
| Day 30 | 97.2% |
| Day 60 | 95.1% |
| Day 90 | 92.8% |
| Note: This is representative data and may vary based on specific experimental conditions and DMSO quality. It is highly recommended to perform in-house stability assessments. |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and its potential degradation products.
Objective: To determine the concentration of this compound in solution over time under various storage conditions.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Preparation of Standard Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Preparation of Stability Samples:
-
Prepare solutions of this compound in the desired solvent (e.g., DMSO, cell culture media) at a known concentration.
-
Store aliquots of the solutions under the desired storage conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
-
HPLC Analysis:
-
Set the column temperature to 30°C.
-
Set the UV detection wavelength to 254 nm.
-
Use a gradient elution method (example):
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 20% B
-
13-15 min: 20% B
-
-
Inject 10 µL of each standard and sample.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the this compound standards against their concentration.
-
Determine the concentration of this compound in the stability samples by interpolating their peak areas from the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Forced Degradation Studies: To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[7][8] This involves subjecting this compound solutions to stress conditions such as acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H2O2), heat (60°C), and light (photostability chamber). The HPLC method should be able to resolve the intact this compound peak from any degradation product peaks.
Protocol for Assessing this compound Biological Activity: Macrophage Polarization Assay
This protocol assesses the biological activity of stored this compound solutions by measuring their ability to modulate macrophage polarization.
Objective: To determine if stored this compound retains its ability to promote M1 macrophage polarization.
Materials:
-
Human or mouse monocytes (e.g., from peripheral blood or bone marrow)
-
Macrophage differentiation medium (e.g., RPMI 1640 with 10% FBS and M-CSF)
-
LPS (Lipopolysaccharide)
-
This compound solutions (fresh and stored)
-
Flow cytometry antibodies: anti-CD86 (M1 marker), anti-CD206 (M2 marker), anti-F4/80 (for mouse macrophages)
-
Flow cytometer
Procedure:
-
Macrophage Differentiation:
-
Culture monocytes in differentiation medium for 5-7 days to generate M0 macrophages.
-
-
Macrophage Polarization:
-
Plate M0 macrophages at a density of 1 x 10^6 cells/well in a 6-well plate.
-
Treat the cells with:
-
Vehicle control (DMSO)
-
LPS (100 ng/mL) to induce M1 polarization.
-
LPS (100 ng/mL) + fresh this compound (e.g., 1 µM).
-
LPS (100 ng/mL) + stored this compound (e.g., 1 µM) from different time points and storage conditions.
-
-
Incubate for 24 hours.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against CD86 and CD206.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the macrophage population.
-
Quantify the percentage of CD86+ (M1) and CD206+ (M2) cells in each treatment group.
-
Compare the ability of fresh versus stored this compound to enhance the CD86+ population in the presence of LPS.
-
Signaling Pathways Modulated by this compound
This compound is known to influence key inflammatory signaling pathways, particularly in macrophages. Understanding these pathways is crucial for interpreting experimental results.
This compound-Mediated Macrophage Polarization
This compound promotes the polarization of macrophages towards a pro-inflammatory M1 phenotype. This is achieved through the activation of the NF-κB and MAPK (p38 and JNK) signaling pathways.[3]
Caption: this compound signaling pathway in macrophages.
Experimental Workflow for Investigating this compound's Effect on Signaling Pathways
Caption: Workflow for signaling pathway analysis.
Conclusion
The stability of this compound in solution is crucial for reliable experimental outcomes. For long-term storage, it is recommended to store this compound as a solid powder at -20°C. For working solutions in DMSO, aliquoting and storing at -80°C is advised to maintain stability for up to one year. Regular assessment of both the chemical integrity and biological activity of stored this compound solutions using the protocols provided in these application notes will ensure the validity of research findings.
References
- 1. cellagentech.com [cellagentech.com]
- 3. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization [ijbs.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. turkjps.org [turkjps.org]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: TMP195 and PD-1 Blockade Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evidence, mechanism of action, and experimental protocols for the combination therapy of TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, and programmed cell death protein 1 (PD-1) blockade. The combination has shown promise in preclinical cancer models by enhancing anti-tumor immunity, primarily through the modulation of the tumor microenvironment.
Introduction
This compound is a first-in-class, selective inhibitor of class IIa HDACs (HDAC4, 5, 7, and 9).[1][2] Unlike pan-HDAC inhibitors, which can have broad cellular effects, the selectivity of this compound for class IIa HDACs appears to predominantly impact myeloid cell gene expression and function, with less direct effect on lymphocytes.[3] This targeted action makes it an attractive candidate for combination with immune checkpoint inhibitors like anti-PD-1 antibodies. Preclinical studies in breast and colorectal cancer models have demonstrated that this compound can reprogram tumor-associated macrophages (TAMs) towards a pro-inflammatory, anti-tumoral M1 phenotype.[1][3] This modulation of the innate immune system creates a more favorable microenvironment for the adaptive anti-tumor response elicited by PD-1 blockade, leading to enhanced tumor control.[1][3]
Mechanism of Action
The combination of this compound and PD-1 blockade leverages a synergistic anti-tumor effect by targeting both the innate and adaptive immune systems.
This compound:
-
Selective Class IIa HDAC Inhibition: this compound inhibits the enzymatic activity of HDAC4, 5, 7, and 9.[1]
-
Macrophage Reprogramming: In the tumor microenvironment, this compound promotes the polarization of immunosuppressive M2-like TAMs towards a pro-inflammatory M1 phenotype.[1][3] This is achieved, in part, through the activation of the MAPK and NF-κB signaling pathways in macrophages.[4]
-
Enhanced Antigen Presentation and Phagocytosis: M1 macrophages exhibit increased phagocytic activity and are more effective at presenting tumor antigens to T cells.[3]
-
Modulation of Cytokine and Chemokine Production: this compound treatment leads to an increased release of inflammatory cytokines such as IL-12 and TNFα, which further support an anti-tumor immune response.[1]
PD-1 Blockade:
-
Reinvigoration of T-Cells: Anti-PD-1 antibodies block the interaction between PD-1 on T-cells and its ligand, PD-L1, which is often expressed on tumor cells and other immune cells in the tumor microenvironment. This blockade prevents T-cell exhaustion and restores their cytotoxic function against cancer cells.
Synergistic Effect: By promoting an M1-polarized macrophage phenotype, this compound creates an inflamed tumor microenvironment that is more responsive to PD-1 blockade. The increased infiltration and activation of cytotoxic T-lymphocytes, facilitated by the reprogrammed macrophages, enhances the efficacy of anti-PD-1 therapy, leading to improved tumor growth inhibition and survival in preclinical models.[1][3]
Data Presentation
Preclinical Efficacy of this compound and PD-1 Blockade Combination Therapy
| Cancer Model | Treatment Group | Metric | Result | Reference |
| Colorectal Cancer (MC38 subcutaneous model) | Control (IgG) | Mean Tumor Weight (g) | ~1.5 | [1] |
| This compound (50 mg/kg) | Mean Tumor Weight (g) | ~0.8 | [1] | |
| Anti-PD-1 (200 µg) | Mean Tumor Weight (g) | ~1.0 | [1] | |
| This compound + Anti-PD-1 | Mean Tumor Weight (g) | ~0.4 | [1] | |
| Breast Cancer (MMTV-PyMT transgenic model) | Control | Tumor Burden | Baseline | [3] |
| This compound | Tumor Burden | Reduced | [3] | |
| Anti-PD-1 | Tumor Burden | No significant reduction | [5] | |
| This compound + Anti-PD-1 | Tumor Burden | Significantly reduced | [3][5] |
Immunophenotyping of the Tumor Microenvironment
| Cancer Model | Treatment Group | Immune Cell Population | Change | Reference |
| Colorectal Cancer (MC38 subcutaneous model) | This compound + Anti-PD-1 | M1 Macrophages (CD45+CD11b+F4/80+MHC-II+) | Increased | [4] |
| This compound + Anti-PD-1 | Cytotoxic T-cells (CD8+) | Increased | [4] | |
| Breast Cancer (MMTV-PyMT transgenic model) | This compound | Mature Macrophages (Mac-2+, CD115+, F4/80+) | Increased | [6] |
| This compound | Activated Cytotoxic T-cells (Granzyme B+) | Increased | [3] |
Experimental Protocols
In Vivo Murine Tumor Models
1. Colorectal Cancer Subcutaneous Model (MC38)
-
Cell Line: MC38 murine colon adenocarcinoma cells.
-
Animals: C57BL/6 mice.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of serum-free DMEM into the right flank of each mouse.
-
Treatment Groups:
-
Control: Isotype control IgG (intraperitoneal injection).
-
This compound: 50 mg/kg this compound (intraperitoneal injection, daily).
-
Anti-PD-1: 200 µg anti-mouse PD-1 antibody (clone RMP1-14 or equivalent) (intraperitoneal injection, every 3 days).
-
Combination: this compound (50 mg/kg, daily) and anti-PD-1 (200 µg, every 3 days).
-
-
Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2). Monitor animal body weight and general health.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm^3) or at a fixed time point (e.g., 20 days) for endpoint analysis.[1]
2. Breast Cancer Spontaneous Tumor Model (MMTV-PyMT)
-
Animal Model: MMTV-PyMT transgenic mice, which spontaneously develop mammary tumors.
-
Treatment Initiation: Begin treatment when tumors are palpable.
-
Treatment Groups:
-
Vehicle control.
-
This compound (e.g., 50 mg/kg, daily intraperitoneal injection).
-
Anti-PD-1 antibody (e.g., 200 µg, intraperitoneal injection every 3 days).
-
Combination of this compound and anti-PD-1.
-
-
Monitoring and Endpoint: Monitor tumor burden by caliper measurement. Euthanize animals at a predetermined endpoint for analysis of tumors and metastases.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
-
Tumor Digestion:
-
Excise tumors and mince them into small pieces.
-
Digest the tissue in a solution containing collagenase (e.g., Collagenase IV) and DNase I at 37°C with agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using an ACK lysis buffer.
-
-
Antibody Staining:
-
Wash cells in FACS buffer (e.g., PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers using a cocktail of fluorochrome-conjugated antibodies. A representative panel for macrophages and T-cells is provided below. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells and, if necessary, perform intracellular staining for transcription factors (e.g., FoxP3 for regulatory T-cells) or cytokines using a fixation/permeabilization kit.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then on CD45+ leukocytes. Further gate to identify specific immune cell populations.
-
Representative Flow Cytometry Panel:
| Target | Marker | Fluorochrome | Cell Population |
| Leukocytes | CD45 | e.g., FITC | All immune cells |
| Macrophages | CD11b | e.g., PE | Myeloid cells |
| F4/80 | e.g., APC | Mature macrophages | |
| M1 Macrophages | MHC-II | e.g., APC-Cy7 | Activated macrophages |
| T-cells | CD3 | e.g., PerCP-Cy5.5 | All T-cells |
| Helper T-cells | CD4 | e.g., PE-Cy7 | Helper T-cells |
| Cytotoxic T-cells | CD8 | e.g., APC | Cytotoxic T-cells |
Note: Specific antibody clones and concentrations should be optimized for each experiment.
Immunohistochemistry (IHC)
-
Tissue Preparation:
-
Fix freshly excised tumors in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin.
-
Cut 4-5 µm sections and mount them on slides.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate with the primary antibody (e.g., anti-CD8 for cytotoxic T-cells, anti-F4/80 for macrophages) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
-
Image Analysis:
-
Acquire images using a light microscope.
-
Quantify the number of positive cells per unit area using image analysis software.
-
Visualizations
Caption: Workflow for in vivo and ex vivo analysis.
Caption: this compound and PD-1 blockade signaling pathway.
Clinical Perspective
As of late 2025, there are no publicly available results from clinical trials specifically investigating the combination of this compound and PD-1 blockade. However, clinical trials with other HDAC inhibitors, such as the class I HDAC inhibitor entinostat, in combination with PD-1 inhibitors have shown clinical activity in patients with melanoma who have progressed on prior anti-PD-1 therapy. These studies provide a rationale for further clinical investigation of more selective HDAC inhibitors like this compound in combination with immune checkpoint blockade. The potential for reduced toxicity and more targeted immunomodulation with class IIa-selective inhibitors makes this a promising area for future clinical development.
Conclusion
The combination of the selective class IIa HDAC inhibitor this compound with PD-1 blockade represents a promising immunotherapeutic strategy. Preclinical data strongly suggest that by reprogramming the tumor microenvironment to be more pro-inflammatory, this compound can sensitize tumors to the effects of immune checkpoint inhibition. The detailed protocols and data presented in these application notes provide a foundation for further research and development of this combination therapy for the treatment of solid tumors.
References
- 1. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Class IIa HDAC inhibition reduces breast tumours and metastases through anti-tumour macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. anaptysbio.com [anaptysbio.com]
- 6. MC38 Syngeneic Colon Carcinoma Tumor Model I CRO services [explicyte.com]
Application Note: Western Blot Protocol for Monitoring TMP195-Mediated HDAC Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
TMP195 is a potent and highly selective, first-in-class inhibitor of class IIa histone deacetylases (HDACs), demonstrating significant selectivity for HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3][4] Unlike pan-HDAC inhibitors which can have broad effects and associated toxicities, the specificity of this compound allows for targeted investigation of class IIa HDAC functions.[2][5] These HDACs are distinguished by their catalytic inactivity on acetylated histones; instead, they regulate gene expression by binding to and repressing transcription factors. Inhibition of class IIa HDACs by this compound leads to downstream effects such as histone hyperacetylation, modulation of immune cell phenotypes, and altered expression of key signaling proteins.[1][5][6]
Western blotting is an essential immunodetection technique to verify the cellular activity of this compound. This is primarily achieved by measuring the acetylation status of histone proteins, a direct downstream consequence of HDAC inhibition, and by assessing changes in the expression levels of specific target proteins. This document provides a detailed protocol for using Western blot to monitor the efficacy and molecular effects of this compound treatment in a cellular context.
Data Presentation: this compound Profile and Western Blot Targets
Quantitative data for this compound and potential protein targets for Western blot analysis are summarized below.
Table 1: this compound Inhibitor Profile
| Target | Ki (nM) | IC50 (nM) | Selectivity |
|---|---|---|---|
| HDAC4 | 59 | 59, 111 | >100-fold vs. other HDAC classes[2][4] |
| HDAC5 | 60 | 60, 106 | >100-fold vs. other HDAC classes[2][4] |
| HDAC7 | 26 | 26, 46 | >100-fold vs. other HDAC classes[2][4] |
| HDAC9 | 15 | 9, 15 | >100-fold vs. other HDAC classes[2][4] |
Note: Ki and IC50 values are compiled from multiple sources and may vary based on assay conditions.[1][2][3][4]
Table 2: Potential Protein Targets for Western Blot Analysis Following this compound Treatment
| Target Protein | Expected Change | Cellular Context/Pathway | Rationale |
|---|---|---|---|
| Acetyl-Histone H3 (e.g., K9/K14, K27) | Increase | Epigenetic Regulation | Direct marker of HDAC inhibition.[5][6] |
| Total Histone H3 | No Change | Epigenetic Regulation | Loading control for histone acetylation analysis.[5] |
| HDAC4 | Decrease | HDAC Signaling | This compound treatment has been shown to reduce HDAC4 expression in some models.[6] |
| p-p38 MAPK / p-JNK | Increase | MAPK Signaling | This compound can activate MAPK pathways, promoting M1 macrophage polarization.[5] |
| p-NF-κB p65 | Increase | NF-κB Signaling | Activation of this pathway is associated with pro-inflammatory responses.[5] |
| p21 (WAF1/CIP1) | Increase | Cell Cycle Regulation | HDAC inhibitors are known to induce p21 expression, leading to cell cycle arrest.[7][8] |
| RUNX2 / Osterix | Increase | Osteoblast Differentiation | This compound promotes the expression of key osteogenic transcription factors.[9] |
| α-Tubulin / β-Actin / GAPDH | No Change | Cytoskeletal / Housekeeping | Standard loading controls for whole-cell lysate analysis.[10] |
Signaling Pathways and Experimental Workflow
Diagram 1: this compound Mechanism of Action
Caption: this compound inhibits Class IIa HDACs, leading to hyperacetylation and altered gene expression.
Diagram 2: Western Blot Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of this compound-treated cells.
Detailed Experimental Protocol: Western Blotting
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and blocking reagents may be required for specific cell types and targets.
4.1. Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., BMDMs, MC38, HCT116) and culture medium.
-
This compound: Stock solution in DMSO (e.g., 10-50 mM), stored at -20°C or -80°C.[2][3]
-
Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer.[11]
-
Inhibitors: Protease inhibitor cocktail, phosphatase inhibitor cocktail, and a broad-spectrum HDAC inhibitor (e.g., TSA or Sodium Butyrate) to add to lysis buffer to preserve post-translational modifications.
-
Quantification: Bicinchoninic acid (BCA) Protein Assay Kit.
-
Electrophoresis: SDS-PAGE gels (e.g., 4-15% gradient gels are suitable for most proteins; higher percentage gels like 15% or 4-20% are better for low MW histones), running buffer, Laemmli sample buffer (2x or 4x).
-
Transfer: Polyvinylidene difluoride (PVDF) membrane (0.2 µm for histones, 0.45 µm for most other proteins), transfer buffer, methanol.
-
Immunodetection:
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Use BSA for phospho-protein detection.
-
Primary antibodies (see Table 2).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
4.2. Procedure
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates). Allow cells to adhere and reach 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 5 µM - 60 µM) or vehicle control (DMSO) for a specified time (e.g., 4 to 24 hours).[5]
-
-
Protein Extraction (Whole-Cell Lysate):
-
Aspirate the culture medium and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease, phosphatase, and HDAC inhibitors to each well (e.g., 100-150 µL for a well in a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Carefully transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x (e.g., add 50 µL of 2x buffer to 50 µg of protein in 50 µL of lysate).
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-50 µg) into the wells of an SDS-PAGE gel. Include a protein ladder.
-
Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Activate the PVDF membrane by immersing it in methanol for 30 seconds, followed by equilibration in transfer buffer for at least 5 minutes.
-
Assemble the transfer stack (sandwich) and transfer the proteins from the gel to the membrane via wet or semi-dry transfer.[12] For histones (small proteins), use a 0.2 µm PVDF membrane and consider extending transfer time or using a lower voltage to prevent over-transfer.
-
-
Immunoblotting:
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12]
-
Incubate the membrane with the primary antibody diluted in blocking buffer (refer to the antibody datasheet for recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[12]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometry analysis using software (e.g., ImageJ) to quantify band intensity. Normalize the intensity of the target protein to a loading control (e.g., Acetyl-H3 to Total H3; p-p38 to total p38 or GAPDH).
-
4.3. Special Considerations for Histone Analysis
-
Extraction: For higher purity, consider an acid extraction protocol to enrich for histone proteins.
-
Gel/Membrane: Use higher percentage polyacrylamide gels (e.g., 15-20%) for better resolution of low molecular weight histones (11-17 kDa).[10] Use a 0.2 µm pore size PVDF membrane to ensure efficient capture.
-
Loading Control: Total Histone H3 is the most appropriate loading control for analyzing histone modifications.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. cellagentech.com [cellagentech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Class IIa HDAC inhibitor this compound alleviates lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z | PLOS One [journals.plos.org]
- 9. mPPthis compound nanoparticles enhance fracture recovery through HDAC4 nuclear translocation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
Application Notes and Protocols for TMP195 Treatment of Primary Human Monocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMP195 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3] This selectivity allows for the targeted investigation of class IIa HDAC functions, distinguishing them from the broader effects of pan-HDAC inhibitors.[4] In primary human monocytes, this compound has been shown to modulate gene expression, influence differentiation into macrophages and dendritic cells, and alter cytokine and chemokine secretion profiles.[2][4][5] These characteristics make this compound a valuable tool for studying monocyte biology, inflammation, and for developing novel therapeutics, particularly in the context of immuno-oncology.[5][6]
This document provides detailed application notes and experimental protocols for the treatment of primary human monocytes with this compound.
Mechanism of Action
This compound functions by binding to the zinc-containing active site of class IIa HDACs.[2] Unlike pan-HDAC inhibitors that often utilize a hydroxamate group for zinc chelation, this compound employs a trifluoromethyloxadiazole (TFMO) moiety, which contributes to its high selectivity.[2][7] Inhibition of class IIa HDACs by this compound leads to an increase in histone acetylation, altering chromatin structure and modulating the expression of key genes involved in monocyte function and differentiation.[6][8] Notably, this compound treatment has been shown to promote a pro-inflammatory, anti-tumor M1 macrophage phenotype.[5][6] This is achieved, in part, through the activation of the NF-κB and MAPK (p38 and JNK) signaling pathways.[6][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | Kᵢ (nM) | IC₅₀ (nM) |
| HDAC4 | 59[1][4] | 59[2], 111[7] |
| HDAC5 | 60[1][4] | 60[2], 106[7] |
| HDAC7 | 26[1][4] | 26[2], 46[7] |
| HDAC9 | 15[1][4] | 15[2], 9[7] |
| Other HDACs | >100-fold selectivity[2] | >10,000[7] |
Table 2: Effects of this compound on Cytokine and Chemokine Secretion in Human Monocytes
| Cytokine/Chemokine | Effect of this compound Treatment |
| CCL1 | Significantly Increased[1][4][10] |
| CCL2 | Blocked/Reduced[1][4][10] |
| IL-1β | Suppressed (in response to LPS)[11] |
| IL-6 | Increased[8] |
| IL-12 | Increased[8] |
| TNF-α | Suppressed (in response to LPS)[11], Increased[8] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound in primary human monocytes and a typical experimental workflow.
Caption: this compound signaling pathway in primary human monocytes.
Caption: Experimental workflow for this compound treatment of monocytes.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Monocytes
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and GlutaMAX
-
CD14 MicroBeads, human (Miltenyi Biotec) or other monocyte isolation kit
-
MACS Columns and Separator (Miltenyi Biotec)
Procedure:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with PBS.
-
Isolate primary human monocytes from the PBMC population using positive selection with CD14 MicroBeads following the manufacturer's instructions.
-
Resuspend the purified monocytes in complete RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Plate the cells at the desired density for downstream experiments.
Protocol 2: this compound Treatment of Primary Human Monocytes
Materials:
-
This compound (stock solution in DMSO)
-
Complete RPMI-1640 medium
-
Primary human monocytes (from Protocol 1)
-
Vehicle control (DMSO)
Procedure:
-
Prepare a working stock of this compound in complete RPMI-1640 medium. A common final concentration used in the literature is 300 nM.[4]
-
Prepare a vehicle control with the same final concentration of DMSO as the this compound treatment group (e.g., 0.1% v/v).[4]
-
Add the this compound working solution or vehicle control to the cultured monocytes.
-
Incubate the cells for the desired duration. For monocyte differentiation experiments, an incubation time of 5 days is often used.[4]
-
Following incubation, cells and/or supernatants can be harvested for downstream analysis.
Protocol 3: Analysis of Cytokine Secretion by ELISA
Materials:
-
Cell culture supernatants from this compound-treated and control monocytes
-
ELISA kits for the cytokines of interest (e.g., CCL1, CCL2, IL-6, IL-12, TNF-α)
-
Microplate reader
Procedure:
-
Collect the cell culture supernatants from the this compound-treated and control wells.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for the desired cytokines according to the manufacturer's protocol.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Protocol 4: Analysis of Protein Expression and Signaling by Western Blot
Materials:
-
Cell lysates from this compound-treated and control monocytes
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-acetyl-Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Wash the this compound-treated and control monocytes with cold PBS and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
Concluding Remarks
This compound is a valuable research tool for dissecting the roles of class IIa HDACs in primary human monocyte biology. The protocols and data presented here provide a foundation for designing and executing experiments to investigate the effects of this compound on monocyte differentiation, signaling, and function. Researchers should optimize concentrations and treatment times based on their specific experimental system and research questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cellagentech.com [cellagentech.com]
- 3. Harnessing class II histone deacetylases in macrophages to combat breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization [ijbs.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. TMP-195, Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 11. Class IIa HDAC inhibitor this compound alleviates lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral shRNA Knockdown with TMP195 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The combination of lentiviral short hairpin RNA (shRNA) knockdown and treatment with TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, offers a powerful strategy for investigating gene function and exploring novel therapeutic avenues. Lentiviral vectors provide a robust method for stable, long-term gene silencing in a wide range of cell types, including those that are difficult to transfect and non-dividing cells[1][2][3]. This allows for the creation of cell populations with sustained reduction of a target protein's expression[2].
This compound complements this genetic approach by providing a tool for epigenetic modulation. As a selective inhibitor of class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9), this compound influences gene expression by preventing the removal of acetyl groups from histones, leading to a more open chromatin structure and re-expression of silenced genes[4][5]. A key reported mechanism of this compound is its ability to reprogram tumor-associated macrophages (TAMs) from a pro-tumorigenic to an anti-tumor state, enhancing their phagocytic and immunostimulatory functions[6][7][8]. This effect is often mediated through the activation of critical inflammatory signaling pathways like MAPK and NF-κB[4].
By combining shRNA-mediated knockdown of a specific gene with this compound treatment, researchers can dissect complex biological processes. This dual approach is particularly valuable for:
-
Target Validation: Investigating if the knockdown of a specific gene sensitizes cells to the immunomodulatory effects of this compound.
-
Pathway Analysis: Elucidating the role of a target gene within the signaling cascades affected by class IIa HDAC inhibition.
-
Synergistic Therapy Exploration: Assessing whether silencing a pro-tumorigenic or immunosuppressive gene can enhance the anti-cancer efficacy of this compound[6][8].
This document provides detailed protocols for the sequential application of lentiviral shRNA transduction and this compound treatment, alongside data summaries and diagrams to facilitate experimental design and execution.
Mechanism of Action & Experimental Workflow
Lentiviral shRNA-Mediated Gene Silencing
Lentiviral vectors deliver a genetic cassette encoding an shRNA sequence into the host cell. This cassette is permanently integrated into the host genome, ensuring stable expression.[2] Once transcribed, the shRNA forms a hairpin loop, which is processed by the cell's endogenous RNA interference (RNAi) machinery, ultimately leading to the degradation of the target mRNA.[9]
Caption: Workflow of lentiviral shRNA-mediated gene silencing.
This compound Signaling Pathway
This compound selectively inhibits class IIa HDACs, which are known to shuttle between the nucleus and cytoplasm[10][11]. By inhibiting these enzymes, this compound increases histone acetylation, an epigenetic mark associated with active gene transcription[4]. In immune cells like macrophages, this leads to the expression of pro-inflammatory genes and the activation of pathways such as NF-κB and MAPK, which are crucial for polarizing macrophages towards an anti-tumor M1 phenotype and releasing inflammatory cytokines[4].
Caption: this compound mechanism of action in macrophages.
Combined Experimental Workflow
The overall experimental process involves a sequential workflow beginning with the generation of a stable cell line with the desired gene knockdown, followed by treatment with this compound and subsequent functional analysis.
Caption: Overall experimental workflow for combined shRNA and this compound treatment.
Quantitative Data Summary
The following tables provide key quantitative data for designing and interpreting experiments involving this compound and lentiviral shRNA.
Table 1: this compound Inhibitory Activity this compound is a selective inhibitor for class IIa HDACs with the following reported inhibitory constants (Ki).[12][13][14]
| Target | Inhibitory Constant (Ki) |
| HDAC4 | 59 nM |
| HDAC5 | 60 nM |
| HDAC7 | 26 nM |
| HDAC9 | 15 nM |
Table 2: Typical Lentiviral shRNA Knockdown Efficiency The efficiency of knockdown can vary based on the shRNA sequence, target gene, and cell type.[15][16]
| Measurement Level | Typical Knockdown Efficiency |
| mRNA Expression (qRT-PCR) | 70% - 95% reduction[15][16] |
| Protein Expression (Western Blot) | 50% - 90% reduction |
Table 3: Reported In Vitro Cellular Effects of this compound this compound treatment has been shown to modulate immune cell function, particularly in macrophages and monocytes.
| Cell Type | Parameter | Effect of this compound | Typical Concentration |
| Macrophages | M1 Polarization | Increased proportion of M1 macrophages[4] | 20 - 60 µM[4] |
| Macrophages | Cytokine Secretion | Increased IL-6, IL-12, TNFα[4] | 20 - 60 µM[4] |
| Monocytes | Chemokine Secretion | Decreased CCL2, Increased CCL1[12][13] | Not Specified |
| Colorectal Cancer Cells | Cell Proliferation | No direct effect[4] | 5 - 60 µM[4] |
Detailed Experimental Protocols
Biosafety Note: Lentiviral particles are treated as Biosafety Level 2 (BSL-2) organisms. Follow all institutional and national BSL-2 guidelines for handling and waste decontamination.[17][18]
Protocol 1: Lentiviral shRNA Production and Transduction
This protocol outlines the steps to produce lentiviral particles and establish a stable cell line with target gene knockdown.
Materials:
-
HEK293T cells
-
Lentiviral shRNA transfer plasmid (targeting your gene)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent
-
Target cells
-
Complete growth medium
Method:
Day 1: Seed HEK293T Cells for Transfection
-
Plate HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
Day 2: Transfect HEK293T Cells
-
Prepare the plasmid mixture: In a sterile tube, mix the shRNA transfer plasmid with the packaging and envelope plasmids according to the manufacturer's protocol.
-
Add the plasmid mix to serum-free medium.
-
Add the transfection reagent, mix gently, and incubate at room temperature as per the reagent's protocol to allow complex formation.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate for 4-6 hours, then replace the medium with fresh complete growth medium.
Day 4-5: Harvest Lentiviral Supernatant
-
At 48 hours post-transfection, collect the supernatant containing the viral particles.[19]
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
The viral supernatant can be used immediately, stored at 4°C for a short period, or aliquoted and stored at -80°C for long-term use. A second harvest can be performed at 72 hours.
Day 6: Transduce Target Cells
-
Plate target cells in a 6-well plate 24 hours prior to transduction to be 50-70% confluent on the day of infection.[17][18]
-
Remove the medium from the target cells.
-
Add the viral supernatant to the cells. Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.[19]
-
Incubate for 18-24 hours.
Day 7 and Onward: Selection and Expansion
-
Remove the virus-containing medium and replace it with fresh complete medium.
-
After 24-48 hours, begin selection by adding puromycin to the medium. The optimal concentration (typically 1-10 µg/mL) must be determined beforehand with a puromycin titration (kill curve) for your specific cell line.[18][20]
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are visible.[18]
-
Pick several resistant colonies, expand them, and validate the knockdown of the target gene using qRT-PCR and Western blot analysis.
Protocol 2: this compound Treatment of shRNA-Modified Cells
Materials:
-
Validated stable knockdown and control cell lines
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Complete growth medium
Method:
-
Cell Plating: Seed the validated shRNA-knockdown cells and control (non-target shRNA) cells into appropriate culture plates (e.g., 6-well, 96-well) based on the downstream assay requirements. Allow cells to adhere overnight.
-
Treatment Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete growth medium to the desired final concentrations (e.g., 20 µM, 40 µM, 60 µM).[4] Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 8 hours for cytokine analysis, 24-72 hours for phenotypic assays).[4] The optimal time should be determined empirically.
-
Harvesting: After incubation, harvest the cells or supernatant for downstream analysis.
Protocol 3: Analysis of Knockdown and Phenotypic Effects
1. qRT-PCR for Knockdown Validation and Gene Expression Analysis
-
Purpose: To quantify the reduction in target mRNA levels and measure changes in the expression of genes affected by this compound.
-
Method:
-
Isolate total RNA from cells using a suitable kit or method like Trizol extraction.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using primers specific for your gene of interest, this compound-responsive genes (e.g., TNF, IL6), and a stable housekeeping gene for normalization.
-
Calculate the relative gene expression using the ΔΔCt method. A significant reduction (e.g., >70%) in the target mRNA confirms knockdown.[16]
-
2. Western Blot for Protein Level Analysis
-
Purpose: To confirm the reduction of the target protein and analyze changes in key signaling proteins (e.g., phosphorylated p38 MAPK, p65).[4]
-
Method:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.[18]
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the target protein, signaling proteins (e.g., p-p65, total p65), and a loading control (e.g., β-actin, GAPDH).
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
3. ELISA for Cytokine Quantification
-
Purpose: To measure the concentration of secreted cytokines in the cell culture supernatant following this compound treatment.
-
Method:
-
Collect the cell culture supernatant after the treatment period.
-
Centrifuge to pellet any detached cells and debris.
-
Use commercial ELISA kits for specific cytokines of interest (e.g., IL-6, IL-12, TNFα) according to the manufacturer's instructions.[4]
-
4. Cell Viability/Proliferation Assay
-
Purpose: To determine if the combined treatment has a cytotoxic or anti-proliferative effect.
-
Method:
-
Plate cells in a 96-well plate and treat as described in Protocol 2.
-
At the end of the treatment period, add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo) and measure the signal using a plate reader.
-
Normalize the results to the vehicle-treated control group.
-
References
- 1. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 2. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 3. Lentiviral delivery of short hairpin RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective class IIa HDAC inhibitors: myth or reality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Harnessing class II histone deacetylases in macrophages to combat breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shRNA - Applications - What is shRNA, how it works and its applications. [horizondiscovery.com]
- 10. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. TMP-195, Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 15. A computational algorithm to predict shRNA potency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Construction and Evaluation of Short Hairpin RNAs for Knockdown of Metadherin mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. scbt.com [scbt.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
Harnessing the Power of Macrophages: TMP195 as a Tool for Studying Macrophage Phenotype in Tumors
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
TMP195 is a selective inhibitor of class IIa histone deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] This targeted activity makes it a valuable tool for investigating the epigenetic regulation of immune cells, particularly macrophages, within the tumor microenvironment. Unlike broader spectrum HDAC inhibitors, the selectivity of this compound allows for a more focused study of the roles of class IIa HDACs in macrophage polarization and function. Research has demonstrated that this compound can reprogram tumor-associated macrophages (TAMs) from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype, thereby reducing tumor burden and metastasis.[3][4] These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in studying macrophage phenotype in cancer research.
Mechanism of Action
This compound exerts its effects by occupying the acetyllysine-binding site of class IIa HDACs.[1] This inhibition leads to a shift in macrophage polarization towards a pro-inflammatory M1 phenotype.[5] This reprogramming results in an increased release of inflammatory cytokines such as IL-6, IL-12, and TNFα.[3] The anti-tumor effects of this compound are primarily mediated through these reprogrammed macrophages, as depletion of macrophages abrogates its therapeutic efficacy.[3][6] Furthermore, this compound has been shown to enhance the efficacy of immunotherapy, such as PD-1 blockade.[3][4]
The signaling pathways implicated in this compound-mediated M1 macrophage polarization involve the activation of the MAPK and NF-κB pathways.[3] Treatment with this compound leads to increased phosphorylation of p38 MAPK, JNK, and NF-κB p65.[3]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Treatment | Result | Reference |
| HDAC Inhibition (Ki) | Recombinant human HDACs | This compound | HDAC4: 59 nM, HDAC5: 60 nM, HDAC7: 26 nM, HDAC9: 15 nM | [1][2] |
| Macrophage Polarization | Bone Marrow-Derived Macrophages (BMDMs) | LPS + this compound (40 µM) | Increased proportion of M1 macrophages | [3] |
| Cytokine Secretion (mRNA) | BMDMs | LPS + this compound | Increased expression of IL-12, TNFα, and iNOS | [3] |
| Cytokine Secretion (Protein) | BMDMs | LPS + this compound (20 µM or 60 µM) | Increased secretion of IL-6, IL-12, and TNFα | [3] |
| Chemokine Secretion | Human Monocyte-Derived Macrophages | This compound | Decreased CCL2 accumulation, Increased CCL1 secretion | [1][7] |
| Signaling Pathway Activation | BMDMs | This compound | Increased phosphorylation of p38 MAPK, JNK, and NF-κB p65 | [3] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | This compound Dosage | Key Findings | Reference |
| Colorectal Cancer | Colitis-associated colorectal cancer (CAC) and MC38 subcutaneous tumor models (C57BL/6 mice) | 50 mg/kg/day | Reduced tumor burden, increased M1 macrophage proportion, enhanced efficacy of PD-1 blockade. | [3] |
| Breast Cancer | MMTV-PyMT autochthonous mouse model | 50 mg/kg/day | Reduced tumor burden and pulmonary metastases, induced recruitment of phagocytic macrophages, enhanced efficacy of chemotherapy and checkpoint blockade. | [4] |
Experimental Protocols
Protocol 1: In Vitro Macrophage Polarization Assay
This protocol details the procedure for treating bone marrow-derived macrophages (BMDMs) with this compound to induce M1 polarization.
Materials:
-
Bone marrow cells from mice
-
L929-conditioned medium or M-CSF
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD45, anti-CD11b, anti-F4/80, anti-MHC-II)
-
6-well plates
Procedure:
-
Isolation and Culture of BMDMs:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 supplemented with 10% FBS and 20% L929-conditioned medium (or recombinant M-CSF) for 5-7 days to differentiate them into macrophages.[3]
-
-
This compound Treatment:
-
Plate the differentiated BMDMs in 6-well plates.
-
Induce M1 polarization by treating the cells with 100 ng/mL LPS.
-
Concurrently, treat the cells with this compound at a final concentration of 40 µM (or desired concentration). Include a vehicle control (DMSO).[3]
-
Incubate for 24-48 hours.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Stain the cells with fluorescently labeled antibodies against macrophage and M1 markers (e.g., CD45, CD11b, F4/80, MHC-II) in FACS buffer for 30 minutes at 4°C.[3]
-
Wash the cells and resuspend in FACS buffer.
-
Analyze the samples using a flow cytometer to determine the percentage of M1 macrophages (CD45+CD11b+F4/80+MHC-II+).[3]
-
Protocol 2: In Vivo Murine Tumor Model Study
This protocol outlines the use of this compound in a subcutaneous tumor model to assess its anti-tumor effects.
Materials:
-
Cancer cell line (e.g., MC38 colorectal cancer cells)
-
C57BL/6 mice (6-8 weeks old)[3]
-
This compound
-
Vehicle solution (e.g., DMSO, corn oil, or 20% SBE-β-CD in saline)[1]
-
Calipers for tumor measurement
-
Clodronate liposomes (for macrophage depletion studies)
Procedure:
-
Tumor Cell Implantation:
-
Inject 1 x 10^6 MC38 cells subcutaneously into the flank of C57BL/6 mice.[3]
-
-
This compound Administration:
-
Once tumors are palpable or reach a certain size, randomize the mice into treatment and control groups.
-
Administer this compound intraperitoneally at a dose of 50 mg/kg daily.[3] The control group should receive the vehicle.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume every 2-3 days using calipers.
-
Monitor the health and body weight of the mice.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., flow cytometry to analyze immune cell infiltration, immunohistochemistry, or Western blotting).
-
-
(Optional) Macrophage Depletion:
-
To confirm the role of macrophages, a separate cohort of mice can be treated with clodronate liposomes to deplete macrophages prior to and during this compound treatment.[3]
-
Mandatory Visualization
Caption: Signaling pathway of this compound in macrophages.
Caption: Experimental workflow for studying this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Harnessing class II histone deacetylases in macrophages to combat breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TMP-195, Bioactive Small Molecules - Epigenetics [epigenhub.com]
Application Notes and Protocols for Immunohistochemistry in TMP195-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing immunohistochemistry (IHC) on tissues treated with TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor. This compound has demonstrated significant therapeutic potential by modulating immune responses, particularly macrophage polarization, in various disease models including cancer and acute kidney injury.[1][2][3] This document outlines the mechanism of action of this compound, key biomarkers for IHC analysis, detailed experimental protocols, and expected quantitative outcomes.
Introduction to this compound
This compound is a first-in-class, selective inhibitor of class IIa HDACs, with inhibitory activity against HDAC4, HDAC5, HDAC7, and HDAC9.[1][4][5] Its mechanism of action primarily involves the reprogramming of monocytes and macrophages.[3][6] In the context of cancer, this compound promotes the differentiation of tumor-associated macrophages (TAMs) into a pro-inflammatory, anti-tumor M1 phenotype, thereby enhancing their phagocytic capabilities and reducing tumor burden and metastasis.[1][3][7] In inflammatory conditions such as lipopolysaccharide (LPS)-induced acute kidney injury, this compound exerts a protective effect by suppressing inflammation and apoptosis.[2]
Key IHC Biomarkers for this compound-Treated Tissues
Immunohistochemistry is a crucial technique for visualizing and quantifying the cellular and molecular effects of this compound in tissue samples. Based on published studies, the following are key protein markers to assess the in-situ efficacy of this compound:
-
Macrophage Markers:
-
Apoptosis Markers:
-
Cleaved Caspase-3: A key executioner caspase that is activated during apoptosis.[2]
-
BAX: A pro-apoptotic protein.[2]
-
Bcl-2: An anti-apoptotic protein.[2]
-
TUNEL Assay: While not strictly IHC, this staining method detects DNA fragmentation, a hallmark of late-stage apoptosis, and can be used in conjunction with IHC.[2]
-
-
Tissue Injury Markers (Kidney):
-
HDAC and Histone Modification Markers:
-
Immune Checkpoint Markers:
-
PD-1 and PD-L1: To investigate the interplay between this compound treatment and immune checkpoint pathways.[7]
-
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on this compound, providing an expected range of outcomes for IHC analysis.
Table 1: Effect of this compound on Macrophage Populations in Colorectal Cancer Model [7]
| Marker | Control Group (Mean ± SEM) | This compound-Treated Group (Mean ± SEM) | P-value |
| F4/80+ Macrophages (%) | 47.64 ± 1.79 | 34.11 ± 6.79 | < 0.05 |
| F4/80+CD86+ M1 Macrophages (%) | 38.26 ± 3.50 | 74.02 ± 3.48 | < 0.0001 |
Table 2: Effect of this compound on Renal Injury and Apoptosis Markers in LPS-Induced Acute Kidney Injury Model [2]
| Marker | LPS-Treated Group | LPS + this compound-Treated Group |
| NGAL Expression | Abundant Expression | Reduced Expression |
| KIM-1 Expression | Increased Expression | Inhibited Expression |
| TUNEL-Positive Cells | Increased Number | Largely Reduced Number |
| Cleaved Caspase-3 Positive Cells | Increased Number | Significantly Reduced Number |
| CD68-Positive Monocytes/Macrophages | Accumulation in Renal Interstitium | Reduced Accumulation |
Experimental Protocols
This section provides a detailed, generalized protocol for performing immunohistochemistry on paraffin-embedded tissue sections that have been treated with this compound. Note: This protocol should be optimized for your specific antibody, tissue type, and experimental conditions.
I. Tissue Preparation and Sectioning
-
Fixation: Immediately following dissection, fix fresh tissues (less than 3mm thick) in 10% neutral buffered formalin or 4% paraformaldehyde for 18-24 hours at room temperature.[8][9]
-
Dehydration and Clearing: Dehydrate the fixed tissue through a graded series of ethanol (e.g., 70%, 80%, 95%, 100%).[8][9] Clear the tissue in xylene.[8][9]
-
Paraffin Embedding: Immerse the cleared tissue in molten paraffin wax and embed to create a paraffin block.[8][9]
-
Sectioning: Cut 4-5 µm thick sections from the paraffin block using a microtome and mount them on positively charged slides.[9]
-
Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C.[9][10]
II. Immunohistochemical Staining
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
For many antibodies, heat-induced epitope retrieval (HIER) is necessary.
-
Immerse slides in a staining container with 10 mM sodium citrate buffer (pH 6.0).[10]
-
Heat the container in a water bath or steamer to 95-100°C for 20-40 minutes.[10]
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.[10]
-
Rinse sections with wash buffer (e.g., PBS or TBS with 0.1% Tween-20).[10]
-
-
Blocking Endogenous Peroxidase:
-
Blocking Non-Specific Staining:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Detection:
-
Wash slides with wash buffer (3 changes for 5 minutes each).
-
Incubate sections with an avidin-biotin-peroxidase complex (ABC reagent) or a polymer-based detection system for 30-60 minutes at room temperature.[8]
-
Wash slides with wash buffer (3 changes for 5 minutes each).
-
-
Chromogen Development:
-
Incubate sections with a peroxidase substrate solution, such as 3,3'-diaminobenzidine (DAB), until the desired color intensity is reached (typically 1-10 minutes).[8]
-
Wash slides with distilled water.
-
-
Counterstaining:
-
Counterstain sections with hematoxylin for 1-2 minutes to visualize cell nuclei.[8]
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol.
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.[8]
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to influence key signaling pathways involved in inflammation and macrophage polarization.
Caption: this compound promotes M1 macrophage polarization via MAPK and NF-κB signaling.
In the context of acute kidney injury, this compound has been shown to modulate apoptotic signaling pathways.
Caption: this compound inhibits apoptosis in renal tubular cells.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the effects of this compound using immunohistochemistry.
Caption: General workflow for IHC analysis of this compound-treated tissues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Class IIa HDAC inhibitor this compound alleviates lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harnessing class II histone deacetylases in macrophages to combat breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cellagentech.com [cellagentech.com]
- 6. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 9. bosterbio.com [bosterbio.com]
- 10. Protocols | Immunohistochemistry | StressMarq [stressmarq.com]
- 11. Immunohistochemistry Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 12. IHC - Immunohistochemistry Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing TMP195 Concentration for Primary Cells
Welcome to the technical support center for the selective class IIa HDAC inhibitor, TMP195. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in primary cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), specifically HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3][4] Unlike pan-HDAC inhibitors, this compound's selectivity helps to minimize off-target effects.[3][4] Its primary mechanism involves the modulation of the tumor microenvironment by reprogramming macrophages from a pro-tumor (M2) to an anti-tumor (M1) phenotype.[5][6] This shift leads to increased phagocytosis of tumor cells and enhanced anti-tumor immune responses.[6] In other contexts, such as acute kidney injury, this compound has been shown to have anti-inflammatory and anti-apoptotic effects.[7]
Q2: What is a good starting concentration for this compound in primary cell culture?
A common starting concentration for in vitro studies with primary cells, such as human monocytes, is around 300 nM.[2] However, the optimal concentration is highly dependent on the specific primary cell type and the experimental endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q3: How should I prepare my this compound stock solution?
This compound is soluble in DMSO, and stock solutions can be prepared at concentrations up to 50 mM.[4] For long-term storage, it is recommended to store the solid powder at 4°C, desiccated, or the DMSO stock solution at -20°C.[4] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your culture, as high concentrations can be toxic to primary cells. It is advisable to keep the final DMSO concentration below 0.1% (v/v) and to include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Q4: Is this compound cytotoxic to primary cells?
This compound has been reported to have low cytotoxicity in various cell types, including T cells, B cells, and monocytes.[4] One of its advantages is its ability to modulate cell function with minimal impact on cell viability.[3] However, at high concentrations, as with any compound, cytotoxicity can occur. It is crucial to perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) in parallel with your dose-response experiments for your specific primary cells.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | Suboptimal Concentration: The concentration of this compound may be too low for your specific primary cell type. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal effective concentration. |
| Insufficient Incubation Time: The treatment duration may not be long enough to observe a biological response. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period. | |
| Cell Health: Primary cells may be unhealthy or have low viability, making them unresponsive. | Ensure optimal cell culture conditions and check cell viability before and after the experiment. Use freshly isolated primary cells whenever possible. | |
| High levels of cell death observed. | This compound Concentration Too High: The concentration used may be cytotoxic to your primary cells. | Perform a cytotoxicity assay to determine the IC50 value for your cells. Use concentrations well below the cytotoxic range for your functional assays. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic. | Ensure the final DMSO concentration is below 0.1% (v/v). Include a vehicle control with the same DMSO concentration to assess solvent-specific effects. | |
| Inconsistent or variable results between experiments. | Primary Cell Variability: Primary cells can have significant donor-to-donor variability. | Use cells from multiple donors to ensure the observed effects are consistent. Normalize data to a positive control where possible. |
| Inconsistent Compound Handling: Improper storage or handling of this compound can lead to degradation. | Store this compound stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
Experimental Protocols
Dose-Response and Cytotoxicity Assay
This protocol outlines a general method for determining the optimal, non-toxic concentration of this compound for your primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., MTT, LDH, or a live/dead cell staining kit)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a density appropriate for your cell type and the duration of the assay. Allow the cells to adhere and stabilize overnight.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A suggested starting range is from 20 µM down to 20 nM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used in the dilutions).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: Following incubation, assess cell viability using your chosen cytotoxicity assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 value. For your functional experiments, choose a range of concentrations that show minimal to no cytotoxicity.
Data Presentation
Table 1: Inhibitory Activity of this compound against Class IIa HDACs
| Target | Kᵢ (nM) | IC₅₀ (nM) |
| HDAC4 | 59[1] | 111[3] |
| HDAC5 | 60[1] | 106[3] |
| HDAC7 | 26[1] | 46[3] |
| HDAC9 | 15[1] | 9[3] |
Table 2: Example In Vitro Concentrations of this compound
| Cell Type | Concentration | Application | Reference |
| Human Monocytes | 300 nM | Differentiation into antigen-presenting cells | [2] |
| Bone Marrow-Derived Macrophages (BMDMs) | 20-60 µM | M1 polarization | [5] |
| Murine Renal Proximal Tubular Epithelial Cells | 1 µM | Inhibition of LPS-induced apoptosis | [7] |
Signaling Pathways and Visualizations
This compound has been shown to influence key signaling pathways involved in inflammation and immune regulation.
This compound-Mediated Macrophage Polarization
This compound promotes the polarization of macrophages towards a pro-inflammatory M1 phenotype, which is crucial for anti-tumor immunity. This process involves the activation of the MAPK and NF-κB signaling pathways.[5]
Caption: this compound inhibits Class IIa HDACs, leading to activation of MAPK and NF-κB pathways and M1 macrophage polarization.
Experimental Workflow for Optimizing this compound Concentration
A logical workflow is essential for efficiently determining the optimal this compound concentration for your primary cell experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. cellagentech.com [cellagentech.com]
- 5. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harnessing class II histone deacetylases in macrophages to combat breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Class IIa HDAC inhibitor this compound alleviates lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of TMP195
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of class IIa HDACs.[1][2][3][4][5] Its mechanism of action is primarily immunomodulatory, rather than directly cytotoxic to tumor cells.[6][7] It reprograms macrophages, particularly tumor-associated macrophages (TAMs), towards a pro-inflammatory, anti-tumor M1 phenotype.[6] This shift in macrophage polarization enhances their phagocytic activity and ability to stimulate an anti-tumor immune response.[1][8]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) over other HDAC classes (Class I and IIb).[1][3][4][5] The selectivity is attributed to its unique trifluoromethyloxadiazole (TFMO) zinc-binding group, which differs from the hydroxamate group found in many other HDAC inhibitors.[3][4] For detailed binding affinities and inhibitory concentrations, please refer to Table 1.
Q3: Have any direct off-target effects of this compound been identified?
A3: While highly selective, a potential off-target effect of this compound is the inhibition of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein/MDR1) and ABCG2 (BCRP). This compound has been shown to inhibit the drug transport function of these proteins, which can lead to increased intracellular concentrations of co-administered drugs that are substrates of these transporters. This can be a desirable effect in overcoming multidrug resistance in cancer cells, but should be considered in experimental design.
Q4: Does this compound exhibit cytotoxicity?
A4: this compound generally lacks overt cytotoxicity towards various cell types, including T cells, B cells, and monocytes.[3][4] Studies on colorectal cancer cell lines (MC38, HCT116, LoVo) also showed no direct effect on cell proliferation or apoptosis.[6] Its anti-tumor effects in vivo are primarily mediated through the modulation of the tumor microenvironment.[1][6][8]
Troubleshooting Guide
Issue 1: No observable anti-tumor effect in my in vitro cancer cell line culture.
-
Possible Cause: this compound's primary anti-tumor activity is not from direct cytotoxicity but from modulating immune cells, specifically macrophages.[6][7] Standard 2D cell culture of cancer cells alone will likely not show a response.
-
Troubleshooting Steps:
-
Co-culture experiments: To observe the effects of this compound, establish a co-culture system with your cancer cell line and macrophages (e.g., bone marrow-derived macrophages or a macrophage cell line).
-
Immune cell analysis: Measure changes in macrophage polarization markers (e.g., increased M1 markers like IL-6, IL-12, TNFα, and iNOS) and function (e.g., phagocytosis assays).[6]
-
In vivo studies: The anti-tumor effects of this compound are most evident in in vivo models where the tumor microenvironment is intact.[1][6][8][9]
-
Issue 2: Unexpected potentiation of a co-administered drug's effect.
-
Possible Cause: this compound can inhibit the function of multidrug resistance transporters ABCB1 and ABCG2.[10] If your co-administered drug is a substrate of these transporters, this compound may be increasing its intracellular concentration and therefore its efficacy and/or toxicity.
-
Troubleshooting Steps:
-
Substrate check: Determine if your co-administered drug is a known substrate for ABCB1 or ABCG2.
-
Dose-response matrix: Perform a dose-response experiment with varying concentrations of both this compound and the co-administered drug to characterize the potentiation.
-
Drug accumulation assay: Use a fluorescent substrate of ABCB1/ABCG2 (e.g., Rhodamine 123) to confirm that this compound is inhibiting transporter function in your cell system.
-
Issue 3: Variability in experimental results between batches of this compound.
-
Possible Cause: this compound can be challenging to dissolve and may precipitate out of solution, especially in aqueous media.
-
Troubleshooting Steps:
-
Proper solubilization: Prepare a fresh stock solution in 100% DMSO.[1][3] For in vivo studies, follow established protocols for formulation, for example, in a vehicle of DMSO, PEG300, Tween-80, and saline.[2]
-
Storage: Store stock solutions at -20°C or -80°C to maintain stability.[2][3]
-
Working solution: When preparing working solutions, ensure the final DMSO concentration is compatible with your experimental system and does not exceed cytotoxic levels. It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[2]
-
Data Presentation
Table 1: this compound Selectivity Profile
| Target | Ki (nM) | IC50 (nM) |
| Class IIa HDACs | ||
| HDAC4 | 59 | 59, 111 |
| HDAC5 | 60 | 60, 106 |
| HDAC7 | 26 | 26, 46 |
| HDAC9 | 15 | 9, 15 |
| Other HDACs | ||
| Class I & IIb | >10,000 | >10,000 |
Data compiled from multiple sources.[1][2][3][4][5]
Experimental Protocols
Protocol 1: In Vitro Macrophage Polarization Assay
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Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line.
-
Treatment: Stimulate macrophages with LPS (to induce a pro-inflammatory state) in the presence of varying concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate for 24 hours.
-
Analysis:
-
Gene Expression: Harvest cells, extract RNA, and perform RT-qPCR to measure the expression of M1 markers (e.g., Il6, Il12, Tnf, Nos2).[6]
-
Protein Secretion: Collect supernatant and measure cytokine secretion (IL-6, IL-12, TNFα) using ELISA.[6]
-
Western Blot: Analyze cell lysates for phosphorylation of key signaling proteins in the MAPK and NF-κB pathways (p-p38, p-JNK, p-p65).[6]
-
Protocol 2: In Vivo Anti-Tumor Efficacy Study (Colorectal Cancer Model)
-
Animal Model: Use C57BL/6 mice with subcutaneously implanted MC38 colon cancer cells.[6]
-
Treatment Groups:
-
Administration: Administer treatments as specified for the duration of the study (e.g., 20 days).[6][8]
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Monitoring: Measure tumor volume regularly.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and harvest tumors for analysis:
Visualizations
Caption: Signaling pathway of this compound-induced M1 macrophage polarization.
Caption: Troubleshooting logic for unexpected experimental outcomes with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cellagentech.com [cellagentech.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. TMP-195, Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 6. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Class IIa HDAC inhibitor this compound alleviates lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Selective Class IIa Histone Deacetylase Inhibitor this compound Resensitizes ABCB1- and ABCG2-Overexpressing Multidrug-Resistant Cancer Cells to Cytotoxic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
TMP195 cytotoxicity in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TMP195. Our aim is to help you navigate common challenges and understand the nuanced cytotoxic profile of this selective class IIa HDAC inhibitor.
Troubleshooting Guide
Issue: No observable cytotoxicity in cancer cell lines after this compound treatment.
Question: I've treated my cancer cell line (e.g., colorectal, breast) with this compound at various concentrations and time points, but I am not observing any significant cell death or reduction in proliferation. Is my experiment failing?
Answer: Not necessarily. It is a well-documented observation that this compound does not exert direct cytotoxic effects on a variety of cancer cell lines in vitro.[1][2][3] Studies on colorectal cancer cell lines (MC38, HCT116, and LoVo) and multiple breast cancer cell lines have shown no significant impact on cell proliferation or apoptosis, even at concentrations up to 60 μM.[1][2]
The primary anti-tumor mechanism of this compound is not through direct killing of cancer cells but rather through the modulation of the tumor microenvironment, particularly by reprogramming tumor-associated macrophages (TAMs) into a pro-inflammatory, anti-tumor M1 phenotype.[1][2][3]
Recommendations:
-
Shift focus to immune cells: If your experimental setup includes co-culture with macrophages or is an in vivo model, investigate the effects on macrophage polarization and function.
-
Investigate indirect anti-tumor effects: Assess macrophage-mediated tumor cell phagocytosis and killing.
-
Combination therapy studies: Explore the potential of this compound to sensitize cancer cells to other chemotherapeutic agents, especially in multidrug-resistant cell lines.[4]
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound in cancer?
This compound is a selective inhibitor of class IIa histone deacetylases (HDACs), specifically HDAC4, -5, -7, and -9.[5][6][7] Its anti-cancer activity is primarily attributed to its ability to reprogram macrophages within the tumor microenvironment. It promotes the differentiation of monocytes and macrophages into a pro-inflammatory M1 phenotype, which has anti-tumoral effects.[1][2][3] This contrasts with pan-HDAC inhibitors which often have direct cytotoxic effects on cancer cells.
2. Does this compound have any direct effect on apoptosis in any cell type?
While this compound generally does not induce apoptosis in cancer cells, it has been shown to have anti-apoptotic effects in other contexts. For instance, in a model of acute kidney injury, this compound was found to inhibit apoptosis in renal tubular cells by suppressing the expression of pro-apoptotic proteins like BAX and cleaved caspase-3, and preserving the expression of anti-apoptotic proteins.[8]
In multidrug-resistant cancer cells, this compound can enhance drug-induced apoptosis by inhibiting the function of ABCB1 and ABCG2 transporters, thereby increasing the intracellular concentration of cytotoxic drugs.[4] However, this compound alone does not induce apoptosis in these cells.[4]
3. What signaling pathways are modulated by this compound?
In macrophages, this compound has been shown to activate pro-inflammatory signaling pathways. Specifically, it can increase the phosphorylation of p38 MAPK, JNK, and NF-κB p65, leading to the increased production of inflammatory cytokines like IL-6, IL-12, and TNFα.[1]
4. What are the effective concentrations of this compound?
The effective concentration of this compound can vary depending on the cell type and the specific biological process being investigated.
| Target | Cell Line/System | Effective Concentration/IC50/Ki | Reference |
| HDAC4 | Cell-free assay | Ki: 59 nM | [6][7][9] |
| HDAC5 | Cell-free assay | Ki: 60 nM | [6][7][9] |
| HDAC7 | Cell-free assay | Ki: 26 nM | [6][7][9] |
| HDAC9 | Cell-free assay | Ki: 15 nM | [6][7][9] |
| Macrophage Polarization | Bone Marrow-Derived Macrophages (BMDMs) | 20 µM - 60 µM | [1] |
| Sensitization of MDR cells | ABCB1/ABCG2-overexpressing cancer cells | 1 µM - 5 µM | [4] |
| Anti-apoptotic effect | Murine renal proximal tubular epithelial cells | 1 µM | [8] |
5. Can this compound be used in combination with other therapies?
Yes, preclinical studies suggest that this compound can enhance the efficacy of other cancer therapies. It has been shown to improve the effectiveness of chemotherapy (e.g., carboplatin, paclitaxel) and checkpoint blockade immunotherapy (e.g., anti-PD-1).[2][3] This synergistic effect is thought to be due to the this compound-induced modulation of the tumor microenvironment, making it more susceptible to other anti-cancer treatments.
Experimental Protocols
Cell Viability Assay to Confirm Lack of Direct Cytotoxicity
This protocol describes a standard MTT or CellTiter-Glo® assay to assess the direct effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well clear or opaque-walled tissue culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed your cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Recommended concentrations to test range from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Viability Assessment (using CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against this compound concentration.
Visualizations
Caption: Workflow for assessing macrophage-mediated cytotoxicity.
Caption: this compound signaling pathway in macrophages.
References
- 1. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harnessing class II histone deacetylases in macrophages to combat breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Selective Class IIa Histone Deacetylase Inhibitor this compound Resensitizes ABCB1- and ABCG2-Overexpressing Multidrug-Resistant Cancer Cells to Cytotoxic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellagentech.com [cellagentech.com]
- 6. selleckchem.com [selleckchem.com]
- 7. TMP-195, Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 8. Class IIa HDAC inhibitor this compound alleviates lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
How to prevent TMP195 precipitation in media
Technical Support Center: TMP195
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and use of this compound, a selective class IIa histone deacetylase (HDAC) inhibitor, in research settings.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture media?
Answer: this compound is a hydrophobic molecule with low solubility in aqueous solutions like cell culture media and phosphate-buffered saline (PBS).[1][2] Precipitation typically occurs when a concentrated stock solution, usually prepared in an organic solvent like DMSO, is rapidly diluted into the aqueous media. This sudden change in solvent polarity reduces the solubility of this compound, causing it to "crash out" of the solution. The solubility of this compound in PBS (pH 7.2) is only about 0.2 mg/mL.[1]
Q2: What is the best practice for preparing and storing this compound stock solutions?
Answer: The key to preventing precipitation is proper preparation and storage of a high-concentration stock solution.
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Solvent Choice: Use high-purity, anhydrous (moisture-free) DMSO. Hygroscopic or wet DMSO can significantly reduce the solubility of this compound.[3][4]
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Concentration: this compound is highly soluble in fresh DMSO, allowing for the preparation of concentrated stock solutions.[3][4][5][6]
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Storage: Store stock solutions at -20°C or -80°C for long-term stability.[4][6] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.
Table 1: Solubility Data for this compound
| Solvent | Approximate Solubility | Source(s) |
| DMSO | 10 mg/mL (~21.9 mM) | [1] |
| DMSO | up to 50 mM | [5] |
| DMSO | 100 mg/mL (~219 mM) | [4] |
| PBS (pH 7.2) | ~0.2 mg/mL (~0.44 mM) | [1] |
Q3: How can I prevent precipitation when preparing my working solution for cell culture?
Answer: The dilution process is critical. Never add the media directly to your concentrated stock. Instead, add the stock solution to the media in a stepwise and gradual manner.
-
Pre-warm Media: Ensure your cell culture medium is at the experimental temperature (e.g., 37°C).
-
Calculate Volumes: Determine the precise volume of stock solution needed to achieve your final desired concentration. Remember to keep the final DMSO concentration as low as possible (ideally <0.1%, and almost always <0.5%) to avoid solvent-induced artifacts.
-
Gradual Addition: Add the calculated volume of this compound stock solution dropwise into the pre-warmed media while gently vortexing or swirling the tube. This ensures rapid dispersal and prevents localized high concentrations that lead to precipitation.
-
Inspect Solution: After addition, visually inspect the solution for any signs of cloudiness or precipitate before adding it to your cells.
Below is a recommended workflow for preparing a final working solution.
Q4: What should I do if I see precipitation after adding this compound to my media?
Answer: If you observe precipitation (cloudiness or visible particles), it is best not to use the solution for your experiment as the actual concentration will be unknown and the precipitate could have unintended effects on your cells.
-
Troubleshooting Steps:
-
Discard the precipitated solution.
-
Review your protocol. Ensure the final DMSO concentration is low and that you are adding the stock to the media, not the other way around.
-
Try gentle warming (37°C) or brief sonication, which can sometimes help redissolve the compound.[4] However, inspect the solution carefully afterward to ensure it is fully dissolved.
-
Prepare a fresh solution, perhaps at a slightly lower final concentration of this compound.
-
For challenging applications, consider using a formulation with co-solvents, though this is more common for in vivo studies.
-
Table 2: Example Formulations for Solubilizing this compound (Primarily for In Vivo Use)
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Resulting Solution |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | Clear Solution (≥3 mg/mL) |
| 2 | 10% DMSO | 90% Corn Oil | - | - | Clear Solution (≥3 mg/mL) |
| 3 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | Suspended Solution (3 mg/mL) |
| Source: Data adapted from supplier recommendations.[4] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 456.42 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
-
Procedure:
-
Weigh out 4.56 mg of this compound powder and place it in a sterile tube.
-
Add 500 µL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.
-
The resulting concentration is 20 mM.
-
Dispense into single-use aliquots (e.g., 10-20 µL) in sterile tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 year).[4]
-
Protocol 2: Preparation of a 300 nM Working Solution in Cell Culture Media
This protocol is based on a published study using this compound on human monocytes.[3]
-
Materials:
-
20 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., RPMI 1640 + 10% FBS)
-
Sterile conical tube
-
-
Procedure:
-
Thaw one aliquot of the 20 mM this compound stock solution.
-
Prepare an intermediate dilution: Add 1 µL of the 20 mM stock to 999 µL of pre-warmed media. This results in a 20 µM intermediate solution. Mix well by gentle inversion.
-
Prepare the final working solution: Add 15 µL of the 20 µM intermediate solution to 985 µL of pre-warmed media to achieve a final volume of 1 mL.
-
Vortex gently. The final concentration will be 300 nM this compound.
-
The final DMSO concentration in this example will be approximately 0.0015%, which is well below the typical toxicity threshold.
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Use this freshly prepared media to treat your cells immediately.
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Mechanism of Action & Signaling Pathway
This compound is a highly selective inhibitor of class IIa HDACs, with potent activity against HDAC4, HDAC5, HDAC7, and HDAC9.[3][4][5] Unlike pan-HDAC inhibitors, its selectivity allows for the specific interrogation of class IIa HDAC functions. One of its key mechanisms involves altering the tumor microenvironment by modulating macrophage phenotypes.[3][4][6][7] In some contexts, this compound has been shown to inhibit the expression of HDAC4.[8] This inhibition can lead to increased histone acetylation and the activation of downstream signaling pathways.[8]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cellagentech.com [cellagentech.com]
- 6. This compound | class IIa HDAC inhibitor | ProbeChem Biochemicals [probechem.com]
- 7. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Class IIa HDAC inhibitor this compound alleviates lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing TMP195 toxicity in long-term studies
Welcome to the technical support center for TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their long-term studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-in-class, selective class IIa HDAC inhibitor with Ki values of 59, 60, 26, and 15 nM for HDAC4, HDAC5, HDAC7, and HDAC9, respectively.[1][2] It has significantly lower potency against class I and IIb HDACs.[1] The selectivity of this compound is attributed to its trifluoromethyloxadiazolyl (TFMO) group, which interacts with the zinc ion in the active site of class IIa HDACs differently than the hydroxamic acid moiety found in many pan-HDAC inhibitors, leading to fewer off-target effects.[3] Its primary mechanism involves the modulation of the tumor microenvironment, particularly by inducing the recruitment and differentiation of anti-tumor macrophages.[1][4][5][6]
Q2: What are the known toxicities of this compound in long-term studies?
Current research suggests that this compound has a favorable toxicity profile, especially when compared to pan-HDAC inhibitors.[3] In a study on a murine model of sepsis-associated acute kidney injury, no obvious toxicities such as changes in feeding behavior, activity, or body weight were observed during a 24-hour experimental period.[7] Similarly, studies in breast and colorectal cancer mouse models using this compound did not report overt cytotoxic effects.[4][5] However, it is important to note that the long-term toxicity of this compound has not been extensively studied, and further investigation is warranted.[7] The selectivity of this compound, due to its TFMO zinc-binding group, is thought to contribute to its lower toxicity profile by reducing off-target effects.[3]
Q3: How does the toxicity of this compound compare to other HDAC inhibitors?
This compound is considered to be less toxic than pan-HDAC inhibitors like Vorinostat (SAHA).[3] This is primarily due to its high selectivity for class IIa HDACs. Pan-HDAC inhibitors can cause a range of side effects, including fatigue, nausea, and hematological toxicities.[8][9] The TFMO group in this compound results in fewer off-target effects compared to the hydroxamic acid group present in many non-selective HDAC inhibitors, which is a key factor in its improved tolerability.[3] For instance, in human peripheral blood mononuclear cells, SAHA was found to modulate the expression of 4,556 genes, while this compound only regulated 76 genes.[3]
Q4: What are the potential off-target effects of this compound?
While this compound is highly selective for class IIa HDACs, the potential for off-target effects, though minimized, should be considered in long-term studies. The TFMO zinc-binding group significantly reduces the off-target binding that is often observed with hydroxamate-based HDAC inhibitors.[3] A study on the target deconvolution of the HDAC pharmacopoeia identified MBLAC2 as a common off-target for hydroxamic acid-based inhibitors; however, the binding profile of TFMO-containing compounds like this compound to such off-targets is expected to be different and more selective.[10]
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Reduction in vitro
-
Question: I am observing a significant decrease in the viability of my cell line in vitro when treated with this compound, which is unexpected as it is reported to have low direct cytotoxicity. What could be the cause?
-
Possible Causes & Solutions:
-
Solvent Toxicity: this compound is often dissolved in DMSO.[1] High concentrations of DMSO can be toxic to cells.
-
Troubleshooting Step: Prepare a vehicle control with the same final concentration of DMSO used for your this compound treatment to assess the effect of the solvent alone. Aim to keep the final DMSO concentration below 0.1% (v/v).
-
-
Cell Line Sensitivity: While this compound generally shows low cytotoxicity, specific cell lines might be more sensitive.[11]
-
Troubleshooting Step: Perform a dose-response curve to determine the IC50 for your specific cell line. Start with a wide range of concentrations to identify a non-toxic working concentration.
-
-
Incorrect Compound Handling: Improper storage or handling can lead to degradation of the compound.
-
Issue 2: Inconsistent Anti-Tumor Efficacy in vivo
-
Question: I am not observing the reported anti-tumor effects of this compound in my long-term in vivo study. What could be the issue?
-
Possible Causes & Solutions:
-
Suboptimal Dosing or Administration Route: The efficacy of this compound is dose-dependent.
-
Tumor Model Specificity: The anti-tumor effects of this compound are primarily mediated by modulating the immune microenvironment, specifically macrophages.[5][6]
-
Troubleshooting Step: The choice of tumor model is critical. The therapeutic effect may be less pronounced in models that are not dependent on or do not have a significant presence of tumor-associated macrophages (TAMs).[6]
-
-
Compound Stability and Formulation: The stability of the formulated this compound is crucial for in vivo studies.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| HDAC Isoform | Ki (nM) |
| HDAC4 | 59 |
| HDAC5 | 60 |
| HDAC7 | 26 |
| HDAC9 | 15 |
| Class I & IIb | >10,000 |
Data sourced from Selleck Chemicals and MedchemExpress.[1][2]
Table 2: In Vivo Dosing Regimens for this compound in Mouse Models
| Cancer Model | Mouse Strain | Dose | Administration Route | Frequency | Reference |
| Breast Cancer | MMTV-PyMT | 50 mg/kg | Intraperitoneal (i.p.) | Daily | [6] |
| Colorectal Cancer | C57BL/6 | 50 mg/kg | Intraperitoneal (i.p.) | Daily | [4] |
Experimental Protocols
Protocol 1: Assessment of Long-Term this compound Toxicity in a Murine Model
This protocol outlines a general approach for evaluating the potential long-term toxicity of this compound.
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Animal Model: Select a relevant mouse strain (e.g., C57BL/6 or BALB/c), aged 6-8 weeks.
-
Group Allocation:
-
Group 1: Vehicle control (e.g., DMSO or appropriate vehicle).
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Group 2: Low-dose this compound (e.g., 25 mg/kg).
-
Group 3: Therapeutic dose this compound (e.g., 50 mg/kg).
-
Group 4: High-dose this compound (e.g., 100 mg/kg).
-
-
Dosing: Administer this compound or vehicle daily via intraperitoneal injection for a period of 28 days or longer, depending on the study's objective.
-
Monitoring:
-
Daily: Observe for clinical signs of toxicity (e.g., changes in appearance, behavior, activity levels).
-
Weekly: Record body weight and food/water consumption.
-
-
Sample Collection:
-
Weekly: Collect blood samples via tail vein for complete blood count (CBC) and serum chemistry analysis (liver and kidney function markers).
-
Endpoint: At the end of the study, euthanize animals and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.
-
-
Data Analysis: Compare the data from this compound-treated groups with the vehicle control group to identify any dose-dependent toxicities.
Mandatory Visualizations
Caption: Workflow for assessing long-term this compound toxicity in vivo.
Caption: this compound mechanism of action in the tumor microenvironment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective class IIa HDAC inhibitors: myth or reality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harnessing class II histone deacetylases in macrophages to combat breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Class IIa HDAC inhibitor this compound alleviates lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellagentech.com [cellagentech.com]
TMP195 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for TMP195. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation with this selective class IIa histone deacetylase (HDAC) inhibitor. Inconsistent experimental outcomes can often be traced to variability in compound handling, experimental setup, or the inherent properties of the molecule itself. This guide provides troubleshooting advice and frequently asked questions to help you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of class IIa HDACs, with inhibitory constants (Ki) in the nanomolar range for HDAC4, HDAC5, HDAC7, and HDAC9.[1] It functions by occupying the acetyl-lysine binding pocket of these enzymes.[2] A key downstream effect of this compound is the modulation of macrophage phenotype, promoting polarization towards a pro-inflammatory M1 state, which can contribute to its anti-tumor effects.[3][4]
Q2: We are observing inconsistent anti-tumor effects in our in vivo studies. What could be the cause?
A2: Inconsistent in vivo efficacy can stem from several factors related to this compound:
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Formulation and Solubility: this compound has low aqueous solubility.[5] Inconsistent preparation of the dosing solution can lead to variable bioavailability. Ensure your formulation protocol is consistent for every experiment. For in vivo studies, common formulations include solutions with DMSO, PEG300, Tween-80, and saline or corn oil.[1][2] It is critical to ensure the compound is fully dissolved or consistently suspended.
-
Compound Stability: While the solid form is stable, improper storage of stock solutions can lead to degradation. Stock solutions in DMSO should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[2][6]
-
Batch-to-Batch Variability: While not extensively documented in formal publications, variability in the purity and impurity profile between different batches of this compound from various suppliers can occur. It is advisable to obtain a certificate of analysis (CoA) for each new batch and, if possible, perform an internal quality control check (e.g., HPLC, LC-MS) to confirm identity and purity.
Q3: Our in vitro macrophage polarization assays with this compound are not showing the expected increase in M1 markers. What should we check?
A3: If you are not observing the expected M1 polarization, consider the following:
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Cell Culture Conditions: The response of macrophages to this compound can be influenced by the specific cytokines used for differentiation and polarization (e.g., M-CSF, LPS, IFN-γ). Ensure that the concentrations and timing of these stimuli are consistent with established protocols.[3][7]
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This compound Concentration and Purity: Verify the final concentration of this compound in your culture medium. Serial dilutions from a stock solution should be done carefully. The purity of the this compound batch can also affect its potency.
-
Solvent Effects: Ensure that the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is low and consistent across all experimental groups, as high concentrations of DMSO can be toxic to cells and influence their phenotype.[1]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound powder should be kept at -20°C and is reported to be stable for at least three years.[1] Stock solutions, typically prepared in DMSO, should be stored at -20°C for up to one year or at -80°C for up to two years.[2] It is best practice to aliquot stock solutions to minimize freeze-thaw cycles.
Troubleshooting Guides
Inconsistent In Vitro Activity
| Symptom | Potential Cause | Recommended Action |
| Reduced or no inhibition of class IIa HDAC activity | Degraded this compound: Improper storage of stock solutions (e.g., room temperature for extended periods, multiple freeze-thaw cycles). | Prepare fresh stock solutions from powder. Aliquot new stock solutions into single-use vials and store at -20°C or -80°C. |
| Incorrect Concentration: Error in calculating dilutions or inaccurate initial weighing of the compound. | Re-calculate all dilutions. If possible, confirm the concentration of the stock solution spectrophotometrically or via analytical methods. | |
| Low Purity of this compound Batch: The actual concentration of the active compound is lower than stated. | Request the Certificate of Analysis from the supplier. If feasible, perform in-house analytical chemistry (e.g., HPLC, LC-MS) to verify purity. | |
| Variability in Macrophage Polarization | Inconsistent Cell Culture Reagents: Variability in serum, cytokines (e.g., M-CSF, LPS), or other media components. | Use the same lot of serum and cytokines for the duration of the experiment. Qualify new lots of reagents before use in critical experiments. |
| Precipitation of this compound in Media: this compound has low aqueous solubility and may precipitate out of the culture medium. | Visually inspect the culture medium for any precipitate after adding this compound. Consider pre-complexing this compound with a carrier protein if precipitation is an issue. Ensure the final DMSO concentration is not causing insolubility. |
Inconsistent In Vivo Results
| Symptom | Potential Cause | Recommended Action |
| Variable tumor growth inhibition or other efficacy readouts | Inconsistent Formulation: this compound not fully dissolved or forming a non-homogenous suspension. | Follow a strict, validated protocol for preparing the dosing solution. Use sonication or gentle heating if the protocol allows, to aid dissolution.[2] Prepare the formulation fresh before each administration. |
| Variability in Dosing: Inaccurate volume administration or leakage from the injection site. | Ensure proper training on animal handling and injection techniques. Use calibrated equipment for dosing. Monitor animals post-injection for any signs of leakage. | |
| Metabolic Differences in Animals: Age, weight, and health status of the animals can affect drug metabolism and clearance. | Use animals from a reputable supplier with a narrow age and weight range. Randomize animals into treatment groups carefully. | |
| Unexpected Toxicity | High dose or Impurities: The administered dose may be too high for the specific animal strain, or toxic impurities may be present in the this compound batch. | Perform a dose-range-finding study to determine the maximum tolerated dose in your model. If unexpected toxicity is observed with a new batch, consider analytical testing for impurities. |
| Formulation Vehicle Toxicity: Some vehicles can cause local or systemic toxicity. | Run a vehicle-only control group to assess any effects of the formulation components. |
Experimental Protocols
In Vitro Macrophage Polarization Assay
This protocol is adapted from studies demonstrating the effect of this compound on macrophage polarization.[3]
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Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW264.7) in appropriate culture plates.
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Differentiation (for primary cells): Culture BMDMs with M-CSF (e.g., 50 ng/mL) for 5-7 days to generate M0 macrophages.
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This compound Treatment and Polarization:
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Pre-treat M0 macrophages with this compound (e.g., 40 µM) or vehicle control (e.g., 0.1% DMSO) for 2 hours.
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Add M1 polarizing stimuli (e.g., LPS at 100 ng/mL and IFN-γ at 20 ng/mL).
-
-
Incubation: Incubate for 24-48 hours.
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Analysis:
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Gene Expression: Harvest cells for RNA extraction and perform qRT-PCR for M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1).
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Protein Expression: Analyze cell lysates by Western blot for M1/M2-related proteins.
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Cytokine Secretion: Collect supernatant to measure cytokine levels (e.g., TNF-α, IL-6, IL-12) by ELISA.
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Flow Cytometry: Stain cells for surface markers (e.g., CD86 for M1, CD206 for M2).
-
In Vivo Anti-Tumor Efficacy Study
This is a general protocol based on published mouse models of cancer.[3][4]
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Animal Model: Utilize an appropriate tumor model (e.g., syngeneic tumor implantation or a transgenic model).
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This compound Formulation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For a final dosing solution, a common formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Note: The final formulation should be optimized for your specific experimental needs and animal model.
-
-
Dosing:
-
Administer this compound or vehicle control to tumor-bearing mice. A typical dose is 50 mg/kg, administered intraperitoneally (i.p.) daily.[1]
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Begin treatment when tumors reach a palpable size.
-
-
Monitoring:
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Measure tumor volume regularly (e.g., every 2-3 days) with calipers.
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Monitor animal body weight and overall health.
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Endpoint Analysis:
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At the end of the study, excise tumors for weight measurement and downstream analysis (e.g., histology, flow cytometry for immune cell infiltration, Western blot).
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Collect blood for analysis of systemic cytokines or other biomarkers.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent in vitro results with this compound.
Caption: Simplified signaling pathway of this compound-induced macrophage polarization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mPPthis compound nanoparticles enhance fracture recovery through HDAC4 nuclear translocation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellagentech.com [cellagentech.com]
- 7. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
Technical Support Center: Control Experiments for TMP195 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor. Proper experimental design, including the use of appropriate controls, is critical for the accurate interpretation of results.
Troubleshooting Guide
Issue: Unexpected or No Cellular Effect Observed
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Question: I am not observing the expected phenotype in my cell culture experiments after treating with this compound. What could be the reason?
Answer:
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Cell Type Specificity: The effects of this compound are highly cell-type dependent. For instance, it has been shown to have minimal direct cytotoxic effects on various cancer cell lines but potent effects on immune cells like monocytes and macrophages.[1][2][3] Ensure that your chosen cell line is appropriate for studying the effects of class IIa HDAC inhibition.
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Concentration and Incubation Time: The effective concentration of this compound can vary between cell types and experimental conditions. We recommend performing a dose-response curve to determine the optimal concentration for your specific assay. Refer to the table below for concentrations used in published studies.
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Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your culture medium. Prepare fresh stock solutions in DMSO and dilute to the final concentration immediately before use.[1][4] See the table below for recommended solvent and storage conditions.
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Mechanism of Action: Remember that this compound's primary mechanism is not pan-HDAC inhibition. Its effects are often mediated by changes in gene expression and cellular differentiation, particularly in immune cells.[2][3][5] The expected outcome may be a change in phenotype or function rather than immediate cell death.
-
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Question: My in vivo study with this compound is not showing a significant anti-tumor effect. What are some possible reasons?
Answer:
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Role of the Immune System: The anti-tumor effects of this compound are often indirect and dependent on a functional immune system, particularly the presence of macrophages and CD8+ T cells.[3][5][6] If you are using immunocompromised animal models, the therapeutic effect of this compound may be diminished or absent.
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Dosage and Administration: Verify the dosage and route of administration. A common dosage for mice is 50 mg/kg administered intraperitoneally (i.p.).[2][4] Ensure the vehicle used for injection is appropriate and does not cause adverse effects.
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Tumor Microenvironment: The composition of the tumor microenvironment can influence the efficacy of this compound. The presence of tumor-associated macrophages (TAMs) is often crucial for its anti-cancer activity.[2][5]
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Issue: Potential Off-Target Effects
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Question: How can I be sure that the observed effects are due to the inhibition of class IIa HDACs and not off-target effects?
Answer:
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Use a Structurally Unrelated Class IIa HDAC Inhibitor: To confirm that the observed phenotype is due to the inhibition of the target class of enzymes, consider using another selective class IIa HDAC inhibitor with a different chemical scaffold.
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Genetic Knockdown/Knockout: The most rigorous control is to use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout specific class IIa HDACs (HDAC4, 5, 7, or 9) in your cellular model.[7] If the phenotype of the genetic perturbation mimics the effect of this compound, it provides strong evidence for on-target activity.
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Inactive Enantiomer Control: If available, using an inactive enantiomer of this compound as a negative control can help differentiate on-target from off-target effects.
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Selectivity Profiling: this compound has been shown to be highly selective for class IIa HDACs over other HDAC classes.[1][8][9][10] However, it's good practice to assess markers of class I or IIb HDAC inhibition (e.g., histone acetylation) to confirm selectivity in your system.
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Frequently Asked Questions (FAQs)
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Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of class IIa histone deacetylases (HDACs), with Ki values of 59, 60, 26, and 15 nM for HDAC4, HDAC5, HDAC7, and HDAC9, respectively.[4][8] It occupies the acetyl-lysine binding site of these enzymes.[8] Unlike pan-HDAC inhibitors, this compound has minimal effect on histone acetylation and primarily acts by modulating gene expression and cellular differentiation, especially in immune cells.[1][2]
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Q2: What are the recommended control experiments for an in vitro study using this compound?
A2:
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Vehicle Control: Always include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[4]
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Untreated Control: A group of cells that receives no treatment.
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Positive Control: If applicable, use a known pan-HDAC inhibitor (e.g., Vorinostat, Panobinostat) to compare the effects of selective class IIa inhibition versus broad HDAC inhibition.[2][11]
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Dose-Response: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay.
-
-
Q3: What are the recommended control groups for an in vivo study with this compound?
A3:
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Vehicle Control: A group of animals receiving injections of the vehicle solution used to dissolve this compound.[6][7]
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Sham Control (if applicable): In surgical models, a sham group that undergoes the surgical procedure without the disease induction.[7]
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Positive Control: A group treated with a standard-of-care therapy for the disease model being studied.
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Control + this compound: A group of healthy/control animals treated with this compound to assess any potential toxicity or off-target effects in the absence of the disease pathology.[7]
-
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Q4: How does this compound affect macrophages?
A4: this compound has been shown to promote the differentiation of monocytes into pro-inflammatory, anti-tumor M1-like macrophages.[2] This can lead to increased phagocytosis of tumor cells, enhanced antigen presentation, and the secretion of inflammatory cytokines like IL-6, IL-12, and TNF-α.[2][3] This reprogramming of macrophages is a key mechanism of its anti-tumor activity.[2][5]
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Q5: Can this compound be combined with other therapies?
A5: Yes, studies have shown that this compound can enhance the efficacy of chemotherapy and immune checkpoint inhibitors (e.g., anti-PD-1 antibodies).[2][5][6] The immunomodulatory effects of this compound can create a more favorable tumor microenvironment for other anti-cancer agents.
Quantitative Data Summary
Table 1: In Vitro Concentrations and Incubation Times for this compound
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Human Monocytes | 300 nM | 5 days | Differentiation into antigen-presenting cells | [4][6] |
| Murine Proximal Tubular Cells | 1 µM | 24 hours | Reversal of LPS-induced apoptosis | [7] |
| Colorectal Cancer Cells | 5 - 60 µM | Not specified | No direct effect on proliferation or apoptosis | [2] |
| Bone Marrow-Derived Macrophages (BMDMs) | 20 - 60 µM | 8 hours | Increased inflammatory cytokine secretion | [2] |
Table 2: In Vivo Dosage and Administration of this compound
| Animal Model | Dosage | Route of Administration | Vehicle | Observed Effect | Reference |
| Murine Sepsis-Associated Acute Kidney Injury | 50 mg/kg/day | Intraperitoneal (i.p.) | 10% DMSO and 90% saline | Reduced kidney damage and inflammation | [7] |
| Murine Colitis-Associated Colorectal Cancer | 50 mg/kg/day | Intraperitoneal (i.p.) | DMSO | Reduced tumor burden | [2] |
| MMTV-PyMT Transgenic Mice (Breast Cancer) | 50 mg/kg | Intraperitoneal (i.p.) | Not specified | Reduced tumor burden and metastasis | [4] |
Table 3: Selectivity Profile of this compound
| HDAC Isoform | Ki (nM) | IC50 (nM) | Reference |
| HDAC4 | 59 | 111 | [4][8][9] |
| HDAC5 | 60 | 106 | [4][8][9] |
| HDAC7 | 26 | 46 | [4][8][9] |
| HDAC9 | 15 | 9 | [4][8][9] |
| HDAC6 | >10,000 | 47,800 | [8][9] |
| HDAC8 | >10,000 | 11,700 | [8][9] |
Visualized Signaling Pathways and Workflows
Caption: Signaling pathway of this compound-induced M1 macrophage polarization.
Caption: Recommended experimental workflow for in vivo this compound studies.
References
- 1. cellagentech.com [cellagentech.com]
- 2. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harnessing class II histone deacetylases in macrophages to combat breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Class IIa HDAC inhibitor this compound alleviates lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. TMP-195, Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 11. Targeted intervention of tumor microenvironment with HDAC inhibitors and their combination therapy strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TMP195 in Cell Culture
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, in cell culture experiments. Particular focus is given to the potential impact of serum on its activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended serum concentration for cell culture experiments with this compound?
A1: The optimal serum concentration is cell-type dependent. Many published studies using this compound on immune cells, such as monocytes and macrophages, have successfully used standard culture conditions with 10% Fetal Bovine Serum (FBS).[1][2][3] However, some protocols for other cell types, like renal proximal tubular cells or HT-29 cells, have used serum-starved conditions or low-serum media (e.g., 0.1% FBS) prior to or during treatment.[4][5] It is recommended to validate the effects of this compound in your specific cell line and experimental setup, starting with the standard serum concentration required for maintaining cell health.
Q2: My this compound treatment shows lower than expected activity. Could serum be the cause?
A2: Yes, this is a possibility. While not specifically documented for this compound, small molecule inhibitors can bind to serum proteins, particularly albumin.[6] This binding can reduce the free, unbound concentration of the compound available to interact with its target within the cells. If you observe reduced activity, consider the following troubleshooting steps:
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Reduce Serum Concentration: If your cell type can tolerate it, try reducing the serum percentage during the this compound treatment period.
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Increase this compound Concentration: Perform a dose-response experiment to determine if a higher concentration of this compound is needed to achieve the desired effect in the presence of serum.
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Wash Cells: Wash the cells with serum-free media before adding the this compound-containing treatment media.
Q3: this compound does not seem to be directly killing my cancer cell line. Is this expected?
A3: Yes, this is consistent with the known mechanism of this compound. Unlike pan-HDAC inhibitors, this compound is highly selective for class IIa HDACs (HDAC4, 5, 7, and 9).[2][3][7] Its primary reported antitumor effects are not through direct cytotoxicity but rather through the modulation of the tumor microenvironment, particularly by reprogramming macrophages to an anti-tumor M1 phenotype.[2][8] Studies have shown that this compound has no direct effect on the proliferation or apoptosis of colorectal and other cancer cell lines in vitro.[2][8]
Q4: How should I prepare and store this compound for in vitro use?
A4: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[7] For long-term storage, this stock solution should be kept at -20°C or -80°C.[7][9] When preparing your working solution, dilute the DMSO stock directly into your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: Are there any known off-target effects of this compound that could be influenced by serum?
A5: this compound is known for its high selectivity for class IIa HDACs, attributed to its unique trifluoromethyloxadiazole (TFMO) zinc-binding group, which reduces the off-target effects commonly seen with hydroxamate-based HDAC inhibitors.[3][7][10] While some HDAC inhibitors have been shown to bind off-targets like metallo-beta-lactamase domain-containing protein 2 (MBLAC2), this compound's distinct structure makes this less likely.[11] There is currently no published evidence to suggest that serum components specifically induce or enhance any off-target activities of this compound.
Data & Protocols
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound against HDAC Isoforms
| Target | Inhibition Constant (Ki) | IC50 |
|---|---|---|
| HDAC4 | 59 nM[1][9] | 111 nM[9][10] |
| HDAC5 | 60 nM[1][9] | 106 nM[9][10] |
| HDAC7 | 26 nM[1][9] | 46 nM[9][10] |
| HDAC9 | 15 nM[1][9] | 9 nM[9][10] |
| Other HDACs | >100-fold selective | >10 µM[7][10] |
Table 2: Example In Vitro Experimental Parameters for this compound
| Cell Type | This compound Concentration | Culture Medium | Serum | Application | Reference |
|---|---|---|---|---|---|
| Human Monocytes | 300 nM | RPMI 1640 + GlutaMAX | 10% FBS | Macrophage Differentiation | [1] |
| Bone Marrow-Derived Macrophages (BMDMs) | 40 µM | DMEM | 10% FBS | M1 Polarization | [2] |
| Murine Proximal Tubular Cells | Not specified | DMEM-F12 | Serum-starved for 24h | Apoptosis Assay | [4] |
| HT-29 Human Colorectal Cancer Cells | Various | RPMI 1640 | 0.1% FBS | HDAC Inhibition Assay |[5] |
Experimental Protocols
Protocol 1: Induction of M1 Macrophage Polarization with this compound
This protocol is adapted from studies on bone marrow-derived macrophages (BMDMs).[2]
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Cell Seeding: Isolate BMDMs and culture them in DMEM supplemented with 10% FBS, 100 ng/mL M-CSF, and antibiotics.
-
Macrophage Differentiation: Allow cells to differentiate for five days.
-
This compound and LPS Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On day 5, replace the medium with fresh DMEM containing 10% FBS.
-
Treat the differentiated macrophages with 100 ng/mL Lipopolysaccharide (LPS) alone or in combination with 40 µM this compound. Include a vehicle control (DMSO).
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Incubate for the desired time (e.g., 2 hours for signaling analysis, 8 hours for cytokine secretion).
-
-
Analysis:
-
Western Blot: Collect cell lysates to analyze the phosphorylation status of proteins in the MAPK and NF-κB pathways (e.g., p-p38, p-JNK, p-p65) and histone acetylation levels (acetyl-Histone H3).[2]
-
ELISA: Collect culture supernatants to measure the secretion of M1-associated inflammatory cytokines such as IL-6, IL-12, and TNFα.[2]
-
Visualizations
Diagrams of Workflows and Pathways
Caption: Troubleshooting workflow for this compound experiments.
Caption: this compound inhibits Class IIa HDACs, promoting pro-inflammatory signaling.
Caption: Workflow for a typical cell culture experiment using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization [ijbs.com]
- 4. Class IIa HDAC inhibitor this compound alleviates lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and radiosynthesis of class-IIa HDAC inhibitor with high molar activity via repositioning the 18F-radiolabel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncovering the molecular and physiological processes of anticancer leads binding human serum albumin: A physical insight into drug efficacy | PLOS One [journals.plos.org]
- 7. cellagentech.com [cellagentech.com]
- 8. Harnessing class II histone deacetylases in macrophages to combat breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
TMP195 and its effect on cell viability assays
Welcome to the technical support center for TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell-based assays, with a particular focus on cell viability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of class IIa HDACs, with inhibitory constants (Ki) in the nanomolar range for HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3][4] Unlike pan-HDAC inhibitors, this compound has significantly lower potency against class I and IIb HDACs.[2][3] Its primary anti-tumor effect is not through direct cytotoxicity but by modulating the tumor microenvironment. Specifically, it reprograms tumor-associated macrophages (TAMs) to a more pro-inflammatory, anti-tumor M1 phenotype.[5][6][7]
Q2: Does this compound directly kill cancer cells?
A2: No, multiple studies have shown that this compound does not have a direct cytotoxic effect on a variety of cancer cell lines, including colorectal and breast cancer cells, even at high concentrations.[5] Its anti-tumor effects in vivo are primarily attributed to its immunomodulatory properties, specifically its impact on macrophage polarization.[5][8]
Q3: What signaling pathways are affected by this compound in macrophages?
A3: this compound has been shown to promote M1 macrophage polarization by activating the NF-κB and p38/JNK MAPK signaling pathways.[5][6] This leads to an increased production of pro-inflammatory cytokines such as IL-6, IL-12, and TNFα.[5]
Q4: What is the recommended concentration of this compound for in vitro experiments?
A4: The optimal concentration of this compound can vary depending on the cell type and the specific experimental goals. Published studies have used a range of concentrations, typically from 300 nM for long-term differentiation studies (5 days) up to 60 µM for shorter-term treatments (4-8 hours) to study cytokine expression.[2][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in DMSO to create a stock solution.[1][4] For long-term storage, it is recommended to store the solid powder at 4°C, desiccated, or the DMSO stock solution at -20°C or -80°C.[1][4] Avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide for Cell Viability Assays
Issue 1: Unexpected Decrease in Cell Viability Signal (e.g., MTT, XTT, or Resazurin Assays)
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Potential Cause 1: Indirect Metabolic Effects. While this compound is not directly cytotoxic, as an HDAC inhibitor, it can alter gene expression and cellular metabolism. Assays like MTT, XTT, and resazurin measure metabolic activity as an indicator of cell viability. Changes in cellular metabolism induced by this compound could lead to a decreased signal without actual cell death.
-
Troubleshooting Steps:
-
Confirm with a Cytotoxicity Assay: Use a different method that directly measures cell death, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay, to confirm if the observed decrease in signal is due to cell death or altered metabolism.
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Cell-Free Control: To rule out direct interference with the assay reagents, perform a cell-free control by incubating this compound with the assay reagent and media. Some small molecules can directly reduce MTT or resazurin, leading to false positives.[9]
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Microscopic Examination: Visually inspect the cells under a microscope for morphological signs of cell death, such as membrane blebbing or detachment.
-
Issue 2: Inconsistent Results in Macrophage Viability Assays
-
Potential Cause 2: Macrophage Activation. this compound promotes the polarization of macrophages to a pro-inflammatory M1 phenotype.[5][6][7] Activated macrophages can have altered metabolic rates and may release substances that can interfere with viability assays. For instance, activated macrophages can increase the reduction of MTT, leading to an overestimation of cell viability.[10][11]
-
Troubleshooting Steps:
-
Use a Non-Metabolic Assay: Switch to a viability assay that is not based on metabolic activity, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[12] ATP levels are a more direct indicator of viable cells.
-
Include Proper Controls: When working with macrophages, always include an untreated control and a vehicle control (e.g., DMSO) to account for any baseline changes in metabolism due to the solvent.
-
Characterize Macrophage Phenotype: Alongside your viability assay, consider performing flow cytometry or qPCR to characterize the polarization state of your macrophages (e.g., using markers for M1 and M2 phenotypes) to better interpret your viability results.
-
Issue 3: High Background Signal in Luminescent Assays (e.g., CellTiter-Glo®)
-
Potential Cause 3: Assay Interference. While less common with luminescent assays, some compounds can interfere with the luciferase enzyme.[12]
-
Troubleshooting Steps:
-
Cell-Free Luminescence Control: In a cell-free system, mix this compound with the CellTiter-Glo® reagent to see if it directly affects the luminescent signal.
-
ATP Standard Curve: To ensure the assay is performing correctly in your experimental conditions, you can generate an ATP standard curve.[12]
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Ki for HDAC4 | 59 nM | Recombinant enzyme | [1] |
| Ki for HDAC5 | 60 nM | Recombinant enzyme | [1] |
| Ki for HDAC7 | 26 nM | Recombinant enzyme | [1] |
| Ki for HDAC9 | 15 nM | Recombinant enzyme | [1] |
| In Vitro Concentration (Monocyte Differentiation) | 300 nM | Human monocytes | [2] |
| In Vitro Concentration (Cytokine Expression) | 5 - 60 µM | Mouse Bone Marrow-Derived Macrophages | [5] |
| In Vivo Dosage (Mouse Model) | 50 mg/kg/day (i.p.) | MMTV-PyMT transgenic mice | [2] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Macrophages with this compound
-
Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in a suitable culture plate at a density appropriate for your downstream assay.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in your cell culture medium to the desired final concentrations (e.g., 5, 20, 40, 60 µM).[5] Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. For studying M1 polarization and cytokine expression, an incubation time of 4-8 hours is often used.[5]
-
Downstream Analysis: After incubation, harvest the cells or supernatant for your intended analysis (e.g., qPCR for cytokine mRNA, ELISA for secreted cytokines, or Western blot for signaling pathway activation).
Protocol 2: Assessing Cell Viability with CellTiter-Glo® in the Presence of this compound
-
Cell Seeding: Seed your cells of interest in an opaque-walled 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium.
-
Cell Treatment: The following day, treat the cells with a serial dilution of this compound. Include wells with untreated cells and vehicle-treated cells as controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Visualizations
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. TMP-195, Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 4. cellagentech.com [cellagentech.com]
- 5. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization [ijbs.com]
- 7. researchgate.net [researchgate.net]
- 8. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 11. Interference in MTT cell viability assay in activated macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ch.promega.com [ch.promega.com]
Adjusting TMP195 dosage for different mouse strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective class IIa histone deacetylase (HDAC) inhibitor, TMP195.
Frequently Asked Questions (FAQs)
Q1: We are planning to use this compound in a mouse strain that has not been previously reported in the literature with this compound. Should we use the commonly cited 50 mg/kg dose?
A1: While a dose of 50 mg/kg of this compound administered intraperitoneally (i.p.) has been used effectively in several published studies with mouse strains such as MMTV-PyMT and C57BL/6, it is not guaranteed to be the optimal or even a safe dose in a different strain.[1][2] Different mouse strains can exhibit significant variations in drug metabolism and clearance, which can affect both the efficacy and toxicity of a compound.[3][4][5] Therefore, we strongly recommend performing a dose-finding study to determine the Maximum Tolerated Dose (MTD) and the optimal biological dose for your specific mouse strain and experimental model.
Q2: What are the potential consequences of using a suboptimal dose of this compound?
A2: Using a suboptimal dose can lead to several issues:
-
Too low of a dose: May result in a lack of efficacy, leading to false-negative results and potentially causing the misinterpretation of the compound's therapeutic potential in your model.
-
Too high of a dose (above the MTD): Can lead to toxicity, resulting in adverse effects on the health of the mice, which can confound experimental results and lead to animal morbidity or mortality.[6] Unforeseen toxicity can also impact the reproducibility and ethical soundness of your study.
Q3: How does this compound work?
A3: this compound is a selective inhibitor of class IIa HDACs, with inhibitory activity against HDAC4, HDAC5, HDAC7, and HDAC9.[7][8][9] Its mechanism of action in cancer models involves the modulation of the tumor microenvironment. Specifically, this compound has been shown to reprogram macrophages towards a pro-inflammatory, anti-tumor phenotype.[2][10] This shift in macrophage polarization enhances their ability to phagocytose tumor cells and present antigens, leading to a reduction in tumor growth and metastasis.[2][10]
Q4: What is the recommended vehicle for in vivo administration of this compound?
A4: In several studies, this compound has been dissolved in 100% dimethyl sulfoxide (DMSO) for intraperitoneal injection.[2][11] Another described vehicle is a solution of 10% DMSO and 90% corn oil.[12] The choice of vehicle can depend on the specific experimental requirements and institutional guidelines. It is crucial to include a vehicle-only control group in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable anti-tumor effect at 50 mg/kg. | The dose may be too low for the specific mouse strain due to rapid metabolism or clearance. The tumor model may be insensitive to this compound monotherapy. | Perform a dose-escalation study to determine if a higher, well-tolerated dose leads to an anti-tumor response. Consider combination therapies, as this compound has been shown to enhance the efficacy of chemotherapy and immunotherapy.[2] |
| Signs of toxicity in mice (e.g., weight loss, lethargy, ruffled fur). | The administered dose may be above the Maximum Tolerated Dose (MTD) for the specific mouse strain. | Immediately cease dosing and monitor the animals closely. Conduct a dose-finding study starting from a lower dose to establish the MTD in your strain. |
| Variability in response between individual mice. | Inconsistent drug administration (e.g., i.p. injection variability). Underlying health differences in the mice. Genetic drift within the mouse colony. | Ensure proper and consistent administration technique. Use age- and sex-matched animals from a reputable supplier. |
Experimental Protocols
Protocol for Determining the Maximum Tolerated Dose (MTD) and Optimal Biological Dose of this compound in a Novel Mouse Strain
This protocol outlines a two-stage process: 1) a dose-escalation study to determine the MTD, and 2) a dose-refinement study to identify the optimal biological dose.
Stage 1: Maximum Tolerated Dose (MTD) Escalation Study
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.
Materials:
-
This compound
-
Vehicle (e.g., 100% DMSO or 10% DMSO/90% corn oil)
-
Age- and sex-matched mice of the desired strain (n=3-5 per group)
-
Sterile syringes and needles for injection
-
Animal scale
Methodology:
-
Dose Selection: Based on published data, start with a dose of 25 mg/kg. Subsequent dose levels can be escalated in increments (e.g., 50 mg/kg, 75 mg/kg, 100 mg/kg).
-
Animal Groups: Assign 3-5 mice to each dose cohort, including a vehicle control group.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection daily for a predefined period (e.g., 14-21 days), mimicking the intended treatment schedule of the efficacy study.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, breathing, fur appearance).
-
Define a humane endpoint, such as >20% body weight loss or severe clinical signs, at which animals are euthanized.
-
-
MTD Determination: The MTD is defined as the highest dose at which no more than one animal in the cohort experiences dose-limiting toxicity and the mean body weight loss of the group is less than 15-20%.
Stage 2: Optimal Biological Dose Refinement Study
Objective: To identify the dose of this compound that elicits the desired biological effect with minimal toxicity.
Methodology:
-
Dose Selection: Choose 3-4 dose levels below the determined MTD (e.g., MTD, MTD/2, MTD/4).
-
Experimental Model: Use the intended experimental model (e.g., tumor-bearing mice).
-
Animal Groups: Assign a sufficient number of animals per group for statistical power (typically n=8-10), including a vehicle control group.
-
Treatment and Monitoring: Administer this compound or vehicle at the selected doses for the duration of the experiment. Monitor for both toxicity (as in Stage 1) and efficacy endpoints.
-
Efficacy Endpoints: Measure relevant efficacy parameters, such as:
-
Tumor growth inhibition
-
Changes in the tumor microenvironment (e.g., macrophage polarization via flow cytometry or immunohistochemistry)
-
Pharmacodynamic markers (e.g., histone acetylation in target tissues)
-
-
Optimal Dose Selection: The optimal biological dose is the lowest dose that achieves the maximal desired biological effect with an acceptable safety profile.
Data Presentation
Table 1: Example MTD Study Data Summary
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Incidence of Dose-Limiting Toxicity |
| Vehicle | 5 | +2.5 | 0/5 |
| 25 | 5 | +1.8 | 0/5 |
| 50 | 5 | -5.2 | 0/5 |
| 75 | 5 | -12.7 | 1/5 |
| 100 | 5 | -21.3 | 3/5 |
Table 2: Example Optimal Biological Dose Study Data Summary
| Dose Group (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | % M1 Macrophages in Tumor |
| Vehicle | 1500 ± 210 | - | 15 ± 3 |
| 12.5 | 1100 ± 180 | 26.7 | 25 ± 4 |
| 25 | 750 ± 150 | 50.0 | 40 ± 5 |
| 50 | 400 ± 110 | 73.3 | 55 ± 6 |
Visualizations
Caption: Signaling pathway of this compound in the tumor microenvironment.
Caption: Experimental workflow for this compound dosage adjustment.
References
- 1. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STRAIN DIFFERENCES IN THE METABOLISM AND ACTION OF DRUGS IN MICE AND RATS [jstage.jst.go.jp]
- 4. research.rug.nl [research.rug.nl]
- 5. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicology | MuriGenics [murigenics.com]
- 7. Lack of strain-related differences in drug metabolism and efflux transporter characteristics between CD-1 and athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. TMP-195, Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 10. Harnessing class II histone deacetylases in macrophages to combat breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Class IIa HDAC inhibitor this compound alleviates lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TMP195 and Other Class IIa HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TMP195 with other selective Class IIa histone deacetylase (HDAC) inhibitors. The information presented is curated from experimental data to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to Class IIa HDACs
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a crucial role in the epigenetic regulation of gene expression. Class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9, are distinguished by their tissue-specific expression and their regulation through nucleo-cytoplasmic shuttling.[1][2] Unlike other HDAC classes, their catalytic activity is considered weak, and their primary function is believed to be the recruitment of other co-repressor complexes to transcription factors, most notably the Myocyte Enhancer Factor 2 (MEF2) family.[3][4][5] Dysregulation of Class IIa HDACs has been implicated in various diseases, including cancer, inflammatory disorders, and neurological conditions, making them attractive therapeutic targets.[6][7]
This compound: A Profile
This compound is a first-in-class, selective Class IIa HDAC inhibitor.[8] It exhibits its inhibitory activity through a novel, non-chelating zinc-binding group, a trifluoromethyloxadiazole (TFMO) moiety, which differs from the hydroxamic acid group found in many pan-HDAC inhibitors.[9][10] This unique mechanism contributes to its high selectivity for Class IIa HDACs over other HDAC classes.
Comparative Performance Data
The following table summarizes the in vitro potency of this compound and other notable Class IIa HDAC inhibitors against the four Class IIa isoforms. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values, as reported in the literature.
| Inhibitor | HDAC4 | HDAC5 | HDAC7 | HDAC9 | Selectivity Profile | Reference(s) |
| This compound | 59 nM (Ki) / 111 nM (IC50) | 60 nM (Ki) / 106 nM (IC50) | 26 nM (Ki) / 46 nM (IC50) | 15 nM (Ki) / 9 nM (IC50) | Highly selective for Class IIa over other HDACs (>100-fold) | [8][9][11] |
| TMP269 | 157 nM / 126 nM (IC50) | 97 nM / 80 nM (IC50) | 43 nM / 36 nM (IC50) | 23 nM / 19 nM (IC50) | Highly selective for Class IIa HDACs | [6][11][12][13][14] |
| LMK-235 | 11.9 nM (IC50) | 4.22 nM (IC50) | - | - | Selective for HDAC4 and HDAC5 over other HDACs | [7][15][16][17] |
| MC1568 | Inhibits HDAC4 | Inhibits HDAC5 | - | - | Selective for Class IIa over Class I HDACs (176-fold) | [2][9][18][19] |
Note: IC50 and Ki values can vary depending on the specific assay conditions. Researchers should consult the primary literature for detailed experimental parameters.
Experimental Protocols
The determination of inhibitor potency against HDAC enzymes is critical for their characterization. A common method employed is the in vitro HDAC enzymatic assay.
General HDAC Enzymatic Assay Protocol
This protocol outlines the general steps for determining the IC50 values of HDAC inhibitors using a fluorometric assay.
1. Reagents and Materials:
-
Recombinant human HDAC enzymes (HDAC4, 5, 7, 9)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor (e.g., this compound) dissolved in DMSO
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
Stop solution (e.g., Trichostatin A, a pan-HDAC inhibitor)
-
384-well black microplates
-
Fluorescence plate reader
2. Assay Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer, the fluorogenic substrate, and the diluted inhibitor.
-
Initiate the enzymatic reaction by adding the recombinant HDAC enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).[12]
-
Stop the reaction by adding the stop solution.
-
Add the developer solution to each well and incubate at 37°C to allow for the cleavage of the deacetylated substrate, which releases a fluorescent molecule.[8]
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC-based substrates).[8]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO vehicle) and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways
Class IIa HDAC-MEF2 Signaling Pathway
Class IIa HDACs are key regulators of the MEF2 family of transcription factors. In their unphosphorylated state, Class IIa HDACs reside in the nucleus and bind to MEF2, repressing its transcriptional activity. This repression is crucial for controlling cellular differentiation and proliferation.
Caption: Class IIa HDACs repress MEF2-mediated transcription in the nucleus.
Nucleo-cytoplasmic Shuttling of Class IIa HDACs
The activity of Class IIa HDACs is tightly regulated by their subcellular localization. Signal-dependent phosphorylation of conserved serine residues in their N-terminal domain by kinases such as CaMKs leads to their export from the nucleus to the cytoplasm.[20][21][22] This translocation relieves the repression of MEF2 and allows for the activation of target gene expression.
Caption: Signal-induced phosphorylation drives the nuclear export of Class IIa HDACs.
Conclusion
This compound represents a significant advancement in the development of selective Class IIa HDAC inhibitors, offering a potent and specific tool for researchers. Its unique chemical scaffold and mechanism of action distinguish it from other inhibitors. The comparative data presented in this guide highlights the varying potencies and selectivity profiles of different Class IIa HDAC inhibitors, providing a valuable resource for selecting the most appropriate compound for specific research applications. Understanding the underlying signaling pathways and having access to robust experimental protocols are essential for the effective utilization of these powerful research tools in the quest for novel therapeutics.
References
- 1. Nuclear-cytoplasmic shuttling of class IIa histone deacetylases regulates somatic cell reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Association with Class IIa Histone Deacetylases Upregulates the Sumoylation of MEF2 Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificarchives.com [scientificarchives.com]
- 5. scientificarchives.com [scientificarchives.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. TMP269 | HDAC | TargetMol [targetmol.com]
- 14. medkoo.com [medkoo.com]
- 15. LMK-235|1418033-25-6|COA [dcchemicals.com]
- 16. selleckchem.com [selleckchem.com]
- 17. LMK-235 Datasheet DC Chemicals [dcchemicals.com]
- 18. MC 1568 | Class II Histone Deacetylases Inhibitors: R&D Systems [rndsystems.com]
- 19. MC1568 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. SMRT-mediated co-shuttling enables export of class IIa HDACs independent of their CaM kinase phosphorylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of TMP195 for Class IIa HDACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, with other HDAC inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows to assist in research and development decisions.
Introduction to this compound
This compound is a first-in-class, selective inhibitor of class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9).[1] Its unique trifluoromethyloxadiazole (TFMO) zinc-binding group circumvents the pharmacological liabilities often associated with the hydroxamate moiety found in many pan-HDAC inhibitors, contributing to its high selectivity.[2][3][4] This selectivity is critical, as it allows for the targeted modulation of biological pathways regulated by class IIa HDACs without the broad, and often toxic, effects of pan-HDAC inhibition.[4][5] Studies have shown that while pan-HDAC inhibitors like Vorinostat (SAHA) can affect the expression of thousands of genes, this compound impacts a much smaller, more specific set, primarily related to immune function.[5][6]
Comparative Analysis of HDAC Inhibitor Selectivity
The selectivity of an HDAC inhibitor is determined by its differential potency against various HDAC isoforms. The following table summarizes the inhibitory activity of this compound in comparison to other class IIa-selective and pan-HDAC inhibitors. Lower IC50 or Kᵢ values indicate higher potency.
| Inhibitor | Class | HDAC4 | HDAC5 | HDAC7 | HDAC9 | Other HDACs (Class I, IIb) |
| This compound | Class IIa Selective | Kᵢ: 59 nM[1][7] | Kᵢ: 60 nM[1][7] | Kᵢ: 26 nM[1][7] | Kᵢ: 15 nM[1][7] | IC₅₀: >10 µM (>100-fold selective)[2][3] |
| TMP269 | Class IIa Selective | Selective inhibitor of Class IIa HDACs[3][8] | Selective inhibitor of Class IIa HDACs[3][8] | Selective inhibitor of Class IIa HDACs[3][8] | Selective inhibitor of Class IIa HDACs[3][8] | Low potency against other HDACs[8] |
| MC1568 | Class IIa Selective | Known Class IIa inhibitor[4][6] | Known Class IIa inhibitor[4][6] | Known Class IIa inhibitor[4][6] | Known Class IIa inhibitor[4][6] | Reduced cytotoxicity compared to pan-HDACi[4][6] |
| NT160 | Class IIa Selective | Reported superior potency to this compound[9] | Reported superior potency to this compound[9] | High inhibition (sub to low nM)[9] | High inhibition (sub to low nM)[9] | Low potency to other HDAC classes[9] |
| Vorinostat (SAHA) | Pan-HDAC (Class I/IIb) | Potent inhibitor | Potent inhibitor | Potent inhibitor | Potent inhibitor | Potent inhibitor of Class I & IIb HDACs[8][10] |
| Trichostatin A (TSA) | Pan-HDAC | Potent inhibitor | Potent inhibitor | Potent inhibitor | Potent inhibitor | Potent pan-HDAC inhibitor[10] |
Data compiled from multiple sources. Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are standard measures of inhibitor potency.
Signaling & Experimental Diagrams
To understand the context of this compound's action and how its selectivity is validated, the following diagrams illustrate the class IIa HDAC signaling pathway and a typical experimental workflow for inhibitor profiling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. cellagentech.com [cellagentech.com]
- 4. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization [ijbs.com]
- 5. Selective class IIa HDAC inhibitors: myth or reality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
Validating TMP195 Target Engagement: A Comparative Guide to Gene Knockdown Methods
For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target is a critical step in the development process. This guide provides a comparative overview of using gene knockdown techniques to validate the target engagement of TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor.
This compound has emerged as a promising therapeutic agent, primarily due to its ability to modulate immune responses by inhibiting class IIa HDACs—specifically HDAC4, HDAC5, HDAC7, and HDAC9.[1] These enzymes play a crucial role in regulating gene expression, and their inhibition by this compound leads to downstream effects such as the polarization of macrophages to a pro-inflammatory, anti-tumor phenotype.[1][2] To rigorously validate that the observed cellular effects of this compound are indeed a direct result of its interaction with these specific HDACs, gene knockdown experiments serve as a powerful tool.
This guide will compare the phenotypic outcomes of this compound treatment with those of siRNA- or shRNA-mediated knockdown of its individual targets. We will also provide detailed experimental protocols and visual workflows to aid in the design and execution of these validation studies.
Comparative Analysis: this compound Treatment vs. Gene Knockdown
The central hypothesis for validating this compound target engagement is that the transient silencing of its target HDACs should phenocopy the effects of the compound. The following table summarizes key reported effects of this compound and compares them with the observed outcomes of knocking down its specific class IIa HDAC targets.
| Phenotypic/Molecular Outcome | This compound Treatment | HDAC4 Knockdown | HDAC5 Knockdown | HDAC7 Knockdown | HDAC9 Knockdown |
| Macrophage Polarization | Promotes M1 (pro-inflammatory) phenotype[1][2] | Reduces expression of pro-inflammatory genes like TNFα in some contexts | Elevates secretion of TNFα and MCP-1[3] | Attenuates inflammatory responses[4] | Promotes M2-like phenotype[5] |
| Inflammatory Cytokine Production | Increases pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-12, TNFα)[2] | Can modulate TNFα expression | Increases TNFα and MCP-1 secretion[3] | Attenuates inflammatory responses[4] | Downregulates inflammatory genes[5] |
| T-Cell Differentiation | Inhibits Th17 cell differentiation[6] | Essential for Th17 cell differentiation[6] | Reportedly dispensable for Th17 cells | Essential for Th17 cell differentiation; knockdown inhibits IL-17A production[6] | Minimal expression in Th17 cells |
| Histone Acetylation | Increases histone H3 acetylation[7] | N/A | N/A | N/A | N/A |
| Gene Expression (e.g., TNFα) | Modulates expression of immune-related genes[1] | siRNA against HDAC4 can downregulate TNFα mRNA[3] | Overexpression increases TNFα secretion[3] | Knockdown can attenuate inflammatory gene expression | Knockdown downregulates inflammatory genes[5] |
Experimental Protocols
To facilitate the replication of these validation studies, detailed protocols for siRNA-mediated knockdown of a target HDAC (using HDAC4 as an example) and subsequent analysis of a key downstream marker (TNFα expression) are provided below.
Protocol 1: siRNA-Mediated Knockdown of HDAC4 in Macrophages
Objective: To transiently reduce the expression of HDAC4 in a macrophage cell line (e.g., RAW 264.7) to assess the impact on downstream signaling.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
siRNA targeting mouse HDAC4 (pre-validated sequences recommended)
-
Scrambled (non-targeting) control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ Reduced Serum Medium
-
6-well tissue culture plates
-
LPS (Lipopolysaccharide) for macrophage stimulation
-
Reagents for RNA extraction (e.g., TRIzol™)
-
Reagents for qRT-PCR (e.g., cDNA synthesis kit, SYBR™ Green Master Mix)
-
Primers for Hdac4, Tnfα, and a housekeeping gene (e.g., Gapdh)
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed RAW 264.7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 50 pmol of HDAC4 siRNA or scrambled control siRNA in 250 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™ and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~500 µL), mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Add the 500 µL of siRNA-lipid complex to each well containing the cells and media. Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
-
Macrophage Stimulation (Optional): 4 hours prior to harvesting, stimulate the cells with 100 ng/mL LPS to induce an inflammatory response and Tnfα expression.
-
Harvesting and RNA Extraction:
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells directly in the well using 1 mL of TRIzol™ reagent and proceed with RNA extraction according to the manufacturer's protocol.
-
-
qRT-PCR Analysis:
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for Hdac4 to confirm knockdown efficiency, Tnfα to measure the downstream effect, and Gapdh for normalization.
-
Protocol 2: Western Blot Analysis of Target Protein Knockdown
Objective: To confirm the reduction of HDAC4 protein levels following siRNA-mediated knockdown.
Materials:
-
Transfected cell lysates from Protocol 1
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HDAC4
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the transfected cells with RIPA buffer, quantify protein concentration using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HDAC4 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the HDAC4 signal to the loading control to confirm the degree of protein knockdown.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental logic and the underlying biological processes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for validating this compound target engagement using siRNA.
Caption: Simplified signaling pathway of this compound and HDAC4 knockdown.
By employing these comparative methodologies and leveraging the provided protocols and visual aids, researchers can effectively validate the on-target engagement of this compound and strengthen the rationale for its further development.
References
- 1. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization [ijbs.com]
- 3. Histone deacetylase 5 regulates the inflammatory response of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 9 deficiency exaggerates uterine M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC9 represses cholesterol efflux and generation of alternatively activated macrophages in atherosclerosis development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Class IIa HDAC4 and HDAC7 cooperatively regulate gene transcription in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Class IIa HDAC inhibitor this compound alleviates lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Class IIa-Selective HDAC Inhibitor TMP195 Versus Pan-HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic modulation in therapeutics is rapidly evolving, with histone deacetylase (HDAC) inhibitors at the forefront of investigation for a multitude of diseases, including cancer, inflammatory disorders, and cardiac conditions. While pan-HDAC inhibitors, which target a broad range of HDAC isoforms, have shown clinical efficacy, their utility can be hampered by off-target effects. This has spurred the development of more selective inhibitors, such as TMP195, which specifically targets Class IIa HDACs. This guide provides an objective comparison of this compound and pan-HDAC inhibitors, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
At a Glance: Key Differences
| Feature | This compound | Pan-HDAC Inhibitors (e.g., Vorinostat, Panobinostat, Trichostatin A) |
| Target Selectivity | Selective for Class IIa HDACs (HDAC4, 5, 7, 9) | Broad-spectrum inhibition of Class I, II, and sometimes IV HDACs |
| Primary Mechanism of Action | Modulates gene expression, particularly in immune cells, leading to macrophage polarization. | Induces global histone hyperacetylation, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis. |
| Therapeutic Applications (Investigational) | Cancer (via immune modulation), anti-inflammatory conditions, cardiac hypertrophy. | Cancers (hematological and solid tumors), neurodegenerative diseases. |
| Potential Advantages | Reduced off-target effects, favorable safety profile, novel immunomodulatory mechanism. | Broad anti-cancer activity, established clinical use for some indications. |
| Potential Disadvantages | Efficacy may be limited to specific contexts where Class IIa HDACs are key drivers. | Higher potential for toxicity and side effects due to broad target inhibition. |
Data Presentation: A Quantitative Comparison of Inhibitory Activity
The defining difference between this compound and pan-HDAC inhibitors lies in their target selectivity. The following table summarizes the inhibitory concentrations (IC50) and binding affinities (Ki) of this compound against various HDAC isoforms compared to representative pan-HDAC inhibitors. This data highlights the remarkable selectivity of this compound for Class IIa HDACs.
| Inhibitor | HDAC1 (Class I) | HDAC2 (Class I) | HDAC3 (Class I) | HDAC4 (Class IIa) | HDAC5 (Class IIa) | HDAC6 (Class IIb) | HDAC7 (Class IIa) | HDAC8 (Class I) | HDAC9 (Class IIa) | HDAC10 (Class IIb) | HDAC11 (Class IV) |
| This compound (IC50/Ki, nM) | >10,000[1] | >10,000[1] | >10,000[1] | 111 / 59[1][2] | 106 / 60[1][2] | >10,000[1] | 46 / 26[1][2] | >10,000[1] | 9 / 15[1][2] | >10,000[1] | >10,000[1] |
| Vorinostat (SAHA) (IC50, nM) | 10 | ~10 | 20 | - | - | - | - | - | - | - | - |
| Panobinostat (IC50, nM) | <13.2[3] | <13.2[3] | <13.2[3] | Mid-nM[3] | - | <13.2[3] | Mid-nM[3] | Mid-nM[3] | - | <13.2[3] | <13.2[3] |
| Trichostatin A (TSA) (IC50, nM) | 4.99[4] | - | 5.21[4] | 27.6[4] | - | 16.4[4] | - | - | - | 24.3[4] | - |
Signaling Pathways and Mechanisms of Action
The distinct target profiles of this compound and pan-HDAC inhibitors translate into different downstream signaling effects and cellular outcomes.
This compound: Modulating Macrophage Polarization
A key mechanism of this compound's anti-tumor effect is its ability to reprogram tumor-associated macrophages (TAMs) from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype. This is achieved, in part, through the modulation of the NF-κB signaling pathway.
Caption: this compound promotes M1 macrophage polarization by inhibiting Class IIa HDACs, leading to increased NF-κB activity and pro-inflammatory gene expression.
Pan-HDAC Inhibitors: Inducing Apoptosis in Cancer Cells
Pan-HDAC inhibitors exert their anti-cancer effects through multiple mechanisms, with the induction of apoptosis being a prominent one. By causing widespread histone hyperacetylation, they alter the expression of genes that regulate the cell cycle and apoptosis, ultimately leading to programmed cell death.
References
A Comparative Guide to the Efficacy of Class IIa HDAC Inhibitors: TMP195 vs. TMP269
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective class IIa histone deacetylase (HDAC) inhibitors, TMP195 and TMP269. Both compounds utilize a non-chelating trifluoromethyloxadiazole (TFMO) moiety as a zinc-binding group, conferring high selectivity over other HDAC classes. This analysis is based on available preclinical data to inform researchers on their respective efficacies and potential therapeutic applications.
Mechanism of Action
This compound and TMP269 are highly selective inhibitors of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9. Unlike pan-HDAC inhibitors that often employ a hydroxamate group for zinc chelation, the TFMO group in this compound and TMP269 offers a more specific interaction with the active site of class IIa HDACs. This enhanced selectivity is associated with fewer off-target effects compared to broader-spectrum HDAC inhibitors.[1]
Quantitative Data Summary
The following tables summarize the inhibitory activities of this compound and TMP269 against class IIa HDACs. It is important to note that direct head-to-head comparative studies are limited. The data presented is a compilation from various independent studies and should be interpreted with consideration of the different experimental conditions.
Table 1: Inhibitory Activity of this compound
| Target | Ki (nM) | IC50 (nM) |
| HDAC4 | 59 | - |
| HDAC5 | 60 | - |
| HDAC7 | 26 | - |
| HDAC9 | 15 | - |
| Data sourced from MedChemExpress and Selleck Chemicals.[2][3] |
Table 2: Inhibitory Activity of TMP269
| Target | IC50 (nM) |
| HDAC4 | 157 |
| HDAC5 | 97 |
| HDAC7 | 43 |
| HDAC9 | 23 |
| Data sourced from a comparative study of YAK540 and TMP269.[4][5] |
Table 3: Comparative Cytotoxicity in Leukemia Cell Lines
| Cell Line | Compound | IC50 (µM) |
| HL-60 | TMP269 | ~20 |
| THP-1 | TMP269 | ~20 |
| MONO-MAC-6 | TMP269 | ~20 |
| K562 | TMP269 | ~20 |
| Data from a study comparing YAK540 and TMP269.[4] |
Experimental Protocols
In Vivo Murine Model of Colorectal Cancer (this compound)
A study investigating the antitumor effects of this compound utilized a colitis-associated colorectal cancer (CAC) mouse model.[6]
-
Animal Model: C57BL/6 mice were administered azoxymethane (AOM) and dextran sodium sulfate (DSS) to induce CAC.
-
Treatment: Mice with advanced CAC were treated with this compound at a dose of 50 mg/kg/day via intraperitoneal (i.p.) injection for 28 days.[6]
-
Endpoint Analysis: Tumor burden was assessed by counting and measuring the size of colon tumors. The immune microenvironment was analyzed by flow cytometry of single-cell suspensions from tumor and lamina propria tissues to identify macrophages (CD11b+F4/80+), cytotoxic T cells (CD45+CD8+), and helper T cells (CD45+CD4+).[6] Immunohistochemical and immunofluorescence staining were also performed to assess macrophage polarization (F4/80+CD86+ for M1 macrophages).[6]
In Vitro Acute Myeloid Leukemia (AML) Cell Line Experiments (TMP269)
The anti-proliferative and pro-apoptotic effects of TMP269 were evaluated in AML cell lines.[7][8]
-
Cell Lines: MOLM-13 and HL-60 AML cell lines were used.[8]
-
Treatment: Cells were treated with varying concentrations of TMP269 (e.g., 12.5 µM for proteomic analysis and apoptosis assays, and up to 50 µM for proliferation assays) for 24 to 48 hours.[7][8]
-
Assays:
-
Proliferation: Cell numbers were counted using a Neubauer chamber, and cell proliferation was analyzed by flow cytometry using a cell proliferation dye.[7]
-
Apoptosis: Apoptosis was assessed by Annexin V and 7-AAD staining followed by flow cytometry analysis.[8]
-
Proteomics: Differential proteomic analysis was performed on cell lysates to identify proteins downregulated by TMP269 treatment.[9]
-
Signaling Pathways and Experimental Workflows
This compound: Modulation of Macrophage Polarization in the Tumor Microenvironment
This compound has been shown to exert its antitumor effects by reprogramming tumor-associated macrophages (TAMs) towards a pro-inflammatory, antitumor M1 phenotype. This involves the activation of the NF-κB and MAPK signaling pathways.
Caption: this compound inhibits Class IIa HDACs, promoting M1 macrophage polarization via NF-κB and MAPK pathways.
TMP269: Induction of Apoptosis in AML Cells
In AML, TMP269 treatment leads to the downregulation of ribosomal proteins and induces apoptosis, particularly in combination with other agents like venetoclax.
Caption: TMP269 inhibits Class IIa HDACs, downregulating ribosomal proteins and inducing apoptosis in AML cells.
Experimental Workflow: In Vivo Tumor Model Analysis
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a compound like this compound in a subcutaneous tumor model.
Caption: A generalized workflow for evaluating the in vivo efficacy of an anti-cancer compound.
Conclusion
Both this compound and TMP269 are potent and selective class IIa HDAC inhibitors with distinct, context-dependent cellular effects. This compound has demonstrated significant efficacy in preclinical cancer models through modulation of the tumor immune microenvironment, specifically by promoting an anti-tumor M1 macrophage phenotype.[6][10] In contrast, TMP269 has shown promise in hematological malignancies by inducing apoptosis and inhibiting proliferation of AML cells.[7][11]
The choice between these two inhibitors would largely depend on the specific research question and the biological context being investigated. The higher potency of this compound for certain class IIa isoforms may be advantageous in some settings, while the cytotoxic and pro-apoptotic effects of TMP269 are more pronounced in the studied leukemia models. Further head-to-head comparative studies in various disease models are warranted to fully elucidate their relative therapeutic potential.
References
- 1. | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Class IIA Histone Deacetylase (HDAC) Inhibitor TMP269 Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Harnessing class II histone deacetylases in macrophages to combat breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Class IIA Histone Deacetylase (HDAC) Inhibitor TMP269 Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity of TMP195: A Comparative Guide to its Cross-Reactivity with Zinc-Finger Proteins
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential therapeutic windows and off-target effects. This guide provides a comprehensive comparison of the class IIa histone deacetylase (HDAC) inhibitor, TMP195, and its known cross-reactivity, with a particular focus on other zinc-finger containing proteins.
This compound is a first-in-class, selective inhibitor of class IIa HDACs, a family of zinc-dependent enzymes that play crucial roles in regulating gene expression.[1][2] Its unique trifluoromethyloxadiazole (TFMO) moiety interacts with the zinc ion in the active site of these enzymes, leading to their inhibition.[3] This targeted action has made this compound a valuable tool for investigating the biological functions of class IIa HDACs and a potential therapeutic agent in oncology and inflammatory diseases.[4][5]
Quantitative Analysis of this compound Selectivity
The selectivity of this compound has been primarily characterized against other HDAC family members. The available data demonstrates a high degree of selectivity for class IIa HDACs over other classes.
| Target Protein | Protein Family | Assay Type | Measurement | Value | Reference |
| HDAC4 | Class IIa HDAC | Biochemical | Ki | 59 nM | [1][2] |
| HDAC5 | Class IIa HDAC | Biochemical | Ki | 60 nM | [1][2] |
| HDAC7 | Class IIa HDAC | Biochemical | Ki | 26 nM | [1][2] |
| HDAC9 | Class IIa HDAC | Biochemical | Ki | 15 nM | [1][2] |
| Other HDACs | Class I and IIb HDACs | Biochemical | IC50 | >10 µM | [3] |
| BRD4 | Acetyllysine Reader | Biochemical | IC50 | >50 µM | [2] |
Key Findings from the Data:
-
This compound exhibits potent inhibition of all four class IIa HDAC enzymes, with Ki values in the nanomolar range.
-
There is a significant selectivity margin for class IIa HDACs compared to other HDAC classes, with IC50 values for the latter being over 100-fold higher.[3]
-
Importantly, this compound shows no significant activity against the bromodomain-containing protein BRD4, another reader of acetylated lysines, at concentrations up to 50 µM, indicating its specificity for the HDAC catalytic domain.[2]
Currently, there is a lack of published data on the systematic profiling of this compound against a broader panel of zinc-finger proteins outside of the HDAC family. While HDACs are zinc-finger proteins, the term encompasses a vast and diverse superfamily of proteins with varied functions. The high selectivity of this compound for the catalytic zinc-finger domain of class IIa HDACs suggests that its interaction is not solely dependent on the presence of a zinc ion but is also dictated by the specific architecture of the active site.
Experimental Protocols
The determination of inhibitor selectivity, as summarized in the table above, typically involves robust biochemical assays. Below is a representative protocol for an in vitro HDAC inhibition assay.
Protocol: In Vitro Histone Deacetylase (HDAC) Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific HDAC isozyme.
2. Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC4, HDAC5, HDAC7, HDAC9)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and trichostatin A to stop the reaction and cleave the deacetylated product)
-
Test compound (this compound) serially diluted in DMSO
-
Control inhibitor (e.g., Trichostatin A)
-
384-well black microplates
-
Fluorometric plate reader
3. Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical concentration range would span from 1 nM to 100 µM.
-
In a 384-well plate, add a small volume of the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the recombinant HDAC enzyme to all wells except for the no-enzyme control.
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer solution contains an agent that stops the HDAC reaction (e.g., a potent broad-spectrum HDAC inhibitor like Trichostatin A) and a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.
-
Incubate the plate at room temperature for a further period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
4. Data Analysis:
-
Subtract the background fluorescence (from no-enzyme control wells) from all other measurements.
-
Normalize the data by setting the fluorescence of the vehicle control (DMSO) as 100% activity and the fluorescence of a high concentration of a control inhibitor as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizing the Selectivity Assessment Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a small molecule inhibitor like this compound.
Caption: Workflow for assessing the selectivity and cross-reactivity of this compound.
Conclusion
This compound is a highly selective inhibitor of class IIa HDACs, demonstrating a clear preference for these enzymes over other HDAC classes and the unrelated acetyllysine reader protein, BRD4. This selectivity is a key attribute that underpins its utility as a chemical probe and its potential as a therapeutic candidate. While the current body of literature does not provide extensive data on the cross-reactivity of this compound with a wide array of other zinc-finger proteins, its demonstrated high selectivity for its primary targets suggests a low probability of broad, non-specific interactions with other zinc-containing proteins. Future research involving large-scale proteomics and targeted screening against diverse zinc-finger protein families will be invaluable in further delineating the selectivity profile of this important chemical tool.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Class IIa HDAC inhibitor this compound alleviates lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of TMP195: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, with other relevant alternatives. The information presented is supported by experimental data to aid in the evaluation and potential application of this compound in research and drug development.
Executive Summary
This compound demonstrates a targeted anti-inflammatory profile by selectively inhibiting class IIa HDAC enzymes. This mechanism contrasts with pan-HDAC inhibitors, such as Trichostatin A and Vorinostat, which target a broader range of HDAC isoforms. The primary anti-inflammatory action of this compound is mediated through the modulation of the NF-κB signaling pathway and the promotion of pro-inflammatory M1 macrophage polarization. Experimental data indicates that this compound can effectively reduce the levels of key pro-inflammatory cytokines.
Data Presentation
Table 1: Comparative Inhibitory Activity of HDAC Inhibitors (IC50 values in nM)
| Inhibitor | Class I HDACs | Class IIa HDACs | Class IIb HDACs |
| This compound | >10,000 | HDAC4: 59, HDAC5: 60, HDAC7: 26, HDAC9: 15 | >10,000 |
| Trichostatin A (TSA) | ~20 | ~20 | ~20 |
| Vorinostat (SAHA) | HDAC1: 10, HDAC3: 20 | Broad activity | Broad activity |
Note: IC50 values represent the concentration of an inhibitor required for 50% inhibition of enzyme activity. Lower values indicate higher potency. Data is compiled from multiple sources and may vary based on experimental conditions.
Table 2: Comparative Effects on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Inhibitor | TNF-α Reduction | IL-6 Reduction | IL-1β Reduction | Experimental Model |
| This compound | Significant reduction | Significant reduction | Significant reduction | LPS-induced acute kidney injury in mice[1] |
| Trichostatin A (TSA) | Significant reduction | Significant reduction | Significant reduction | LPS-stimulated murine bone marrow-derived macrophages[2] |
| Vorinostat (SAHA) | Significant reduction (~55% with 100µM) | Significant reduction | Not specified | LPS-stimulated RAW264.7 macrophages[3] |
Note: The quantitative data for direct comparison is limited. The reported effects are from different experimental setups and should be interpreted with caution.
Mandatory Visualization
Caption: this compound inhibits Class IIa HDACs, modulating NF-κB activity.
Caption: this compound promotes the polarization of macrophages to the M1 phenotype.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This protocol outlines the induction of an inflammatory response in macrophages using LPS, a common model to study anti-inflammatory drug effects.
a. Cell Culture:
-
Murine macrophage cell lines (e.g., RAW264.7) or primary bone marrow-derived macrophages (BMDMs) are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
b. Experimental Procedure:
-
Seed macrophages in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentrations of this compound or other inhibitors. A vehicle control (e.g., DMSO) should be included.
-
Incubate for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (typically 6-24 hours).
-
After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for protein or RNA analysis (e.g., Western blot or RT-qPCR).
c. Readouts:
-
Cytokine Levels: Measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.
-
Gene Expression: Quantify the mRNA levels of inflammatory genes using RT-qPCR.
-
Protein Expression/Activation: Analyze the protein levels and phosphorylation status of key signaling molecules (e.g., NF-κB, p38, JNK) by Western blotting.
In Vitro Macrophage Polarization Assay
This protocol describes the differentiation of monocytes into macrophages and their subsequent polarization into M1 or M2 phenotypes.[4][5][6][7]
a. Isolation and Differentiation of Bone Marrow-Derived Macrophages (BMDMs):
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate them into M0 macrophages.
b. Macrophage Polarization:
-
Plate the differentiated M0 macrophages in fresh medium.
-
To induce M1 polarization , treat the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours. To test the effect of this compound, cells can be co-treated with this compound and LPS.[8][9]
-
To induce M2 polarization , treat the cells with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours.[6]
c. Analysis of Polarization Markers:
-
M1 Markers: Analyze the expression of M1-specific markers such as CD86, iNOS (inducible nitric oxide synthase), and the production of TNF-α and IL-12.[8]
-
M2 Markers: Analyze the expression of M2-specific markers such as CD206 (mannose receptor), Arginase-1, and the production of IL-10.
-
Methods: Flow cytometry for cell surface markers, RT-qPCR for gene expression, and ELISA for cytokine secretion.
Conclusion
This compound presents a promising selective anti-inflammatory agent with a distinct mechanism of action compared to broader-acting pan-HDAC inhibitors. Its ability to specifically target class IIa HDACs may offer a more favorable therapeutic window with potentially fewer off-target effects. The provided experimental data and protocols serve as a valuable resource for researchers to further validate and explore the anti-inflammatory potential of this compound in various disease models. Further head-to-head comparative studies are warranted to definitively establish its potency relative to other anti-inflammatory compounds.
References
- 1. Class IIa HDAC inhibitor this compound alleviates lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of Trichostatin-A on murine bone marrow-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights into Vorinostat as a Repositioned Modulator of TACE-Mediated TNF-α Signaling via MAPK and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. criver.com [criver.com]
- 6. Polarizing Macrophages In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 7. Macrophage polarization - Wikipedia [en.wikipedia.org]
- 8. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: TMP195 and MC1568 in Epigenetic Regulation
A Comprehensive Guide for Researchers in Drug Development
In the landscape of epigenetic modulators, selective inhibitors of histone deacetylases (HDACs) have emerged as promising therapeutic agents for a range of diseases, including cancer and inflammatory disorders. Among these, TMP195 and MC1568 have garnered significant attention for their targeted inhibition of class IIa HDACs. This guide provides a detailed head-to-head comparison of this compound and MC1568, summarizing their performance, mechanisms of action, and supporting experimental data to aid researchers, scientists, and drug development professionals in their endeavors.
At a Glance: this compound vs. MC1568
| Feature | This compound | MC1568 |
| Primary Target Class | Class IIa HDACs[1][2] | Class IIa HDACs[3][4] |
| Mechanism of Action | Selective, first-in-class inhibitor of HDAC4, 5, 7, and 9[2] | Selective inhibitor of class II HDACs, arrests myogenesis[5] |
| Key Biological Effects | Promotes anti-tumor macrophage polarization[6][7]; Alleviates acute kidney injury[8] | Inhibits myogenesis[9][10]; Ameliorates podocyte injury[8]; Modulates insulin secretion |
| Chemical Structure | Contains a trifluoromethyloxadiazole (TFMO) moiety[11] | Derivative of (Aryloxopropenyl)pyrrolyl hydroxyamide[12] |
Quantitative Performance Data
The following table summarizes the inhibitory activities of this compound and MC1568 against various HDAC isoforms. Data has been compiled from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.
| HDAC Isoform | This compound (Inhibitory Constant, Ki) | MC1568 (IC50) |
| Class IIa | ||
| HDAC4 | 59 nM[2] | Inhibited in cells[4] |
| HDAC5 | 60 nM[2] | Inhibited in cells[4] |
| HDAC7 | 26 nM[2] | - |
| HDAC9 | 15 nM[2] | - |
| Class I | >10 µM (IC50)[11] | >176-fold selective for Class II over Class I[3][4] |
| Class IIb | ||
| HDAC6 | - | Inhibitory effect indicated by acetyl-tubulin accumulation[4] |
Signaling Pathways and Mechanisms of Action
This compound and MC1568, while both targeting class IIa HDACs, exert their biological effects through distinct and overlapping signaling pathways.
This compound: Modulating the Tumor Microenvironment
This compound has been shown to reprogram tumor-associated macrophages (TAMs) towards a pro-inflammatory, anti-tumor M1 phenotype.[6] This shift is crucial in enhancing the immune response against cancer cells. The signaling cascade initiated by this compound involves the activation of key transcription factors that drive the expression of pro-inflammatory cytokines and chemokines.
References
- 1. cellagentech.com [cellagentech.com]
- 2. selleckchem.com [selleckchem.com]
- 3. xcessbio.com [xcessbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization [ijbs.com]
- 8. Selective Inhibition of Histone Deacetylase Class IIa With MC1568 Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. axonmedchem.com [axonmedchem.com]
- 12. apexbt.com [apexbt.com]
Confirming TMP195-Induced Macrophage Repolarization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted modulation of macrophage polarization is a promising therapeutic strategy for a variety of diseases, including cancer and inflammatory disorders. TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, has emerged as a key pharmacological tool to steer macrophage function towards a pro-inflammatory, anti-tumoral M1 phenotype. This guide provides an objective comparison of this compound's performance with alternative macrophage polarizing agents, supported by experimental data and detailed protocols.
Performance Comparison of Macrophage Polarizing Agents
The efficacy of this compound in promoting an M1 macrophage phenotype is evident from its impact on key M1 and M2 markers. In various studies, this compound has been shown to increase the expression of M1-associated surface markers and the secretion of pro-inflammatory cytokines, while its direct impact on M2 markers is less characterized but generally shows a shift away from the M2 phenotype. For a comprehensive understanding, its effects are compared here with standard M2 polarizing agents, Interleukin-4 (IL-4) and Interleukin-13 (IL-13), and another small molecule, Azithromycin, which has been reported to promote an M2-like phenotype.
| Agent | Target | Typical Concentration | Key Effects on Macrophage Markers |
| This compound | Class IIa HDACs (HDAC4, 5, 7, 9) | 40 µM (in vitro) / 50 mg/kg (in vivo) | M1 Markers: - ↑ CD86 expression[1] - ↑ MHC-II expression[2] - ↑ IL-6, IL-12, TNF-α secretion[2] - ↑ iNOS expression[2] M2 Markers: - No significant direct downregulation reported, but overall phenotype shifts to M1. |
| IL-4 / IL-13 | IL-4/IL-13 Receptors | 20 ng/mL | M1 Markers: - ↓ iNOS, TNF-α expression M2 Markers: - ↑ CD206 (Mannose Receptor) expression[3] - ↑ Arginase-1 (Arg1) activity[3] - ↑ Fizz1, Ym1 expression[4] |
| Azithromycin | Multiple, including NF-κB and STAT1 signaling | 10-160 mg/kg (in vivo) | M1 Markers: - ↓ M1 gene expression[3] M2 Markers: - ↑ M2 gene expression (including Fizz1)[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for in vitro macrophage polarization using this compound and a standard M2-polarizing cytokine, IL-4.
In Vitro Macrophage Polarization with this compound
This protocol details the induction of M1 polarization in bone marrow-derived macrophages (BMDMs) using this compound in combination with LPS.
-
Isolation and Culture of BMDMs:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 5-7 days to differentiate them into M0 macrophages.[5]
-
-
M1 Polarization:
-
Plate the M0 macrophages at a density of 1 x 10^6 cells/well in a 6-well plate.
-
Treat the cells with 100 ng/mL Lipopolysaccharide (LPS) and 40 µM this compound for 2 to 24 hours, depending on the downstream analysis (2 hours for protein phosphorylation, 24 hours for cytokine expression).[2]
-
-
Analysis of Polarization:
-
Flow Cytometry: Stain cells with fluorescently-conjugated antibodies against M1 surface markers (e.g., CD86, MHC-II) and M2 surface markers (e.g., CD206) for analysis.
-
qRT-PCR: Isolate RNA and perform quantitative real-time PCR to measure the gene expression of M1 markers (e.g., Nos2, Tnf, Il12b) and M2 markers (e.g., Arg1, Mrc1, Fizz1).
-
ELISA: Collect cell culture supernatants to measure the concentration of secreted cytokines (e.g., IL-6, IL-12, TNF-α).
-
In Vitro Macrophage Polarization with IL-4
This protocol describes the standard method for inducing M2a polarization in BMDMs using IL-4.
-
Isolation and Culture of BMDMs:
-
Follow the same procedure as described for the this compound protocol to obtain M0 macrophages.
-
-
M2 Polarization:
-
Plate M0 macrophages at a density of 1 x 10^6 cells/well in a 6-well plate.
-
Treat the cells with 20 ng/mL of recombinant mouse IL-4 for 24 hours.[5]
-
-
Analysis of Polarization:
-
Flow Cytometry: Stain cells with antibodies against CD206 and other relevant M2 markers.
-
qRT-PCR: Analyze the gene expression of M2 markers such as Arg1, Mrc1, Fizz1, and Ym1.[4]
-
Arginase Activity Assay: Lyse the cells and measure arginase activity as a functional marker of M2 polarization.
-
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental designs can aid in understanding the mechanism of action and the experimental setup.
Caption: Workflow for in vitro macrophage polarization and analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predictive screening of M1 and M2 macrophages reveals the immunomodulatory effectiveness of post spinal cord injury azithromycin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Unveiling TMP195's Molecular Handshake: A Comparative Guide to Target Engagement Confirmation Using Mass Spectrometry
For researchers, scientists, and drug development professionals, confirming that a molecule like TMP195 binds to its intended target within the complex cellular environment is a critical step. This guide provides a comparative overview of mass spectrometry-based approaches for validating the target engagement of this compound, a selective class IIa histone deacetylase (HDAC) inhibitor. We will delve into the experimental data, compare it with alternative methods, and provide detailed protocols to empower your research.
This compound is a promising therapeutic candidate that selectively inhibits HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] Validating its interaction with these specific HDACs is paramount for understanding its mechanism of action and advancing its clinical development. While various techniques can be employed for this purpose, mass spectrometry (MS) offers a powerful, unbiased, and increasingly sensitive approach to directly observe and quantify target binding in a native cellular context.
At a Glance: Comparing Target Engagement Methodologies
To provide a clear overview, the following table summarizes the key characteristics of mass spectrometry-based chemical proteomics compared to alternative methods for assessing this compound target engagement.
| Feature | Mass Spectrometry (Chemical Proteomics) | NanoBRET | Cellular Thermal Shift Assay (CETSA) |
| Principle | Affinity capture of protein targets followed by MS-based identification and quantification. | Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer. | Ligand-induced thermal stabilization of the target protein. |
| Unbiased Discovery | Yes, can identify off-targets. | No, target-specific. | Can be used in an unbiased proteome-wide manner with MS detection. |
| Labeling Requirement | Immobilized probe (inhibitor). | Fluorescent tracer and luciferase-tagged protein. | No labeling of compound or target required for basic assay. |
| Throughput | Lower to medium. | High. | Medium to high (depending on detection method). |
| Quantitative Data | Relative protein abundance, apparent dissociation constants (Kdapp). | IC50 values, binding affinity (Kd), residence time. | Thermal shift (ΔTm), IC50 values. |
| Cellular Context | Cell lysate or intact cells. | Intact cells. | Intact cells, cell lysate, or tissue. |
Deep Dive: Mass Spectrometry for this compound Target Profiling
A key advantage of mass spectrometry in this context is its ability to perform large-scale, unbiased screens. Chemical proteomics, a prominent MS-based technique, utilizes an immobilized form of a broad-spectrum inhibitor to "fish" for binding partners from a cell lysate. The binding of a specific inhibitor like this compound can then be quantified by its ability to compete with the immobilized probe for binding to its targets.
A recent comprehensive study by Médard et al. (2022) employed a quantitative chemical proteomics assay to map the target landscape of 53 HDAC inhibitors, including this compound.[3] This study provided direct evidence of this compound's engagement with its intended targets in a cellular environment.
Quantitative Insights from Mass Spectrometry:
The study by Médard et al. highlighted this compound's preference for HDAC7 over HDAC4 and HDAC5. While specific Kdapp values from this study are not publicly available, the competitive binding data solidified its class IIa selectivity. This is consistent with in vitro biochemical assays, which have determined the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound.
Table 1: this compound Binding Affinities for Target HDACs
| Target | Ki (nM) | IC50 (nM) |
| HDAC4 | 59[1][2] | 111[2] |
| HDAC5 | 60[1][2] | 106[2] |
| HDAC7 | 26[1][2] | 46[2] |
| HDAC9 | 15[1][2] | 9[2] |
Alternative Approaches to Confirming Target Engagement
While mass spectrometry provides a global and unbiased view, other targeted techniques offer complementary advantages, particularly in terms of throughput and the ability to work in live cells.
NanoBRET: A Live-Cell Proximity-Based Assay
The NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay is a powerful method for quantifying compound binding in living cells.[4][5] It relies on energy transfer between a NanoLuc luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein. A test compound, like this compound, will compete with the tracer for binding, leading to a decrease in the BRET signal in a dose-dependent manner.
While no specific NanoBRET data for this compound has been published to date, this technique is well-established for other HDAC inhibitors and offers a high-throughput method to determine intracellular affinity and residence time.
Cellular Thermal Shift Assay (CETSA): Monitoring Thermal Stabilization
CETSA is based on the principle that the binding of a ligand, such as this compound, can increase the thermal stability of its target protein.[6] In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. An increase in the melting temperature (Tm) of the target protein in the presence of the compound indicates direct binding. CETSA can be performed with antibody-based detection for specific targets or coupled with mass spectrometry (CETSA-MS) for proteome-wide analysis.[7] As with NanoBRET, there is currently no published CETSA data specifically for this compound.
Visualizing the Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the HDAC signaling pathway and the experimental workflows for the different target engagement methods.
Caption: this compound inhibits Class IIa HDACs, leading to increased histone acetylation and altered gene expression.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. promega.com [promega.com]
- 4. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective class IIa HDAC inhibitors: myth or reality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 7. TMP-195, Bioactive Small Molecules - Epigenetics [epigenhub.com]
Safety Operating Guide
Proper Disposal of TMP195: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential, immediate safety and logistical information for the proper disposal of TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor. Following these procedures will help ensure the safety of laboratory personnel and compliance with environmental regulations.
This compound Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₃H₁₉F₃N₄O₃ |
| Molecular Weight | 456.42 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (up to 50 mM) |
| Storage (Solid) | Store at -20°C for up to 3 years.[1] |
| Storage (in Solvent) | Store at -80°C.[2] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Safety goggles with side-shields.[2]
-
Hand Protection: Chemical-resistant protective gloves (e.g., nitrile).[2]
-
Body Protection: An impervious lab coat or clothing.[2]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols.[2]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure that a safety shower and eye wash station are readily accessible.[2]
Handling Recommendations:
-
Avoid inhalation of dust or aerosols.[2]
-
Prevent contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
Step-by-Step Disposal Procedure for this compound
The disposal of this compound, as with any chemical reagent, must be carried out in a manner that ensures safety and regulatory compliance. All waste containing this compound should be treated as hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Place any unused or expired solid this compound into a clearly labeled, sealed container designated for hazardous chemical waste.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be collected in this container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Step 2: Spill Management
In the event of a spill, follow these procedures:
-
Immediate Action: Evacuate non-essential personnel from the immediate area.[2]
-
Containment: For liquid spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[2] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Cleaning: Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent (e.g., alcohol), followed by a thorough wash.[2]
-
Disposal of Spill Debris: Collect all contaminated absorbent materials and cleaning supplies in a sealed, labeled hazardous waste container for disposal.[2]
Step 3: Final Disposal
-
Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Ensure that the disposal of this compound waste is conducted in accordance with all applicable local, state, and federal regulations. The waste code should be assigned in discussion between the user, the producer, and the waste disposal company.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling TMP195
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor. The following procedures are designed to ensure the safe handling of this potent research compound and to minimize exposure risk.
Hazard Identification and General Precautions
This compound is a bioactive small molecule that acts as a selective inhibitor of class IIa histone deacetylases (HDACs), specifically HDAC4, 5, 7, and 9.[1][2][3][4][5] While specific toxicology data is limited, its mechanism of action involves altering gene expression and influencing cellular processes, such as macrophage differentiation.[1][6][7][8] As with any potent, biologically active compound, it should be handled with care to avoid direct contact, inhalation, and ingestion.
Key operational considerations include:
-
Risk Assessment: Before handling, a thorough risk assessment should be conducted for all planned procedures.
-
Designated Area: All work with this compound powder and concentrated solutions should be performed in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
-
Training: Personnel must be trained on the potential hazards and safe handling procedures for potent compounds.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for various tasks involving this compound. General guidance from OSHA and NIOSH for handling hazardous drugs recommends a comprehensive approach to PPE.[9][10][11]
| Task | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Unpacking/Receiving | Double chemotherapy-grade gloves (ASTM D6978)[9] | Safety glasses with side shields | Standard lab coat | Recommended if packaging is damaged |
| Weighing Powder | Double chemotherapy-grade gloves | Safety goggles or face shield[12] | Disposable, solid-front gown with tight cuffs[10] | NIOSH-approved respirator (e.g., N95) |
| Preparing Solutions | Double chemotherapy-grade gloves | Safety goggles or face shield | Disposable, solid-front gown with tight cuffs | Work in a certified chemical fume hood |
| In Vitro Experiments | Single pair of nitrile gloves | Safety glasses | Standard lab coat | Not required if handling dilute solutions in a biosafety cabinet |
| In Vivo Injections | Double chemotherapy-grade gloves | Safety glasses with side shields | Disposable, solid-front gown with tight cuffs | Not required |
| Waste Disposal | Double chemotherapy-grade gloves | Safety glasses | Disposable, solid-front gown with tight cuffs | Not required |
Handling and Storage Procedures
Proper handling and storage are essential to maintain the integrity of this compound and to ensure a safe laboratory environment.
Stock Solution Preparation:
-
Preparation: Prepare stock solutions in a chemical fume hood.
-
Solubility: this compound is soluble in DMSO.[1][4] For a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO.
-
Storage: Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[2]
Figure 1. A streamlined workflow for the preparation and storage of this compound stock solutions.
Spill and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure.
Spill Response:
-
Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Isolate: Secure the area to prevent others from entering.
-
PPE: Don appropriate PPE, including double gloves, a disposable gown, and eye protection. For large spills of powder, respiratory protection is required.
-
Contain: For liquid spills, cover with absorbent material. For powder spills, gently cover with damp absorbent pads to avoid creating dust.
-
Clean: Clean the area with an appropriate deactivating solution or soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous chemical waste.
Figure 2. A logical flow diagram for responding to a this compound spill.
Waste Disposal:
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, gowns, and absorbent pads, should be collected in a designated hazardous waste container.[13]
-
Liquid Waste: Unused or contaminated solutions of this compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[13]
-
Sharps: Needles and syringes used for in vivo administration must be disposed of in a designated sharps container for hazardous materials.[13]
By adhering to these guidelines, researchers can safely handle this compound and minimize the risk of exposure, ensuring a secure and productive research environment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. TMP-195|this compound|HDAC inhibitor [dcchemicals.com]
- 6. This compound Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publications.ashp.org [publications.ashp.org]
- 10. osha.gov [osha.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. web.uri.edu [web.uri.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
